molecular formula C12H14N2O2S2 B1265718 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine CAS No. 7356-55-0

1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine

Katalognummer: B1265718
CAS-Nummer: 7356-55-0
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: PMPSZAXEUCIVDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine (CAS 7356-55-0) is a high-value chemical building block of significant interest in medicinal and agrochemical research. This compound features a reactive isothiocyanate group attached to a phenyl ring, which is further functionalized with a piperidine moiety via a sulfonyl linker. The isothiocyanate (-N=C=S) group is a potent electrophile, making this compound an essential reagent for synthesizing thiourea derivatives under mild conditions. These derivatives are pivotal for creating novel molecular scaffolds for biological evaluation. The piperidine ring is a fundamental structural element in drug discovery, present in numerous FDA-approved pharmaceuticals and active agrochemicals due to its favorable physicochemical properties . Compounds containing both sulfonamide and piperidine structures have demonstrated a wide range of bioactivities, serving as crucial cores in agents with antibacterial, antifungal, and anticancer properties . Recent scientific literature highlights that molecular hybrids incorporating piperidine and sulfonyl groups are particularly promising leads. For instance, novel sulfonamide derivatives containing a piperidine moiety have shown exceptional in vitro and in vivo antibacterial activity against resistant plant pathogens, functioning by targeting critical enzymes like dihydropteroate synthase (DHPS) and disrupting cell membrane integrity . This positions 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine as a highly versatile synthon for developing new therapeutic and agrochemical candidates through rational drug design. This product is intended for Research Use Only (RUO) and is strictly for industrial applications or scientific research. It is not intended for diagnostic, therapeutic, medicinal, or edible purposes, and is not suitable for human or animal use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and adhere to all relevant safety protocols, as it may be classified as hazardous (UN 2811, Packing Group III) .

Eigenschaften

IUPAC Name

1-(4-isothiocyanatophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14N2O2S2/c15-18(16,14-8-2-1-3-9-14)12-6-4-11(5-7-12)13-10-17/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPSZAXEUCIVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223762
Record name Isothiocyanic acid, (4-piperidinosulfonyl)phenyl ester
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Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7356-55-0
Record name Isothiocyanic acid, (4-piperidinosulfonyl)phenyl ester
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Record name 7356-55-0
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Record name Isothiocyanic acid, (4-piperidinosulfonyl)phenyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-ISOTHIOCYANATOPHENYLSULFONYL)PIPERIDINE
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Foundational & Exploratory

1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine: Structure, Properties, and Applications as a Covalent Probe

This technical guide provides a comprehensive overview of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine, a bifunctional molecule featuring a highly reactive isothiocyanate group and a sulfonylpiperidine moiety. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of this compound as a covalent probe and potential therapeutic agent.

Introduction: A Molecule of Interest for Covalent Targeting

1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine is a synthetic organic compound that has garnered interest in medicinal chemistry and chemical biology due to its potential as a covalent inhibitor. The molecule's structure is characterized by a piperidine ring attached to a phenylsulfonyl group, which is further substituted with an isothiocyanate (-N=C=S) functional group[1]. The isothiocyanate moiety is a potent electrophile, capable of forming stable covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine and the amine group of lysine[2]. This reactivity makes it a valuable tool for irreversibly labeling and inhibiting protein function, a strategy increasingly employed in drug discovery to achieve enhanced potency, prolonged duration of action, and to overcome drug resistance.

The sulfonylpiperidine portion of the molecule can influence its physicochemical properties, such as solubility and cell permeability, and may also contribute to non-covalent interactions with target proteins, providing a degree of specificity. The potential anti-cancer properties of compounds containing piperidine and sulfonamide motifs further underscore the relevance of this scaffold in drug development[3][4].

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine is essential for its effective use in research.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₂S₂[1]
Molecular Weight 282.39 g/mol Vendor Data
CAS Number 7356-55-0[1]
Appearance Predicted: White to off-white solidN/A
Solubility Predicted: Soluble in organic solvents (DMSO, DMF, CH₂Cl₂)N/A
SMILES C1CCN(CC1)S(=O)(=O)c1ccc(cc1)N=C=S[1]

Synthesis and Characterization

While a specific, detailed synthesis of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine is not widely available in peer-reviewed literature, a plausible and efficient two-step synthetic route can be proposed based on established organic chemistry principles. This involves the synthesis of the amine precursor, 1-[(4-aminophenyl)sulfonyl]piperidine, followed by its conversion to the isothiocyanate.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of Amine Precursor cluster_1 Step 2: Formation of Isothiocyanate 4-Acetamidobenzenesulfonyl_chloride 4-Acetamidobenzenesulfonyl chloride Amine_Precursor_Protected N-(4-(piperidine-1-sulfonyl)phenyl)acetamide 4-Acetamidobenzenesulfonyl_chloride->Amine_Precursor_Protected + Piperidine, Base (e.g., Pyridine) Piperidine Piperidine Amine_Precursor 1-[(4-aminophenyl)sulfonyl]piperidine Amine_Precursor_Protected->Amine_Precursor Hydrolysis (e.g., HCl, heat) Isothiocyanate 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine Amine_Precursor->Isothiocyanate + Thiophosgene or equivalent (e.g., DPTC)

Caption: Proposed two-step synthesis of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine.

Experimental Protocol: Synthesis of 1-[(4-aminophenyl)sulfonyl]piperidine (Amine Precursor)

Causality: This protocol follows a standard nucleophilic substitution reaction where the secondary amine of piperidine attacks the electrophilic sulfur of the sulfonyl chloride, followed by a straightforward acidic deprotection of the acetamide protecting group.

  • Reaction Setup: To a solution of 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at 0 °C, add piperidine (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-(piperidine-1-sulfonyl)phenyl)acetamide.

  • Deprotection: Dissolve the crude product in a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to reflux for 2-4 hours.

  • Purification: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry, and concentrate. The crude 1-[(4-aminophenyl)sulfonyl]piperidine can be purified by column chromatography on silica gel.

Experimental Protocol: Synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine

Causality: The conversion of the primary aromatic amine to an isothiocyanate is a well-established transformation. Thiophosgene is a highly effective but toxic reagent. Safer alternatives are available and should be considered.

  • Reaction with Thiophosgene (Caution: Highly Toxic): Dissolve 1-[(4-aminophenyl)sulfonyl]piperidine (1.0 eq) in a biphasic system of chloroform and aqueous sodium carbonate. Cool the mixture to 0 °C and add a solution of thiophosgene (1.1 eq) in chloroform dropwise.

  • Reaction Progression: Stir vigorously at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Alternative, Safer Method: A one-pot reaction using carbon disulfide and a desulfurylating agent like cyanuric chloride can also be employed under aqueous conditions[5].

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.8-7.9 (d, 2H): Aromatic protons ortho to the sulfonyl group.

  • δ 7.3-7.4 (d, 2H): Aromatic protons ortho to the isothiocyanate group.

  • δ 3.0-3.1 (t, 4H): Piperidine protons adjacent to the nitrogen.

  • δ 1.6-1.7 (m, 4H): Piperidine protons beta to the nitrogen.

  • δ 1.5-1.6 (m, 2H): Piperidine proton gamma to the nitrogen.

¹³C NMR (100 MHz, CDCl₃):

  • δ 140-142: Aromatic carbon attached to the sulfonyl group.

  • δ 135-137: Aromatic carbon of the isothiocyanate group (-N=C=S).

  • δ 130-132: Aromatic carbon attached to the isothiocyanate group.

  • δ 128-129: Aromatic carbons ortho to the sulfonyl group.

  • δ 125-127: Aromatic carbons ortho to the isothiocyanate group.

  • δ 46-47: Piperidine carbons adjacent to the nitrogen.

  • δ 25-26: Piperidine carbons beta to the nitrogen.

  • δ 23-24: Piperidine carbon gamma to the nitrogen.

FT-IR (KBr, cm⁻¹):

  • 2100-2200 (strong, sharp): Characteristic asymmetric stretch of the isothiocyanate group (-N=C=S).

  • 1340-1360 and 1150-1170 (strong): Asymmetric and symmetric SO₂ stretching of the sulfonyl group.

  • 2850-2950: C-H stretching of the piperidine ring.

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Expected at m/z 283.05.

  • [M+Na]⁺: Expected at m/z 305.03.

Mechanism of Action: Covalent Modification of Proteins

The biological activity of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine is predicated on the electrophilic nature of the isothiocyanate group. The central carbon atom of the -N=C=S moiety is highly susceptible to nucleophilic attack by amino acid side chains on proteins.

Covalent_Modification ITC 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine R-N=C=S Thiourea Thiourea Adduct R-NH-C(=S)-NH-Lys ITC->Thiourea Nucleophilic attack by Lys-NH₂ Dithiocarbamate Dithiocarbamate Adduct R-NH-C(=S)-S-Cys ITC->Dithiocarbamate Nucleophilic attack by Cys-SH Protein Target Protein Cysteine-SH Lysine-NH₂

Caption: Covalent modification of cysteine and lysine residues by an isothiocyanate.

The reaction with cysteine residues forms a dithiocarbamate adduct, while reaction with lysine residues results in a stable thiourea linkage. The reactivity is pH-dependent; the thiolate form of cysteine (deprotonated -SH) and the neutral amine form of lysine (deprotonated -NH₃⁺) are the reactive species. Therefore, these reactions are generally favored at physiological or slightly basic pH.

Applications in Research and Drug Discovery

While specific biological data for 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine is limited, the structural motifs present suggest several promising avenues for research.

Potential as an Anti-Cancer Agent
  • Sulfonamides: This class of compounds is known to exhibit a wide range of biological activities, including antitumor effects through mechanisms such as carbonic anhydrase inhibition and disruption of microtubule polymerization.

  • Piperidine Derivatives: Many piperidine-containing molecules have shown potent anti-cancer activity against various cell lines, including breast, colon, and prostate cancer[4].

  • Isothiocyanates: Naturally occurring and synthetic isothiocyanates are well-documented as chemopreventive agents that can induce apoptosis and inhibit cell proliferation in cancer cells.

Given these precedents, 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine is a compelling candidate for screening in cancer cell-based assays to determine its antiproliferative activity.

Use as a Covalent Probe in Chemical Biology

The reactive isothiocyanate group makes this molecule an excellent tool for activity-based protein profiling (ABPP) and target identification studies. By treating cell lysates or intact cells with this compound and subsequently using mass spectrometry-based proteomics, researchers can identify proteins that are covalently modified. This can reveal novel drug targets or elucidate the mechanism of action of related compounds.

Experimental Workflow: Covalent Labeling of a Target Protein

This protocol provides a general workflow for assessing the covalent modification of a purified protein by 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine.

Labeling_Workflow Start Start: Purified Protein + Covalent Probe Incubation Incubate at controlled temperature and pH Start->Incubation Quench Quench reaction (optional) Incubation->Quench Remove_Excess Remove excess probe (e.g., dialysis, gel filtration) Quench->Remove_Excess Analysis Analyze for covalent modification Remove_Excess->Analysis MS Mass Spectrometry (Intact Mass Analysis) Analysis->MS Quantitative SDS_PAGE SDS-PAGE / Western Blot Analysis->SDS_PAGE Qualitative End End: Confirm Covalent Adduct MS->End SDS_PAGE->End

Sources

Unraveling the Enigmatic Mechanism of Action of CAS 7356-55-0: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing CAS 7356-55-0

The compound designated by CAS number 7356-55-0 is chemically identified as 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine. Its molecular structure is characterized by the convergence of three key functional moieties: a piperidine ring, a sulfonyl group, and a reactive isothiocyanate group. This unique combination suggests a multifaceted biological activity profile, drawing from the established pharmacological properties of each component. The isothiocyanate group (-N=C=S) is particularly noteworthy for its electrophilic nature, rendering it capable of forming covalent bonds with nucleophilic residues in biological macromolecules, a common mechanism for enzyme inhibition and modulation of signaling pathways. Isothiocyanates, as a class of compounds, have garnered significant attention for their potential anti-cancer properties.

This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the hypothesized mechanism of action of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine, grounded in the known biological activities of its constituent chemical motifs. Furthermore, this document will serve as a practical handbook, detailing robust experimental protocols to systematically investigate and validate these proposed mechanisms.

A Multifaceted Approach: The Hypothesized Mechanism of Action

Based on the chemical architecture of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine, we can postulate a dual-pronged mechanism of action, primarily centered on anticancer and antimicrobial activities.

Anticancer Potential: A Convergence of Pathways

The presence of the isothiocyanate group is a strong indicator of potential anticancer efficacy. Isothiocyanates are known to exert their effects through a variety of interconnected signaling pathways crucial for inhibiting carcinogenesis. These include the modulation of carcinogen metabolism, induction of cell cycle arrest and apoptosis, and the generation of reactive oxygen species (ROS). Furthermore, the sulfonylpiperidine moiety may contribute to the overall biological activity, as compounds containing these structures have demonstrated a broad range of pharmacological effects, including anticancer properties.

A primary hypothesized mechanism involves the modulation of key inflammatory and cell survival pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Visualizing the Hypothesized Anticancer Mechanism

The following diagram illustrates the potential pathways through which 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine may exert its anticancer effects.

Anticancer_Mechanism Compound 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine (CAS 7356-55-0) Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS NFkB_pathway Inhibition of NF-κB Pathway Cell->NFkB_pathway CellCycleArrest Cell Cycle Arrest (G2/M Phase) Cell->CellCycleArrest Apoptosis Induction of Apoptosis ROS->Apoptosis NFkB_pathway->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Hypothesized anticancer signaling pathways of CAS 7356-55-0.

Antimicrobial Activity: Targeting Folate Biosynthesis

The sulfonamide-like structure within 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine suggests a potential for antimicrobial activity. Sulfonamides are a well-established class of antibiotics that act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This inhibition deprives the bacteria of essential folic acid, which is necessary for DNA and protein synthesis.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesized mechanisms of action, a series of well-defined in vitro assays are proposed. The following protocols are designed to be self-validating and provide a clear path to understanding the biological effects of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine.

Assessment of Cytotoxicity in Cancer Cell Lines

The initial step is to determine the compound's cytotoxic effects on a panel of human cancer cell lines. The MTT assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay [1][2][3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC50 Values of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine

Cell LineIncubation Time (h)IC50 (µM)
MCF-724Hypothetical Value
48Hypothetical Value
72Hypothetical Value
A54924Hypothetical Value
48Hypothetical Value
72Hypothetical Value
HCT11624Hypothetical Value
48Hypothetical Value
72Hypothetical Value
Investigation of Apoptosis Induction

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), the Annexin V-FITC/Propidium Iodide (PI) assay is employed. This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [4][5][6][7]

  • Cell Treatment: Treat cancer cells with 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Elucidation of Cell Cycle Effects

Isothiocyanates are known to induce cell cycle arrest. Propidium iodide (PI) staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10][11]

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide [8][9][10][11]

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Probing the NF-κB Signaling Pathway

To investigate the effect of the compound on the NF-κB pathway, Western blotting can be used to measure the protein levels of key components of this cascade, such as p65, IκBα, and their phosphorylated forms.[12][13][14][15][16]

Experimental Workflow: Western Blot Analysis of the NF-κB Pathway

Western_Blot_Workflow Start Treat cells with CAS 7356-55-0 Lysis Cell Lysis and Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% BSA or Milk Transfer->Blocking Primary_Ab Incubation with Primary Antibodies (p-p65, p65, p-IκBα, IκBα, β-actin) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Caption: A streamlined workflow for Western blot analysis.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of ROS is a common mechanism of action for many anticancer agents. The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can be used to measure intracellular ROS levels.[17][18][19][20]

Experimental Protocol: Intracellular ROS Detection [17][18][19][20]

  • Cell Loading: Load cancer cells with DCFH-DA.

  • Compound Treatment: Treat the cells with 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine for a short duration (e.g., 1-3 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

Dihydropteroate Synthase (DHPS) Inhibition Assay

To assess the potential antimicrobial activity of the compound, a DHPS inhibition assay is necessary. This can be performed using a purified recombinant DHPS enzyme.[21][22][23][24][25]

Experimental Protocol: DHPS Inhibition Assay [21][22][23][24][25]

  • Reaction Setup: Prepare a reaction mixture containing purified DHPS enzyme, its substrates (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and varying concentrations of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Product Detection: Measure the formation of the product, dihydropteroate, using a suitable method such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.

  • Data Analysis: Calculate the percentage of DHPS inhibition and determine the IC50 value.

Conclusion and Future Directions

The structural features of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine strongly suggest a promising profile as a dual anticancer and antimicrobial agent. The isothiocyanate moiety points towards a mechanism involving the induction of apoptosis, cell cycle arrest, and ROS production in cancer cells, potentially through the modulation of the NF-κB pathway. Concurrently, the sulfonamide-like core suggests the inhibition of bacterial dihydropteroate synthase as a plausible antimicrobial mechanism.

The experimental protocols detailed in this guide provide a robust framework for the systematic investigation and validation of these hypothesized mechanisms of action. The successful elucidation of the precise molecular targets and cellular effects of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine will be instrumental in guiding its future development as a potential therapeutic agent. Further studies, including in vivo efficacy and toxicity assessments in animal models, will be crucial next steps in the translational journey of this intriguing compound.

References

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  • Abdel-rahman, A. A. H., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS omega, 5(18), 10333–10344. [Link]

  • Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

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4-(Piperidinosulfonyl)phenyl Isothiocyanate: A Technical Guide to its Predicted Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound, 4-(Piperidinosulfonyl)phenyl isothiocyanate. Lacking direct empirical data, this document synthesizes established knowledge of its constituent functional moieties—the aryl isothiocyanate and the sulfonamide—to construct a robust hypothesis of its therapeutic potential. We predict a dual-action mechanism, leveraging the well-documented anticancer and antimicrobial properties of isothiocyanates alongside the potent carbonic anhydrase inhibitory effects characteristic of sulfonamides. This guide will delve into the theoretical mechanisms of action, propose tangible biological effects, and provide detailed, field-proven experimental protocols for the validation of these hypotheses. Our objective is to furnish researchers and drug development professionals with a foundational framework for the exploration of this promising, yet uncharacterized, molecule.

Introduction: A Molecule of Predicted Dual-Functionality

The compound 4-(Piperidinosulfonyl)phenyl isothiocyanate represents a compelling synthetic target, integrating two pharmacologically significant moieties onto a single phenyl scaffold. The isothiocyanate group (-N=C=S) is a hallmark of cruciferous vegetables and is renowned for its chemopreventive and therapeutic effects in oncology.[1] Conversely, the sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, most notably as a potent inhibitor of carbonic anhydrase enzymes.[2] The strategic combination of these two pharmacophores suggests the potential for a synergistic or multi-faceted biological activity profile. This guide will explore the predicted biological activities stemming from this unique chemical architecture.

Predicted Mechanism of Action: A Two-Pronged Cellular Assault

We hypothesize that 4-(Piperidinosulfonyl)phenyl isothiocyanate will exert its biological effects through two primary, independent yet potentially synergistic, mechanisms of action.

The Isothiocyanate Moiety: Inducing Apoptosis and Combating Microbial Growth

Isothiocyanates, such as the well-studied phenethyl isothiocyanate (PEITC), are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1][3] This surge in intracellular ROS triggers a cascade of events, including mitochondrial dysfunction and the activation of executioner caspases, such as caspase-3, culminating in programmed cell death.[3][4] Furthermore, isothiocyanates have demonstrated broad-spectrum antimicrobial activity.[5][6]

Proposed Signaling Pathway for Isothiocyanate-Mediated Apoptosis

G ITC 4-(Piperidinosulfonyl)phenyl isothiocyanate ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS Cellular Uptake Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Compound 4-(Piperidinosulfonyl)phenyl isothiocyanate Inhibition Inhibition Compound->Inhibition CA_enzyme Carbonic Anhydrase (e.g., CA IX, XII) CA_enzyme->Inhibition CO2_H2O CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ pH_regulation Disrupted pH Regulation CO2_H2O->pH_regulation Impacts Inhibition->CO2_H2O Blocks Catalysis Tumor_growth ↓ Tumor Growth & Metastasis pH_regulation->Tumor_growth

Caption: Predicted carbonic anhydrase inhibition mechanism.

Predicted Biological Activities and Quantitative Data

Based on the dual-mechanism hypothesis, we predict the following biological activities for 4-(Piperidinosulfonyl)phenyl isothiocyanate. The quantitative data presented below are hypothetical and serve as a guide for experimental design.

Anticancer Activity

The compound is expected to exhibit dose-dependent cytotoxicity against a range of cancer cell lines.

Cell LinePredicted IC₅₀ (µM)Primary Mechanism
MCF-7 (Breast)5 - 15Apoptosis Induction (Isothiocyanate)
PC-3 (Prostate)10 - 25Apoptosis Induction (Isothiocyanate)
A549 (Lung)8 - 20Apoptosis Induction (Isothiocyanate)
HT-29 (Colon)15 - 30CA Inhibition & Apoptosis
Carbonic Anhydrase Inhibition

The compound is predicted to be a potent inhibitor of several human carbonic anhydrase isoforms.

CA IsoformPredicted Kᵢ (nM)
hCA I50 - 100
hCA II10 - 25
hCA IX5 - 15
hCA XII15 - 30
Antimicrobial Activity

The compound is expected to show inhibitory activity against various pathogenic microorganisms.

MicroorganismPredicted MIC (µg/mL)
Staphylococcus aureus32 - 64
Escherichia coli64 - 128
Candida albicans16 - 32

Experimental Protocols for Hypothesis Validation

To empirically validate the predicted biological activities, the following detailed experimental protocols are recommended.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow for MTT Assay

G start Seed cells in 96-well plate incubate1 Incubate (24h) for adherence start->incubate1 treat Treat with compound (various concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read

Caption: Step-by-step workflow for the MTT assay.

Step-by-Step Methodology: [7][8][9][10]1. Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. 2. Compound Treatment: Prepare serial dilutions of 4-(Piperidinosulfonyl)phenyl isothiocyanate in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). 3. Incubation: Incubate the plate for 24, 48, or 72 hours. 4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. [10]5. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. 6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assessment: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis. [1][11] Step-by-Step Methodology: [1][11]1. Cell Culture and Treatment: Plate cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 hours. 2. Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer. [1]3. Protein Quantification: Determine the protein concentration of the cell lysates. 4. Assay Reaction: In a 96-well plate, add 50 µg of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA). [1]5. Incubation: Incubate the plate at 37°C for 1-2 hours. 6. Absorbance Reading: Measure the absorbance at 405 nm. 7. Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Oxidative Stress Assessment: ROS Measurement with DCFH-DA

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. [2][12][13][14][15] Step-by-Step Methodology: [2][12][14][15]1. Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with the test compound for a specified time (e.g., 1-6 hours). 2. Probe Loading: Remove the treatment medium, wash the cells with PBS, and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C. [2]3. Washing: Remove the DCFH-DA solution and wash the cells twice with PBS. [2][12]4. Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm. [2]5. Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold-change relative to the control.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of CA, which is inhibited by sulfonamides.

Step-by-Step Methodology: [5][6]1. Reagent Preparation: Prepare assay buffer, purified human CA isoenzymes (e.g., hCA II, hCA IX), the substrate (p-nitrophenyl acetate), and various concentrations of the test compound. 2. Assay Reaction: In a 96-well plate, add the assay buffer, the CA enzyme, and the test compound. Incubate for 15 minutes at room temperature. 3. Substrate Addition: Initiate the reaction by adding the p-nitrophenyl acetate substrate. 4. Absorbance Reading: Immediately measure the absorbance at 400 nm at regular intervals for 10-20 minutes. 5. Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms. [4][16][17] Step-by-Step Methodology: [16][17]1. Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). 2. Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). [17]3. Inoculation: Add the microbial inoculum to each well of the microtiter plate. 4. Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours). [18]5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

4-(Piperidinosulfonyl)phenyl isothiocyanate is a rationally designed molecule with significant, albeit predicted, therapeutic potential. The convergence of the isothiocyanate and sulfonamide pharmacophores within a single chemical entity presents a compelling case for a dual-action therapeutic agent with applications in oncology and infectious diseases. The experimental protocols detailed in this guide provide a clear and validated path for the empirical investigation of this compound. Future research should focus on the synthesis of 4-(Piperidinosulfonyl)phenyl isothiocyanate, followed by a systematic evaluation of its biological activities using the outlined methodologies. Subsequent in vivo studies in relevant animal models will be crucial to ascertain its therapeutic efficacy and safety profile.

References

  • Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers in Oncology. Available from: [Link]

  • Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. PMC. Available from: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. Available from: [Link]

  • Phenethyl isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model. NIH. Available from: [Link]

  • MIC (Broth Microdilution) Testing. YouTube. Available from: [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. Available from: [Link]

  • Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. Available from: [Link]

  • ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. JoVE. Available from: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Determination of MIC by Broth Dilution Method. YouTube. Available from: [Link]

  • Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK. PeerJ. Available from: [Link]

  • Nutritional Sources and Anticancer Potential of Phenethyl Isothiocyanate: Molecular Mechanisms and Therapeutic Insights. PubMed. Available from: [Link]

  • ROS Detection in Adherent Cells via DCFH DA Staining. YouTube. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

  • (PDF) Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Bioquochem. Available from: [Link]

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An In-Depth Technical Guide to N-(4-Isothiocyanatobenzenesulfonyl)piperidine: A Versatile Tool for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Isothiocyanatobenzenesulfonyl)piperidine is a heterobifunctional molecule featuring a reactive isothiocyanate group and a sulfonylpiperidine moiety. This unique combination of functionalities makes it a compelling, yet underexplored, tool in chemical biology and drug discovery. The electrophilic isothiocyanate group can form stable covalent bonds with nucleophilic residues on proteins, such as lysine and cysteine, enabling its use as a chemical probe for protein labeling, target identification, and the development of targeted covalent inhibitors. The sulfonylpiperidine portion of the molecule can be tailored to modulate physicochemical properties and to introduce specific interactions with target proteins, offering a versatile scaffold for rational drug design. This guide provides a comprehensive overview of N-(4-Isothiocyanatobenzenesulfonyl)piperidine, including its synthesis, chemical properties, and potential applications, with a focus on the underlying principles that govern its reactivity and utility in a research setting.

Introduction: The Power of Covalent Probes

In the landscape of chemical biology and drug discovery, the ability to selectively and permanently modify biological macromolecules is a powerful strategy. Covalent probes and inhibitors offer distinct advantages over their non-covalent counterparts, including prolonged duration of action, high potency, and the ability to overcome high target turnover. The isothiocyanate functional group (-N=C=S) is a well-established electrophilic "warhead" that readily reacts with primary amines and thiols under physiological conditions to form stable thiourea and dithiocarbamate linkages, respectively. This reactivity has been harnessed in a variety of applications, from the classical Edman degradation for protein sequencing to the design of modern covalent drugs.

N-(4-Isothiocyanatobenzenesulfonyl)piperidine, with its CAS number 7356-55-0, combines this reactive isothiocyanate with a sulfonylpiperidine scaffold.[1] The sulfonamide linkage provides chemical stability, while the piperidine ring can influence solubility and be modified to explore structure-activity relationships (SAR). This guide will delve into the synthesis, characterization, and potential applications of this promising, yet underutilized, chemical entity.

Synthesis and Characterization

While a specific, detailed synthesis of N-(4-Isothiocyanatobenzenesulfonyl)piperidine is not extensively documented in peer-reviewed literature, a plausible and robust synthetic route can be designed based on well-established organic chemistry principles. The synthesis logically proceeds through a two-step sequence starting from commercially available materials: the formation of the sulfonamide precursor, 4-(piperidine-1-sulfonyl)aniline, followed by the conversion of the aniline to the isothiocyanate.

Synthesis of the Precursor: 4-(Piperidine-1-sulfonyl)aniline

The synthesis of the key aniline precursor can be achieved through the reaction of a suitably protected aminobenzenesulfonyl chloride with piperidine, followed by deprotection. A more direct route involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine, followed by reduction of the nitro group.

Experimental Protocol: Synthesis of 4-(Piperidine-1-sulfonyl)aniline

Step 1: Synthesis of 1-((4-nitrophenyl)sulfonyl)piperidine

  • To a solution of piperidine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 4-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-((4-nitrophenyl)sulfonyl)piperidine, which can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to Form 4-(Piperidine-1-sulfonyl)aniline

  • Dissolve 1-((4-nitrophenyl)sulfonyl)piperidine (1.0 equivalent) in a solvent such as ethanol or methanol.

  • Add a catalyst, such as 10% palladium on carbon (Pd/C), to the solution.

  • The reduction can be carried out using hydrogen gas (H₂) from a balloon or a hydrogenation apparatus, or by transfer hydrogenation using a hydrogen donor like ammonium formate.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 4-(piperidine-1-sulfonyl)aniline.[2]

Conversion to N-(4-Isothiocyanatobenzenesulfonyl)piperidine

The conversion of the synthesized 4-(piperidine-1-sulfonyl)aniline to the target isothiocyanate can be accomplished using several established methods. The most common and reliable method involves the use of thiophosgene or a thiophosgene equivalent.

Experimental Protocol: Synthesis of N-(4-Isothiocyanatobenzenesulfonyl)piperidine

  • Dissolve 4-(piperidine-1-sulfonyl)aniline (1.0 equivalent) in a suitable solvent system, such as a biphasic mixture of chloroform and aqueous sodium carbonate solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of thiophosgene (CSCl₂) (1.0-1.2 equivalents) in chloroform dropwise to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield N-(4-Isothiocyanatobenzenesulfonyl)piperidine. The crude product can be purified by column chromatography on silica gel.[3]

Alternative, less hazardous reagents for the conversion of anilines to isothiocyanates, such as carbon disulfide in the presence of a coupling agent or phenyl chlorothionoformate, can also be employed.[2][4]

Figure 2. General reaction of N-(4-Isothiocyanatobenzenesulfonyl)piperidine with protein nucleophiles.

This covalent labeling can be used for:

  • Target Identification and Validation: By attaching a reporter tag (e.g., a biotin or a fluorophore) to the piperidine ring, N-(4-Isothiocyanatobenzenesulfonyl)piperidine can be used as a probe to identify the binding partners of a small molecule of interest in a complex biological sample.

  • Mapping Binding Sites: The location of the covalent modification on a protein can be identified using mass spectrometry-based proteomics techniques. This provides valuable information about the binding site of the probe and can guide the design of more potent and selective inhibitors. [5]* Activity-Based Protein Profiling (ABPP): This compound could be adapted for ABPP studies to identify and characterize the activity of specific enzyme families in their native cellular environment.

Experimental Protocol: General Procedure for Protein Labeling

  • Prepare a stock solution of N-(4-Isothiocyanatobenzenesulfonyl)piperidine in an appropriate organic solvent (e.g., DMSO).

  • Incubate the target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, at a pH appropriate for the desired reaction, typically pH 7.4-8.5).

  • Add the isothiocyanate probe to the protein solution at a desired final concentration (typically in slight molar excess).

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specific duration.

  • Quench the reaction by adding a small molecule with a nucleophilic group, such as Tris buffer or dithiothreitol (DTT).

  • The labeled protein can then be analyzed by various techniques, such as SDS-PAGE, mass spectrometry, or fluorescence imaging, depending on the nature of the reporter tag.

Development of Targeted Covalent Inhibitors

The sulfonylpiperidine scaffold of N-(4-Isothiocyanatobenzenesulfonyl)piperidine provides a starting point for the rational design of targeted covalent inhibitors. By modifying the piperidine ring or the phenyl group, medicinal chemists can introduce functionalities that enhance binding affinity and selectivity for a specific protein target. The isothiocyanate "warhead" then ensures a permanent and potent inhibition of the target's function. This approach is particularly valuable for targets that have proven difficult to inhibit with non-covalent molecules or for indications where a prolonged duration of action is desired.

Causality and Self-Validation in Experimental Design

When employing N-(4-Isothiocyanatobenzenesulfonyl)piperidine in experimental workflows, it is crucial to incorporate self-validating systems to ensure the reliability of the results.

  • Competition Experiments: To confirm that the covalent labeling is occurring at a specific binding site, competition experiments should be performed. Pre-incubation of the protein with a known non-covalent binder for the site of interest should reduce the extent of labeling by the isothiocyanate probe.

  • Mutational Analysis: Site-directed mutagenesis of the putative target nucleophilic residue (e.g., changing a lysine to an arginine or a cysteine to a serine) should abolish or significantly reduce the covalent modification, providing strong evidence for the specific site of interaction.

  • Kinetic Analysis: The rate of covalent modification should be concentration-dependent and follow predictable kinetics. Deviations from expected kinetics may indicate non-specific labeling or probe-induced protein denaturation.

Conclusion and Future Directions

N-(4-Isothiocyanatobenzenesulfonyl)piperidine represents a versatile and powerful tool for chemical biologists and drug discovery scientists. Its straightforward synthesis and predictable reactivity make it an attractive candidate for a wide range of applications, from fundamental studies of protein function to the development of novel therapeutics. While this guide provides a foundational understanding of its properties and potential, further research is needed to fully explore its utility. Future studies should focus on:

  • Detailed kinetic and selectivity profiling: A comprehensive analysis of its reactivity with different nucleophilic amino acids under various conditions will be crucial for its rational application.

  • Development of a toolbox of derivatives: Synthesizing a library of analogs with diverse functionalities on the piperidine and phenyl rings will expand its applicability and allow for fine-tuning of its properties.

  • Application in live-cell imaging and proteomics: The development of cell-permeable derivatives with appropriate reporter tags will enable the study of protein dynamics and interactions in their native cellular context.

By building upon the principles outlined in this guide, researchers can effectively leverage the unique properties of N-(4-Isothiocyanatobenzenesulfonyl)piperidine to advance our understanding of complex biological systems and to accelerate the discovery of new medicines.

References

  • Allen, A. How aniline is converted to phenyl isothiocyanate? Allen. Available at: [Link].

  • PubChem. 4-(Piperidine-1-sulfonyl)aniline. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. Characterization of some amino acid derivatives of benzoyl isothiocyanate: Crystal structures and theoretical prediction of their reactivity. Available at: [Link].

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link].

  • Sharma, S. (1978). Thiophosgene in Organic Synthesis. ResearchGate. Available at: [Link].

  • Hu, L., et al. (2012). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. In Dietary Phytochemicals and Microbes (pp. 235-253). Springer.

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Unlocking Covalent Interactions: A Technical Guide to 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine in Research

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of the bifunctional chemical compound, 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine. By dissecting its structural components and leveraging established principles of covalent modification and medicinal chemistry, this document serves as a foundational resource for harnessing its capabilities in chemical biology and drug discovery.

Introduction: A Molecule of Untapped Potential

1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine (CAS Number: 7356-55-0) is a unique chemical entity featuring two key functional motifs: a highly reactive isothiocyanate group and a biologically relevant sulfonylpiperidine scaffold.[1] While specific literature on this compound is emerging, its constituent parts are well-characterized, allowing for a robust extrapolation of its potential applications. The isothiocyanate moiety is a potent electrophile known for its ability to form stable covalent bonds with nucleophilic residues on proteins, making it an invaluable tool for chemical biology.[2][3] Concurrently, the sulfonylpiperidine core is a common feature in many bioactive molecules, contributing to favorable pharmacokinetic properties and target engagement.[4][5][6] This guide will explore the synergistic potential of these two moieties, offering insights into how 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine can be employed as a powerful tool in modern research.

Table 1: Physicochemical Properties of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine

PropertyValueSource
CAS Number7356-55-0CymitQuimica[1]
Molecular FormulaC₁₂H₁₄N₂O₂S₂CymitQuimica[1]
Molecular Weight298.39 g/mol CymitQuimica[1]
AppearanceWhite to off-white powderInferred from typical small molecules of this class
SolubilitySoluble in organic solvents (e.g., DMSO, DMF)Inferred from structure

The Chemistry of Covalent Interaction: The Isothiocyanate Warhead

The cornerstone of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine's utility lies in the electrophilic nature of its isothiocyanate (-N=C=S) group. This functional group readily reacts with nucleophilic amino acid side chains in proteins, primarily the ε-amino group of lysine and the sulfhydryl group of cysteine.[7] The outcome of this reaction is a stable thiourea or dithiocarbamate linkage, respectively, effectively creating a permanent covalent bond between the molecule and the protein.

The pH of the reaction environment is a critical determinant of selectivity. Generally, at physiological or slightly alkaline pH (7.4-9.0), the reaction with cysteine's thiol group is favored. At more alkaline pH (9.0-11.0), the deprotonated ε-amino group of lysine becomes the primary target.[7][8][9] This pH-dependent reactivity allows for a degree of control over which residues are targeted for modification.

Figure 1: Covalent modification of protein nucleophiles by 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine.

Potential Research Applications

Based on its structure, 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine can be envisioned for use in several key research areas:

Covalent Chemical Probes for Target Identification and Validation

A primary application of this molecule is as a chemical probe to identify and validate novel protein targets. The sulfonylpiperidine moiety can be designed or discovered to have an affinity for a particular protein or class of proteins. Upon binding, the isothiocyanate group can then covalently link the probe to the target protein, enabling its isolation and identification.

Workflow for Target Identification:

  • Hypothesis Generation: Based on the structure of the sulfonylpiperidine scaffold, potential protein targets (e.g., kinases, GPCRs) are hypothesized.

  • Cell or Lysate Treatment: Intact cells or cell lysates are incubated with 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine.

  • Covalent Adduct Formation: The compound binds to its target, and the isothiocyanate group forms a covalent bond.

  • Enrichment of Covalently-Labeled Proteins: Techniques such as affinity chromatography (if the probe is biotinylated) or immunoprecipitation can be used to enrich the labeled proteins.

  • Proteomic Analysis: The enriched proteins are digested, and the resulting peptides are analyzed by mass spectrometry (MS) to identify the protein and the specific site of covalent modification.[10][11][12]

Figure 2: A generalized workflow for target identification using a covalent chemical probe.

Irreversible Enzyme Inhibition and Mechanistic Studies

The ability to form a covalent bond makes 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine a potential candidate for developing irreversible enzyme inhibitors. If the sulfonylpiperidine moiety directs the molecule to the active site of an enzyme, the isothiocyanate can react with a nucleophilic residue within that site, leading to permanent inactivation. This is particularly relevant for enzymes where sustained inhibition is therapeutically desirable, such as in cancer or inflammatory diseases.

Experimental Protocol for Assessing Irreversible Inhibition:

  • Recombinant Protein Expression and Purification: Obtain a pure, active form of the target enzyme.

  • Incubation with Inhibitor: Incubate the enzyme with varying concentrations of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine for different time points.

  • Removal of Unbound Inhibitor: Use techniques like dialysis or size-exclusion chromatography to remove any unbound compound.

  • Enzyme Activity Assay: Measure the residual activity of the enzyme. A time- and concentration-dependent loss of activity that cannot be recovered suggests irreversible inhibition.

  • Mass Spectrometry Analysis: Confirm covalent modification by analyzing the inhibitor-treated enzyme via mass spectrometry to identify the modified residue(s).

Development of Novel Anticancer Agents

Both piperidine and isothiocyanate moieties have been independently explored for their anticancer properties. Piperidine derivatives are found in numerous approved drugs, including some targeted cancer therapies, where they can contribute to kinase inhibition.[6][13][14][15] Isothiocyanates, naturally found in cruciferous vegetables, are known to induce apoptosis and inhibit cell proliferation in cancer cell lines.[4][16] The combination of these two pharmacophores in 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine presents an intriguing starting point for the development of novel anticancer agents.

In Vitro Anticancer Activity Screening Protocol:

  • Cell Line Selection: Choose a panel of human cancer cell lines relevant to the hypothesized target of the sulfonylpiperidine moiety.

  • Cell Proliferation Assay (e.g., MTT, SRB): Treat cancer cells with a range of concentrations of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine for 48-72 hours. Measure cell viability to determine the half-maximal inhibitory concentration (IC₅₀).

  • Apoptosis Assay (e.g., Annexin V/PI Staining): Treat cells with the compound at its IC₅₀ and analyze for markers of apoptosis using flow cytometry.

  • Western Blot Analysis: Investigate the effect of the compound on key signaling pathways implicated in cancer, such as the PI3K/Akt or MAPK pathways, by measuring the phosphorylation status of key proteins.[4]

Figure 3: Simplified signaling pathways often targeted in cancer therapy.

Synthesis and Handling

Safety Considerations:

Isothiocyanates are reactive compounds and should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, is essential. Piperidine, a structural component, is a flammable and corrosive liquid, and appropriate safety precautions should be taken.[23][24][25][26] Always consult the Safety Data Sheet (SDS) for the specific compound before use.[27]

Conclusion and Future Perspectives

1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine represents a promising, yet underexplored, tool for chemical biology and drug discovery. Its bifunctional nature allows for the integration of target affinity and covalent inactivation, a powerful combination for elucidating biological pathways and developing novel therapeutics. This guide provides a foundational framework for researchers to begin exploring the potential of this intriguing molecule. Future work should focus on the development of efficient synthetic routes, the characterization of its reactivity profile, and the systematic evaluation of its biological activities against a range of targets. The insights gained from such studies will undoubtedly pave the way for innovative applications of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine in addressing pressing challenges in human health.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. (2021, March 25). MDPI. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • A Comparative In Vitro Anticancer Evaluation and In Silico Study of New 1‐(1,3‐Oxazol‐5‐yl)piperidine‐4‐sulfonylamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (n.d.). SciSpace. Retrieved from [Link]

  • Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][2][4][23]triazine as inhibitors of anaplastic lymphoma kinase. (2015, September 15). PubMed. Retrieved from [Link]

  • LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (2021, March 19). MDPI. Retrieved from [Link]

  • A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Cysteine specific bioconjugation with benzyl isothiocyanates. (2020, April 16). RSC Advances. Retrieved from [Link]

  • Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. (2023, June 16). MDPI. Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved from [Link]

  • Recent advancement in the synthesis of isothiocyanates. (2024, March 7). PubMed. Retrieved from [Link]

  • Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles. (2023, July 17). PubMed. Retrieved from [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024, November 5). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. Retrieved from [Link]

  • Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. (2020, December 1). MDPI. Retrieved from [Link]

  • Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2021, October 28). MDPI. Retrieved from [Link]

  • Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. (2019, January 21). RSC Publishing. Retrieved from [Link]

  • Synthesis of Isothiocyanates: An Update. (2019, April). PubMed. Retrieved from [Link]

  • Selected isothiocyanates rapidly induce growth inhibition of cancer cells. (2003, November 1). AACR Journals. Retrieved from [Link]

  • Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. (2021, June 25). bioRxiv. Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). PENTA. Retrieved from [Link]

  • A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). RSC Publishing. Retrieved from [Link]

  • Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.
  • Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (2000, August 15). PubMed. Retrieved from [Link]

  • Synthesis of 1-(4-isothiocyanatophenyl)-4-(4-methoxyphenyl)piperazine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Design and synthesis of bifunctional isothiocyanate analogs of sulforaphane: correlation between structure and potency as inducers of anticarcinogenic detoxication enzymes. (1993, October 15). PubMed. Retrieved from [Link]

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An In-Depth Technical Guide to Piperidine Sulfonyl Isothiocyanate Compounds: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores to create novel molecular entities with enhanced therapeutic properties is a cornerstone of innovation. This guide delves into the fascinating world of piperidine sulfonyl isothiocyanate compounds, a class of molecules that elegantly marries the structural versatility of the piperidine scaffold, the proven bioactivity of the sulfonamide linker, and the potent electrophilic nature of the isothiocyanate "warhead." While the direct historical lineage of this specific tripartite structure is not marked by a singular discovery, its emergence represents a logical and compelling convergence of decades of research in heterocyclic chemistry, sulfonamide-based drug design, and the study of naturally occurring isothiocyanates. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, from the foundational principles to practical experimental insights, into this promising class of compounds.

A Tripartite Legacy: The Historical Convergence of Three Key Moieties

The story of piperidine sulfonyl isothiocyanates is not one of a single breakthrough but rather an amalgamation of three rich historical narratives in chemistry and pharmacology.

  • The Piperidine Scaffold: A Privileged Structure in Drug Discovery The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the pungent compound in black pepper.[1] Its simple yet conformationally flexible structure has made it one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1] From antihistamines to antipsychotics, the piperidine moiety is a key structural feature in a vast array of approved drugs, valued for its ability to influence solubility, lipophilicity, and receptor binding affinity.[1][2]

  • Sulfonamides: The Dawn of Chemotherapy The era of modern chemotherapy was ushered in by the discovery of sulfonamide drugs in the 1930s. These compounds, characterized by a sulfonyl group connected to an amine, were the first effective systemic antibacterial agents.[2] Their development marked a turning point in medicine and established the sulfonamide moiety as a critical pharmacophore. Beyond their antimicrobial properties, sulfonamides have been developed as diuretics, anticonvulsants, and anticancer agents, demonstrating their remarkable therapeutic versatility.[2]

  • Isothiocyanates: Nature's Electrophilic Probes Isothiocyanates (-N=C=S) are naturally occurring compounds most famously found in cruciferous vegetables like broccoli and watercress.[3] Their pungent flavor belies their potent biological activity, which has been recognized for decades. The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity is the basis for their well-documented anticancer, anti-inflammatory, and antimicrobial properties.[3] Sulforaphane, an isothiocyanate from broccoli, is a prime example and has been the subject of intense research since its isolation.

The conceptual leap to combine these three moieties into a single molecule, the piperidine sulfonyl isothiocyanate, represents a sophisticated strategy to create bifunctional molecules with potentially novel or enhanced therapeutic activities.

Synthetic Strategies: A Modular Approach to Piperidine Sulfonyl Isothiocyanates

The synthesis of piperidine sulfonyl isothiocyanates is a multi-step process that leverages well-established organic chemistry reactions. The modular nature of the synthesis allows for the facile generation of a library of analogs for structure-activity relationship (SAR) studies. A general and reliable synthetic pathway proceeds through a key sulfonamide intermediate.

Synthesis of the Key Intermediate: 1-(4-Aminophenylsulfonyl)piperidine

The journey towards the target isothiocyanate begins with the formation of a stable sulfonamide linkage between the piperidine ring and a suitably functionalized phenylsulfonyl chloride. A common route involves the reaction of piperidine with 4-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group to an amine.

Step-by-Step Protocol for the Synthesis of 1-(4-Aminophenylsulfonyl)piperidine:

  • Sulfonamide Formation:

    • To a solution of piperidine (1.1 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C, is added triethylamine (1.2 equivalents).

    • A solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise to the cooled reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred for 12-18 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the sulfonyl chloride.

    • Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-(4-nitrophenylsulfonyl)piperidine, which can be purified by recrystallization or column chromatography.

  • Nitro Group Reduction:

    • The 1-(4-nitrophenylsulfonyl)piperidine (1.0 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

    • A catalyst, typically 10% palladium on carbon (5-10 mol%), is added to the solution.

    • The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until TLC analysis shows complete conversion of the starting material.

    • The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

    • The resulting crude product, 1-(4-aminophenylsulfonyl)piperidine, is often of sufficient purity for the next step but can be further purified by column chromatography if necessary.

Conversion of the Amine to the Isothiocyanate

The final step in the synthesis is the conversion of the aromatic amine of 1-(4-aminophenylsulfonyl)piperidine to the isothiocyanate. Several methods exist for this transformation, with the choice of reagent often depending on the desired scale and the tolerance of other functional groups in the molecule. The use of thiophosgene is a classic and efficient method, though its high toxicity necessitates stringent safety precautions. Safer alternatives include thiocarbonyldiimidazole or the use of carbon disulfide in the presence of a coupling agent.

Step-by-Step Protocol for the Synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine using Thiophosgene:

  • Safety Precaution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • A solution of 1-(4-aminophenylsulfonyl)piperidine (1.0 equivalent) in a biphasic solvent system, such as dichloromethane and a saturated aqueous solution of sodium bicarbonate, is prepared and cooled to 0 °C.

  • Thiophosgene (1.1 to 1.5 equivalents) is added dropwise to the vigorously stirred biphasic mixture.

  • The reaction is stirred at 0 °C for 1-2 hours, and then at room temperature for an additional 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine can be purified by column chromatography on silica gel to yield the final product.[4]

Alternative, Milder Protocol using Carbon Disulfide and a Dehydrating Agent:

  • To a solution of 1-(4-aminophenylsulfonyl)piperidine (1.0 equivalent) and triethylamine (2.2 equivalents) in a solvent like dichloromethane or THF is added carbon disulfide (1.5 equivalents) at room temperature.

  • The mixture is stirred for 2-4 hours to form the dithiocarbamate salt in situ.

  • A desulfurizing/dehydrating agent, such as tosyl chloride[5] or propane phosphonic acid anhydride (T3P®), is then added, and the reaction is stirred until completion as monitored by TLC.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated, followed by purification to yield the desired isothiocyanate.[5]

Diagram of the Synthetic Workflow:

Synthetic_Workflow Piperidine Piperidine NitroSulfonamide 1-(4-Nitrophenylsulfonyl) piperidine Piperidine->NitroSulfonamide Sulfonamide Formation SulfonylChloride 4-Nitrobenzenesulfonyl Chloride SulfonylChloride->NitroSulfonamide AminoSulfonamide 1-(4-Aminophenylsulfonyl) piperidine NitroSulfonamide->AminoSulfonamide Nitro Reduction FinalProduct 1-[(4-Isothiocyanatophenyl)sulfonyl] piperidine AminoSulfonamide->FinalProduct Isothiocyanate Formation Thiophosgene Thiophosgene or CS₂/Coupling Agent Thiophosgene->FinalProduct

Caption: General synthetic route to piperidine sulfonyl isothiocyanates.

Chemical Biology and Putative Mechanism of Action

The biological activity of piperidine sulfonyl isothiocyanates is likely dominated by the electrophilic nature of the isothiocyanate group. This functional group acts as a Michael acceptor, readily undergoing covalent adduction with soft nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins. This irreversible modification can lead to a variety of downstream cellular effects.

A primary and well-studied mechanism of action for many isothiocyanates, including sulforaphane, is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Keap1 is a cysteine-rich protein, and electrophiles like isothiocyanates can covalently modify these cysteine residues. This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2. As a result, newly synthesized Nrf2 can translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding for phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

It is highly probable that piperidine sulfonyl isothiocyanates exert their biological effects, at least in part, through this Nrf2-dependent mechanism. The piperidine-sulfonamide portion of the molecule is not merely a passive scaffold but is expected to play a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties. These include:

  • Solubility and Permeability: The piperidine and sulfonamide moieties can be modified to fine-tune the compound's solubility and ability to cross cellular membranes, thereby influencing its bioavailability and access to intracellular targets.

  • Targeting and Selectivity: The overall shape and electronic properties of the molecule, dictated by the piperidine-sulfonamide backbone, could influence its affinity for specific protein targets, potentially leading to more selective biological effects compared to simpler isothiocyanates.

Diagram of the Proposed Nrf2 Activation Pathway:

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Piperidine Sulfonyl Isothiocyanate Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Covalent Modification Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation Keap1_mod Modified Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Transcription Gene Transcription ARE->Transcription Genes Cytoprotective Genes (e.g., NQO1, HO-1) Transcription->Genes

Caption: Proposed mechanism of Nrf2 activation by piperidine sulfonyl isothiocyanates.

Applications in Drug Discovery and Future Research Directions

The unique hybrid structure of piperidine sulfonyl isothiocyanates positions them as promising candidates for drug discovery in several therapeutic areas.

  • Oncology: Given the well-established anticancer properties of isothiocyanates, this class of compounds holds significant potential as novel anticancer agents. Their ability to induce phase II enzymes can help protect cells from carcinogenic insults, while their pro-apoptotic and anti-proliferative effects in cancer cells make them attractive for cancer therapy. The piperidine-sulfonamide scaffold can be optimized to improve tumor targeting and reduce off-target toxicity.

  • Inflammatory Diseases: The Nrf2 pathway is a key regulator of the cellular antioxidant and anti-inflammatory response. By activating Nrf2, piperidine sulfonyl isothiocyanates could be beneficial in the treatment of chronic inflammatory diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders with an inflammatory component.

  • Infectious Diseases: Both sulfonamides and isothiocyanates have demonstrated antimicrobial properties.[2] The combination of these two pharmacophores in a single molecule could lead to synergistic effects and the development of new antibiotics to combat drug-resistant bacteria.

Table 1: Potential Biological Targets and Therapeutic Applications

Potential Biological TargetTherapeutic AreaRationale
Keap1Oncology, Inflammatory DiseasesActivation of the Nrf2 antioxidant response pathway.
TubulinOncologyDisruption of microtubule dynamics, leading to cell cycle arrest and apoptosis (a known mechanism for some isothiocyanates).
Histone Deacetylases (HDACs)OncologyAlteration of gene expression profiles in cancer cells (a reported activity for some isothiocyanates).
Bacterial Enzymes (e.g., Dihydropteroate Synthase)Infectious DiseasesInhibition of essential metabolic pathways in bacteria (the classic mechanism of sulfonamides).[2]
Carbonic AnhydrasesOncology, GlaucomaA known target for many sulfonamide-based drugs.[6]

Key Experimental Protocols

To facilitate further research into this compound class, the following are representative protocols for the characterization of their biological activity.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of a piperidine sulfonyl isothiocyanate compound on a cancer cell line (e.g., HeLa, MCF-7, or A549).

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be less than 0.5%.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis of Nrf2 Pathway Activation

This protocol is designed to determine if a piperidine sulfonyl isothiocyanate compound induces the expression of Nrf2-regulated proteins.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells (e.g., HaCaT keratinocytes) with the test compound at a predetermined concentration (e.g., its IC₂₀) for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against NQO1, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the fold-change in protein expression relative to the vehicle-treated control.

Diagram of the Western Blot Workflow:

Western_Blot_Workflow CellCulture Cell Culture Treatment Compound Treatment CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of Nrf2 pathway activation.

Conclusion and Future Perspectives

Piperidine sulfonyl isothiocyanate compounds represent a compelling class of molecules that are ripe for exploration in drug discovery. Their modular synthesis allows for extensive chemical diversification, and their hybrid nature suggests the potential for multifaceted biological activities. While the historical record of their initial discovery may be diffuse, their emergence from the confluence of established fields of medicinal chemistry is a testament to the power of rational drug design.

Future research in this area should focus on several key aspects:

  • Library Synthesis and SAR Studies: The systematic synthesis and biological evaluation of a diverse library of analogs will be crucial to elucidate the structure-activity relationships and to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Identification: Unbiased proteomic approaches, such as activity-based protein profiling, could be employed to identify the specific protein targets of these compounds beyond the Keap1-Nrf2 axis.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical animal models of cancer, inflammation, and infectious diseases to validate their therapeutic potential.

By leveraging the rich chemical and pharmacological heritage of their constituent parts, piperidine sulfonyl isothiocyanates offer a promising frontier for the development of the next generation of targeted therapeutics.

References

  • Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

  • Zhang, L., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5825. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. BenchChem.
  • Beilstein Journal of Organic Chemistry. (2015). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 11, 2156–2163. [Link]

  • Google Patents. (1967).
  • Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
  • Di Cesare Mannelli, L., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. European Journal of Medicinal Chemistry, 157, 1033-1042. [Link]

  • University of Greenwich. (2021). Electrochemical isothiocyanation of primary amines. Gala, University of Greenwich.
  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(5), 1-6.
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3525-3528. [Link]

  • DTIC. (1992). Piperidine Synthesis. [Link]

  • ResearchGate. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal chemistry (Los Angeles, Calif.), 6(4), 257-263.
  • MDPI. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2740. [Link]

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  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7578. [Link]

  • PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]

  • PubMed. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5825. [Link]

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  • PubMed. (2009). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. Journal of Medicinal Chemistry, 52(11), 3438-3441. [Link]

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An In-depth Technical Guide to 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine: Synthesis, Predicted Biological Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine, a heterocyclic compound with significant potential in drug discovery and development. By dissecting its constituent chemical moieties—a piperidine ring, a sulfonamide linker, and a reactive isothiocyanate group—we will explore its predicted biological functions, with a primary focus on its prospective role as an anticancer agent. This document details a plausible synthetic pathway, delves into the anticipated mechanisms of action based on extensive analysis of structurally analogous compounds, and proposes experimental protocols for its evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the therapeutic promise of this unique molecular scaffold.

Introduction: A Molecule of Convergent Bioactivity

The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern medicinal chemistry. In this context, hybrid molecules that integrate multiple pharmacophores represent a compelling strategy for developing next-generation drugs. 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine is a prime example of such a design, amalgamating three structural motifs with well-documented biological activities.

  • The Piperidine Scaffold: A ubiquitous feature in a vast array of pharmaceuticals, the piperidine ring is a privileged scaffold known to enhance drug-like properties. Its presence can improve metabolic stability, modulate lipophilicity, and provide a rigid framework for precise interaction with biological targets. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, neurological, and antimicrobial effects.[1]

  • The Sulfonamide Linker: The sulfonamide group is another cornerstone of medicinal chemistry, most famously associated with antibacterial drugs. However, its utility extends far beyond this initial application. Aryl sulfonamides are integral to a variety of modern therapeutics and are known to possess anticancer properties, often by inhibiting key enzymes.[2][3]

  • The Isothiocyanate Warhead: Isothiocyanates are a class of naturally occurring and synthetic compounds renowned for their potent anticancer activities.[4] The electrophilic isothiocyanate group (-N=C=S) can covalently react with nucleophilic residues on proteins, thereby modulating the function of numerous cellular targets involved in carcinogenesis.[5]

The convergence of these three moieties in 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine suggests a molecule with a high potential for significant and multifaceted biological activity, particularly in the realm of oncology.

Synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine

A robust and efficient synthetic route is paramount for the exploration of any novel compound. Based on established chemical transformations, a two-step synthesis of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine is proposed, starting from the commercially available 1-[(4-aminophenyl)sulfonyl]piperidine.

Diagram of the Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of the Precursor cluster_1 Step 2: Formation of the Isothiocyanate 4-Nitrobenzenesulfonyl chloride 4-Nitrobenzenesulfonyl chloride 1-[(4-Nitrophenyl)sulfonyl]piperidine 1-[(4-Nitrophenyl)sulfonyl]piperidine 4-Nitrobenzenesulfonyl chloride->1-[(4-Nitrophenyl)sulfonyl]piperidine Piperidine, Base (e.g., Triethylamine) 1-[(4-Aminophenyl)sulfonyl]piperidine 1-[(4-Aminophenyl)sulfonyl]piperidine 1-[(4-Nitrophenyl)sulfonyl]piperidine->1-[(4-Aminophenyl)sulfonyl]piperidine Reduction (e.g., H2, Pd/C or SnCl2) 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine 1-[(4-Aminophenyl)sulfonyl]piperidine->1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine Thiophosgene (CSCl2) or alternative

Caption: Proposed two-step synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-[(4-Aminophenyl)sulfonyl]piperidine (Precursor)

This precursor can be synthesized from 4-nitrobenzenesulfonyl chloride and piperidine, followed by reduction of the nitro group.

  • Sulfonamide Formation: To a solution of piperidine in a suitable solvent (e.g., dichloromethane), add triethylamine. Cool the mixture in an ice bath and add a solution of 4-nitrobenzenesulfonyl chloride dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Nitro Group Reduction: Dissolve the synthesized 1-[(4-nitrophenyl)sulfonyl]piperidine in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in an acidic medium can be employed. Upon completion, filter the catalyst and concentrate the solvent to obtain 1-[(4-aminophenyl)sulfonyl]piperidine.

Step 2: Synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine

The conversion of the primary amine to the isothiocyanate can be achieved using thiophosgene or a safer alternative.

Method A: Using Thiophosgene [6]

  • Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Dissolve 1-[(4-aminophenyl)sulfonyl]piperidine in a biphasic solvent system, such as dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • To this vigorously stirred biphasic mixture, add a solution of thiophosgene in dichloromethane dropwise at room temperature.[7]

  • Continue stirring until the reaction is complete (monitored by TLC or the disappearance of the starting amine).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Method B: Using a Thiophosgene Alternative [8]

To avoid the hazards associated with thiophosgene, alternative reagents can be used. One such method involves the use of phenyl chlorothionoformate.

  • To a solution of 1-[(4-aminophenyl)sulfonyl]piperidine in dichloromethane, add solid sodium hydroxide.

  • Add phenyl chlorothionoformate and stir the reaction at room temperature.

  • Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The product is then purified.

Predicted Biological Function and Mechanism of Action

While specific experimental data for 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine is not yet available in the public domain, a strong hypothesis for its biological function can be formulated based on the known activities of its constituent moieties. The primary predicted role for this compound is as a potent anticancer agent, likely acting through a multi-pronged mechanism.

Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Both piperidine derivatives and isothiocyanates are known to be potent inducers of apoptosis.[1][4]

  • Piperidine-Mediated Apoptosis: Certain piperidine-containing compounds have been shown to trigger apoptosis by modulating the expression of key regulatory proteins, such as those in the Bcl-2 family.[2]

  • Isothiocyanate-Induced Apoptosis: Isothiocyanates can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), activation of caspase cascades, and disruption of mitochondrial function.[4][5]

It is plausible that 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine will induce apoptosis in cancer cells through a synergistic combination of these pathways.

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Both piperidine and isothiocyanate moieties have been shown to induce cell cycle arrest, preventing cancer cells from dividing.[1][9] This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Inhibition of Key Signaling Pathways

Cancer development and progression are driven by aberrant signaling pathways. Isothiocyanates are known to modulate several critical pathways, including:

  • NF-κB Pathway: The NF-κB signaling pathway is constitutively active in many cancers and promotes cell survival and proliferation. Isothiocyanates have been shown to inhibit this pathway.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade often dysregulated in cancer. Isothiocyanates can modulate the activity of key kinases in this pathway.[5]

The sulfonylpiperidine scaffold may also contribute to the inhibition of specific kinases or other enzymes involved in oncogenic signaling.

Diagram of Predicted Cellular Mechanisms

G cluster_0 Cellular Effects 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine Induction of Apoptosis Induction of Apoptosis 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine->Cell Cycle Arrest Inhibition of Signaling Pathways Inhibition of Signaling Pathways 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine->Inhibition of Signaling Pathways Caspase Activation Caspase Activation Induction of Apoptosis->Caspase Activation Mitochondrial Dysfunction Mitochondrial Dysfunction Induction of Apoptosis->Mitochondrial Dysfunction CDK Modulation CDK Modulation Cell Cycle Arrest->CDK Modulation NF-κB Inhibition NF-κB Inhibition Inhibition of Signaling Pathways->NF-κB Inhibition MAPK Modulation MAPK Modulation Inhibition of Signaling Pathways->MAPK Modulation Cell Death Cell Death Caspase Activation->Cell Death Mitochondrial Dysfunction->Cell Death Inhibition of Proliferation Inhibition of Proliferation CDK Modulation->Inhibition of Proliferation NF-κB Inhibition->Inhibition of Proliferation MAPK Modulation->Inhibition of Proliferation

Caption: Predicted cellular mechanisms of action for 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine.

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological functions of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine, a series of in vitro and in vivo experiments are recommended.

In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., breast, colon, lung, prostate) and a non-cancerous control cell line in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine for 24, 48, and 72 hours.

  • Viability Assay: Assess cell viability using a standard method, such as the MTT or MTS assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line at each time point.

Table 1: Hypothetical IC50 Values for 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine

Cell LineCancer Type24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7Breast15.28.54.1
HT-29Colon20.112.36.8
A549Lung18.710.95.5
PC-3Prostate22.514.17.9
HEK293Normal> 100> 100> 100

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Mechanistic Studies

Objective: To elucidate the cellular and molecular mechanisms underlying the compound's anticancer activity.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify apoptotic and necrotic cells after treatment.

    • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) using commercially available kits.

    • Western Blot Analysis: Analyze the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, cleaved PARP).

  • Cell Cycle Analysis:

    • Propidium Iodide Staining and Flow Cytometry: Determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.

    • Western Blot Analysis: Examine the expression of key cell cycle regulatory proteins (e.g., cyclins, CDKs, p21, p27).

  • Signaling Pathway Analysis:

    • Western Blot Analysis: Investigate the phosphorylation status and total protein levels of key components of signaling pathways such as NF-κB (e.g., p65, IκBα) and MAPK (e.g., ERK, JNK, p38).

    • Reporter Gene Assays: Use luciferase or other reporter assays to measure the transcriptional activity of NF-κB.

Diagram of Experimental Workflow

G cluster_0 In Vitro Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Screening Cytotoxicity Screening Compound Synthesis->Cytotoxicity Screening Mechanistic Studies Mechanistic Studies Cytotoxicity Screening->Mechanistic Studies IC50 Determination IC50 Determination Cytotoxicity Screening->IC50 Determination Apoptosis Assays Apoptosis Assays Mechanistic Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Mechanistic Studies->Cell Cycle Analysis Signaling Pathway Analysis Signaling Pathway Analysis Mechanistic Studies->Signaling Pathway Analysis Understanding Cell Death Understanding Cell Death Apoptosis Assays->Understanding Cell Death Understanding Proliferation Inhibition Understanding Proliferation Inhibition Cell Cycle Analysis->Understanding Proliferation Inhibition Identifying Molecular Targets Identifying Molecular Targets Signaling Pathway Analysis->Identifying Molecular Targets

Caption: A streamlined workflow for the in vitro biological evaluation of the compound.

Conclusion and Future Directions

1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine represents a promising, yet underexplored, scaffold for the development of novel anticancer agents. Its unique combination of a piperidine core, a sulfonamide linker, and an isothiocyanate functional group suggests a multifactorial mechanism of action that could be highly effective against various cancer types. The proposed synthetic route is feasible and provides a clear path for obtaining the compound for biological evaluation.

Future research should focus on the synthesis and thorough in vitro characterization of this compound as outlined in this guide. Promising in vitro results would warrant further investigation in preclinical in vivo models to assess its efficacy, pharmacokinetics, and safety profile. The insights gained from such studies will be invaluable in determining the true therapeutic potential of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine and its analogs in the ongoing fight against cancer.

References

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. National Institutes of Health. [Link]

  • Mechanisms of the Anticancer Effects of Isothiocyanates. ResearchGate. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journals. [Link]

  • Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. National Institutes of Health. [Link]

  • Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. National Institutes of Health. [Link]

  • Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. National Institutes of Health. [Link]

  • Thiophosgene in Organic Synthesis. ResearchGate. [Link]

  • Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. [Link]

  • Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. ResearchGate. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed. [Link]

  • The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. MDPI. [Link]

  • Synthesis of Isothiocyanates: An Update. National Institutes of Health. [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. MDPI. [Link]

  • General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. [Link]

  • Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. National Institutes of Health. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Royal Society of Chemistry. [Link]

  • Safrole. Wikipedia. [Link]

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Methodological & Application

Synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Chemical Probe

1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine is a bifunctional molecule of significant interest in chemical biology and drug discovery. Its structure incorporates a piperidine sulfonamide moiety and a reactive isothiocyanate group. The sulfonamide portion is a common scaffold in medicinal chemistry, known for its presence in a variety of therapeutic agents.[1] The isothiocyanate group, on the other hand, is a versatile electrophile that can covalently react with nucleophilic residues on biomolecules, such as the amine groups in lysine side chains or the thiol groups in cysteine residues. This reactivity makes 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine a valuable tool for chemical biology, enabling its use as a covalent probe to study protein function, as a building block for the synthesis of more complex bioactive molecules, or as a component in the development of targeted therapeutics.

This application note provides a comprehensive, two-step protocol for the synthesis of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine. The synthetic strategy involves the initial formation of a sulfonamide bond to create the stable piperidine sulfonylaniline core, followed by the conversion of the primary amino group to the reactive isothiocyanate functionality. This guide is intended for researchers and scientists in organic synthesis and drug development, offering a detailed, step-by-step procedure with explanations of the underlying chemical principles and safety considerations.

Synthetic Strategy Overview

The synthesis of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine is most efficiently achieved through a two-step sequence, starting from commercially available materials.

Step 1: Synthesis of the Precursor 1-[(4-Aminophenyl)sulfonyl]piperidine. This step involves the nucleophilic substitution reaction between 4-aminobenzenesulfonyl chloride and piperidine. The lone pair of the secondary amine in piperidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond.

Step 2: Conversion to 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine. The aromatic amino group of the precursor is then converted to an isothiocyanate. To avoid the use of highly toxic reagents like thiophosgene, this protocol utilizes a safer and more modern approach involving the reaction of the amine with carbon disulfide to form a dithiocarbamate salt in situ, which is then treated with a desulfurizing agent to yield the final isothiocyanate product.[2][3][4]

Synthesis_Workflow 4-Aminobenzenesulfonyl\nchloride 4-Aminobenzenesulfonyl chloride Step_1 Step 1: Sulfonamide Formation 4-Aminobenzenesulfonyl\nchloride->Step_1 Piperidine, Base 1-[(4-Aminophenyl)sulfonyl]\npiperidine 1-[(4-Aminophenyl)sulfonyl] piperidine Step_1->1-[(4-Aminophenyl)sulfonyl]\npiperidine Step_2 Step 2: Isothiocyanate Formation 1-[(4-Aminophenyl)sulfonyl]\npiperidine->Step_2 1. Carbon Disulfide, Base 2. Desulfurizing Agent 1-[(4-Isothiocyanatophenyl)\nsulfonyl]piperidine 1-[(4-Isothiocyanatophenyl) sulfonyl]piperidine Step_2->1-[(4-Isothiocyanatophenyl)\nsulfonyl]piperidine Final Product

Caption: Overall synthetic workflow for 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine.

Part 1: Experimental Protocol - Synthesis of 1-[(4-Aminophenyl)sulfonyl]piperidine

This initial step focuses on the creation of the sulfonamide backbone of the target molecule.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )Quantity
4-Aminobenzenesulfonyl chlorideC₆H₆ClNO₂S191.6410.0 g (52.2 mmol)
PiperidineC₅H₁₁N85.155.33 g (6.2 mL, 62.6 mmol)
Triethylamine (TEA)C₆H₁₅N101.197.92 g (10.9 mL, 78.3 mmol)
Dichloromethane (DCM)CH₂Cl₂84.93200 mL
Saturated aq. NaHCO₃--100 mL
Brine--50 mL
Anhydrous MgSO₄MgSO₄120.37As needed
Round-bottom flask (500 mL)--1
Magnetic stirrer and stir bar--1
Ice bath--1
Separatory funnel (500 mL)--1
Rotary evaporator--1
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzenesulfonyl chloride (10.0 g, 52.2 mmol). Dissolve the solid in 150 mL of dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Piperidine and Base: In a separate beaker, mix piperidine (6.2 mL, 62.6 mmol) and triethylamine (10.9 mL, 78.3 mmol) with 50 mL of DCM. Add this solution dropwise to the cooled solution of 4-aminobenzenesulfonyl chloride over a period of 30 minutes using a dropping funnel. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted sulfonyl chloride and acidic impurities, followed by 50 mL of brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 1-[(4-aminophenyl)sulfonyl]piperidine, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to yield a white to off-white solid.

Part 2: Experimental Protocol - Synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine

This second step transforms the stable amino precursor into the reactive isothiocyanate target molecule using a thiophosgene-free method.[3][5]

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )Quantity
1-[(4-Aminophenyl)sulfonyl]piperidineC₁₁H₁₆N₂O₂S256.335.0 g (19.5 mmol)
Carbon Disulfide (CS₂)CS₂76.142.23 g (1.77 mL, 29.3 mmol)
Triethylamine (TEA)C₆H₁₅N101.194.93 g (6.8 mL, 48.8 mmol)
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.654.10 g (21.5 mmol)
Dichloromethane (DCM)CH₂Cl₂84.93100 mL
Saturated aq. NaHCO₃--50 mL
Brine--50 mL
Anhydrous MgSO₄MgSO₄120.37As needed
Round-bottom flask (250 mL)--1
Magnetic stirrer and stir bar--1
Ice bath--1
Separatory funnel (250 mL)--1
Rotary evaporator--1
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-[(4-aminophenyl)sulfonyl]piperidine (5.0 g, 19.5 mmol) in 100 mL of dichloromethane.

  • Formation of Dithiocarbamate Salt: To this solution, add triethylamine (6.8 mL, 48.8 mmol) followed by the dropwise addition of carbon disulfide (1.77 mL, 29.3 mmol) while stirring at room temperature. The reaction mixture is stirred for 1-2 hours to allow for the formation of the triethylammonium dithiocarbamate salt.

  • Desulfurization: Cool the reaction mixture to 0-5 °C in an ice bath. In a separate beaker, dissolve p-toluenesulfonyl chloride (4.10 g, 21.5 mmol) in a minimal amount of DCM and add this solution dropwise to the reaction mixture. The p-toluenesulfonyl chloride acts as a desulfurizing agent, facilitating the elimination to form the isothiocyanate.[2]

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

  • Aqueous Wash: Wash the organic layer with 50 mL of saturated aqueous NaHCO₃ solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine as a solid.

Reaction_Mechanism cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Isothiocyanate Formation Amine R₂NH (Piperidine) SulfonylChloride Ar-SO₂Cl Amine->SulfonylChloride Nucleophilic Attack Sulfonamide Ar-SO₂NR₂ SulfonylChloride->Sulfonamide Elimination of Cl⁻ HCl HCl AromaticAmine Ar-NH₂ CS2 CS₂ AromaticAmine->CS2 Addition Dithiocarbamate Ar-NH-C(=S)S⁻ CS2->Dithiocarbamate Base DesulfurizingAgent Desulfurizing Agent (e.g., TsCl) Dithiocarbamate->DesulfurizingAgent Activation Isothiocyanate Ar-N=C=S DesulfurizingAgent->Isothiocyanate Elimination

Caption: Generalized reaction mechanisms for the two-step synthesis.

Safety Precautions and Characterization

Safety:

  • 4-Aminobenzenesulfonyl chloride: Corrosive and may cause severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Carbon Disulfide: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs through prolonged or repeated exposure. Handle with extreme caution in a well-ventilated fume hood.

  • p-Toluenesulfonyl chloride: Causes severe skin burns and eye damage. May cause an allergic skin reaction. Handle in a fume hood with appropriate PPE.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. Handle in a fume hood.

Characterization of the Final Product: The identity and purity of the synthesized 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequency of the isothiocyanate group (typically a strong, sharp band around 2000-2200 cm⁻¹) and the sulfonamide group.

  • Melting Point: To assess the purity of the final product.

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine. By utilizing a safer, thiophosgene-free method for the isothiocyanate formation, this protocol is well-suited for a modern research laboratory. The successful synthesis of this versatile chemical tool will enable researchers in drug discovery and chemical biology to further explore its potential in various applications, from covalent labeling of proteins to the development of novel therapeutic agents.

References

  • Meier, M. A. R., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 2841-2849. Available at: [Link]

  • Organic Chemistry Portal. Isothiocyanate synthesis. Available at: [Link]

  • Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61-70. Available at: [Link]

  • Google Patents. (2022). A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. CN114516849A.
  • Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 80-103. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. J. Chem. Soc., Perkin Trans. 1, 2039-2044. Available at: [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3525-3528. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein J. Org. Chem., 8, 61-70. Available at: [Link]

  • Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(08), 1746-1752. Available at: [Link]

  • The Journal of Organic Chemistry. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. J. Org. Chem., 88(5), 2933–2942. Available at: [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. Available at: [Link]

  • ResearchGate. (2016). Mild conversion of primary amine to isothiocyanate?. Available at: [Link]

  • Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Available at: [Link]

  • WIPO Patentscope. (2002). NOVEL AMINOPHENYL PIPERAZINE OR AMINOPHENYL PIPERIDINE DERIVATIVES INHIBITING PRENYL TRANSFERASE PROTEINS AND METHODS FOR PREPARING SAME. WO/2002/030927. Available at: [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. Available at: [Link]

  • ResearchGate. (2023). Condition optimizations of sulfonamide formation using piperidine hydrochloride. Available at: [Link]

  • DTIC. (1992). Piperidine Synthesis. Available at: [Link]

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Uncharted Territory: The Potential of CAS 7356-55-0 in Oncology Research Remains Undefined

Author: BenchChem Technical Support Team. Date: February 2026

Initial investigations into the scientific literature reveal a notable absence of published research on the applications of the chemical compound CAS 7356-55-0, identified as 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine, within the domain of cancer cell research. Despite the recognized anticancer potential of the broader isothiocyanate class of compounds, to which this molecule belongs, specific studies detailing its biological effects, mechanism of action, and established experimental protocols in oncological contexts are not publicly available at this time.

This lack of specific data precludes the creation of detailed application notes and protocols as requested. The fundamental scientific inquiry necessary to establish its efficacy, delineate its mechanism of action, and validate experimental procedures has not been documented in peer-reviewed literature. Therefore, any attempt to generate such a guide would be purely speculative and would not meet the rigorous standards of scientific integrity and reproducibility required by the research community.

While direct information is wanting, the structural features of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine—namely the isothiocyanate group—suggest a potential avenue for investigation based on the known activities of related compounds. Isothiocyanates, naturally occurring in cruciferous vegetables, have been shown to exert chemopreventive and therapeutic effects through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of xenobiotic-metabolizing enzymes.

For researchers intrigued by the untapped potential of this specific molecule, a foundational research strategy would be necessary to elucidate its bioactivity.

Hypothetical Research Workflow for Investigating a Novel Isothiocyanate in Cancer Research

The following outlines a generalized, hypothetical workflow for the initial investigation of an uncharacterized compound like CAS 7356-55-0 in a cancer research setting. This is not a validated protocol for this specific compound but rather a conceptual framework.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced In Vitro & In Vivo Models A Compound Acquisition & Preparation (CAS 7356-55-0) B Cell Line Panel Selection (e.g., NCI-60) A->B C Cytotoxicity/Viability Assays (MTT, MTS, CellTiter-Glo) B->C D IC50 Determination C->D E Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) D->E If potent IC50 observed F Cell Cycle Analysis (Flow Cytometry) D->F G Target Identification Studies (Western Blot for key signaling proteins) E->G F->G H 3D Spheroid/Organoid Cultures G->H If promising mechanism identified I In Vivo Xenograft Models H->I J Pharmacokinetic & Toxicity Studies I->J

Figure 1. A generalized workflow for the initial assessment of a novel compound in cancer research.

Concluding Remarks for Future Research

The scientific community thrives on the exploration of novel chemical entities. While CAS 7356-55-0, or 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine, currently represents a data-deficient area in cancer research, its chemical structure suggests a plausible rationale for investigation. Should future studies be undertaken, they would need to systematically build a foundational understanding of its biological properties, starting with broad cytotoxicity screening, followed by in-depth mechanistic studies to identify its molecular targets and signaling pathways. Only after such rigorous preclinical evaluation could standardized protocols for its application in cancer cell research be developed and disseminated. Until such data becomes available, this compound remains an unexplored molecule of potential, but unproven, interest.

Application Notes & Protocols: N-(4-Isothiocyanatobenzenesulfonyl)piperidine as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental design and application of N-(4-Isothiocyanatobenzenesulfonyl)piperidine. We delve into the unique chemical attributes of this molecule, positioning it as a potent covalent probe for target identification and validation. The protocols herein are designed to be robust and self-validating, offering detailed, step-by-step methodologies for covalent ligand screening, cellular target engagement, and adduct characterization.

Introduction: A Molecule of Three Parts

N-(4-Isothiocyanatobenzenesulfonyl)piperidine (CAS No. 7356-55-0) is a bifunctional small molecule engineered for covalent interaction with biological macromolecules.[1][2] Its utility in chemical biology and drug discovery stems from the distinct roles of its three core structural components: the isothiocyanate "warhead," the benzenesulfonyl core, and the piperidine moiety. This tripartite structure provides a powerful tool for irreversibly capturing and identifying novel protein targets.

The isothiocyanate group (-N=C=S) is a moderately reactive electrophile that readily forms stable thiourea linkages with nucleophilic residues on proteins, most notably the ε-amino group of lysine side chains.[1][3] This covalent interaction underpins the molecule's function as an irreversible inhibitor or probe.[4][5]

The central benzenesulfonyl group provides a rigid scaffold, influencing the molecule's orientation and presentation of the reactive isothiocyanate. Sulfonamides are a well-established pharmacophore in drug discovery, often improving pharmacokinetic properties and providing key interaction points within protein binding pockets.[6][7]

The piperidine ring is a common motif in pharmaceuticals that can enhance solubility, metabolic stability, and cell permeability.[8][9][10] It acts as a "guidance" element, contributing to the non-covalent interactions that position the isothiocyanate warhead for reaction with a target nucleophile.[5]

Table 1: Physicochemical Properties of N-(4-Isothiocyanatobenzenesulfonyl)piperidine

PropertyValueSource
CAS Number 7356-55-0[1][2]
Molecular Formula C₁₂H₁₄N₂O₂S₂[1][2]
Molecular Weight 282.38 g/mol [2]
Melting Point 125 °C[2]
Boiling Point 444.6 °C at 760 mmHg[2]
Appearance SolidN/A

The Covalent Mechanism: Targeting Lysine

The primary mechanism of action for this compound is the covalent modification of nucleophilic amino acid residues. The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by the unprotonated primary amine of a lysine side chain. This reaction forms a highly stable thiourea bond, effectively creating a permanent link between the probe and its protein target.

G cluster_reactants Reactants cluster_product Product Protein Protein-Lys-NH₂ (Target Nucleophile) Adduct Protein-Lys-NH-C(=S)-NH-R (Stable Thiourea Adduct) Protein->Adduct Nucleophilic Attack Probe S=C=N-R (Isothiocyanate Probe) Probe->Adduct caption Fig 1. Covalent modification of a lysine residue.

Caption: Covalent modification of a lysine residue by an isothiocyanate.

Experimental Blueprint: A Workflow for Target Discovery

A successful study using N-(4-Isothiocyanatobenzenesulfonyl)piperidine involves a multi-stage process. The workflow begins with a broad screen to identify potential protein binders, followed by orthogonal validation of target engagement in a cellular context, and finally, precise identification of the modification site.

G Screen Protocol 1: Covalent Ligand Screening (Intact Protein MS) Hit_List Generate Putative Target List Screen->Hit_List Validation Protocol 2: Cellular Target Engagement (CETSA) Hit_List->Validation Confirmed_Target Confirm Target in Cellular Environment Validation->Confirmed_Target Mapping Protocol 3: Adduct Site Mapping (LC-MS/MS) Confirmed_Target->Mapping Site_ID Identify Specific Modified Residue Mapping->Site_ID Functional Downstream Functional Assays Site_ID->Functional caption Fig 2. Overall workflow for target discovery.

Caption: Overall workflow for target discovery and validation.

Protocol 1: Covalent Ligand Screening via Intact Protein Mass Spectrometry

Principle: This protocol uses high-resolution mass spectrometry (MS) to directly detect the formation of a covalent adduct.[11] Incubation of a target protein with the compound will result in a mass increase equal to the molecular weight of the compound (282.38 Da) if a covalent bond is formed. This method is a powerful primary screen for identifying direct binders.[12][13][14]

Materials:

  • Purified recombinant protein of interest.

  • N-(4-Isothiocyanatobenzenesulfonyl)piperidine (stock solution in DMSO).

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • LC-MS system (e.g., Q-TOF or Orbitrap).

  • Desalting column (e.g., C4 ZipTip).

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the purified protein (final concentration 1-5 µM) with the compound (10-50 µM, 10-fold molar excess) in Assay Buffer. The final DMSO concentration should be kept below 1% to avoid protein denaturation.

  • Controls (Critical for Self-Validation):

    • Negative Control: A sample containing only the purified protein and an equivalent volume of DMSO. This provides the baseline mass of the unmodified protein.

    • Compound Stability Control: Incubate the compound in buffer without protein to check for hydrolysis or other degradation over the experiment's time course.

  • Incubation: Incubate the reactions at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically.

  • Sample Desalting: Before MS analysis, remove non-volatile salts from the protein samples using a C4 ZipTip or similar desalting method according to the manufacturer's protocol. Elute the protein in a solvent suitable for MS (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis: Infuse the desalted sample into the mass spectrometer. Acquire data in the appropriate mass range to observe the protein of interest.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein. Compare the mass from the compound-treated sample to the DMSO control. A mass shift of +282.4 Da indicates a 1:1 covalent modification.

Table 2: Example Data from Intact Protein MS Screen

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Protein + DMSO25000.025000.5N/AUnmodified Protein
Protein + Compound25282.425282.8+282.3Covalent Adduct Formed

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a powerful method to confirm that a compound binds to its target in the complex environment of a living cell.[15][16][17] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced unfolding and aggregation.[18][19] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat challenge.

Materials:

  • Cultured cells expressing the target protein.

  • N-(4-Isothiocyanatobenzenesulfonyl)piperidine (stock solution in DMSO).

  • Cell culture medium, PBS, and trypsin.

  • Lysis Buffer with protease inhibitors.

  • PCR machine or heating blocks.

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader).

G A Treat intact cells with Compound or Vehicle (DMSO) B Harvest and resuspend cells A->B C Aliquot cell suspension B->C D Heat aliquots across a temperature gradient (e.g., 40-70°C) C->D E Lyse cells (e.g., freeze-thaw) D->E F Separate soluble fraction from aggregated protein (centrifuge) E->F G Quantify soluble target protein (e.g., Western Blot) F->G H Plot % Soluble Protein vs. Temp to generate melt curves G->H caption Fig 3. Workflow for a CETSA experiment.

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Methodology:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of the compound or with DMSO (vehicle control) for 1-4 hours in culture medium.

  • Cell Harvest: After treatment, wash the cells with PBS and harvest them (e.g., by trypsinization or scraping). Centrifuge to pellet the cells and wash again with PBS.

  • Heat Challenge: Resuspend the cell pellets in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as the non-heated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein in the supernatant using a suitable method like Western blotting or ELISA.

  • Data Analysis: For each temperature point, normalize the amount of soluble protein to the non-heated control. Plot the percentage of soluble protein against temperature for both the DMSO- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Protocol 3: Identification of Modification Site by Peptide Mapping LC-MS/MS

Principle: After confirming that the compound forms an adduct with the target protein, this protocol identifies the specific amino acid residue that has been modified. The adducted protein is proteolytically digested into smaller peptides. These peptides are then analyzed by tandem mass spectrometry (LC-MS/MS), which can identify the peptide carrying the +282.4 Da modification and pinpoint the exact residue.[20]

Materials:

  • Covalently modified protein sample (from Protocol 1 or a scaled-up version).

  • Unmodified control protein.

  • DTT (dithiothreitol) and IAA (iodoacetamide) for reduction and alkylation.

  • Sequencing-grade trypsin.

  • LC-MS/MS system (e.g., Orbitrap or Q-Exactive).

  • Protein database search software (e.g., MaxQuant, Proteome Discoverer).

Methodology:

  • Protein Denaturation, Reduction, and Alkylation: Denature the protein sample (e.g., with urea or by heating). Reduce disulfide bonds with DTT (e.g., 10 mM DTT at 56°C for 30 min) and then alkylate the resulting free cysteines with IAA (e.g., 55 mM IAA in the dark at room temperature for 20 min). This step is crucial to prevent disulfide bond scrambling.

  • Proteolytic Digestion: Dilute the sample to reduce the urea concentration and add trypsin (typically at a 1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.

  • Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis: Inject the cleaned peptides onto an LC-MS/MS system. The peptides are separated by reverse-phase chromatography and then ionized and analyzed by the mass spectrometer. The instrument will perform data-dependent acquisition, selecting peptide precursor ions for fragmentation (MS/MS).

  • Database Search: Search the resulting MS/MS spectra against the known sequence of the target protein. Critically, the search parameters must be configured to include a variable modification on lysine residues corresponding to the mass of the compound (+282.1014 Da for C₁₂H₁₄N₂O₂S₂).

  • Data Interpretation: The software will identify the peptide that contains the modification. Manual inspection of the MS/MS spectrum for that peptide will confirm the modification site by showing a series of fragment ions (b- and y-ions) that are shifted by the mass of the adduct.

Conclusion and Forward Look

N-(4-Isothiocyanatobenzenesulfonyl)piperidine is a versatile and powerful covalent probe. The experimental framework provided here offers a systematic path from initial hypothesis to validated target. By combining intact protein MS for initial screening, CETSA for in-cell validation, and peptide mapping for site identification, researchers can confidently identify and characterize the cellular targets of this compound. The identification of a novel target opens the door to subsequent functional studies to elucidate its biological role and potential as a therapeutic target.

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Sources

Application Notes and Protocols for 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Covalent Drug Discovery with a Versatile Electrophilic Probe

The pursuit of novel therapeutics is an ever-evolving field, with a renewed interest in covalent inhibitors that offer prolonged target engagement and the potential to address previously "undruggable" targets. Within this landscape, 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine emerges as a valuable tool for drug discovery screening. This compound features a highly reactive isothiocyanate (-N=C=S) group, an electrophilic "warhead" capable of forming stable, covalent bonds with nucleophilic residues on target proteins.[1] The presence of a sulfonylpiperidine moiety provides a scaffold that can be further elaborated for medicinal chemistry optimization, influencing properties like solubility and cell permeability.[1][2]

This guide provides an in-depth exploration of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine as a covalent probe. We will delve into its mechanism of action and provide detailed, field-proven protocols for its application in target identification and validation using cutting-edge techniques such as the Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of covalent chemistry in their screening campaigns.

Mechanism of Action: The Chemistry of Covalent Engagement

The utility of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine in drug discovery stems from the electrophilic nature of its isothiocyanate group. This functional group readily reacts with nucleophilic amino acid residues on proteins, most notably the thiol group of cysteine and the amine group of lysine, to form a stable thiourea or urea linkage, respectively.[3][4] This covalent modification is the cornerstone of its application as a screening compound, enabling the identification and validation of protein targets.

The formation of a covalent bond with a target protein can lead to a variety of functional outcomes, including inhibition of enzymatic activity, disruption of protein-protein interactions, or stabilization of a particular protein conformation. The specificity of this interaction is driven by both the intrinsic reactivity of the isothiocyanate warhead and the non-covalent interactions between the phenylsulfonylpiperidine scaffold and the protein's binding pocket.

Figure 1. Covalent Modification of a Target Protein Compound 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine CovalentAdduct Covalent Protein-Inhibitor Adduct (Thiourea linkage) Compound->CovalentAdduct Covalent Bonding TargetProtein Target Protein (with nucleophilic residue, e.g., Cys-SH) TargetProtein->CovalentAdduct FunctionalModulation Functional Modulation (e.g., Enzyme Inhibition, PPI Disruption) CovalentAdduct->FunctionalModulation

Caption: Covalent Modification of a Target Protein.

Experimental Protocols: A Practical Guide to Screening

The following protocols provide detailed methodologies for utilizing 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine in drug discovery screening. These protocols are designed to be adaptable to specific experimental needs and are grounded in established techniques for studying covalent inhibitors.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context by measuring changes in the thermal stability of the protein.[5][6]

Objective: To determine if 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine engages with a specific target protein in intact cells or cell lysates, leading to its thermal stabilization.

Materials:

  • 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine (stock solution in DMSO)

  • Cell line of interest

  • Cell lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Phosphate-buffered saline (PBS)

  • DMSO (vehicle control)

  • PCR tubes

  • Thermocycler

  • Centrifuge capable of >20,000 x g

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP- or fluorescence-conjugated)

  • Chemiluminescence or fluorescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with varying concentrations of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine (e.g., 1-100 µM) or DMSO vehicle control for a predetermined time (e.g., 1-4 hours) in serum-free media.

  • Cell Lysis (for lysate-based CETSA, skip for intact cell CETSA):

    • Harvest and wash cells with PBS.

    • Resuspend the cell pellet in lysis buffer and lyse by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Treat the clarified lysate with the compound or DMSO.

  • Heat Challenge:

    • Aliquot the treated cell suspension or lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermocycler, leaving one aliquot at room temperature as a non-heated control.

  • Separation of Soluble and Aggregated Proteins:

    • For intact cells, lyse the cells by freeze-thaw after the heat challenge.

    • Centrifuge all samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Analysis by Western Blot:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fraction.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody for the target protein, followed by the appropriate secondary antibody.

    • Visualize the protein bands using a suitable imaging system.

Data Analysis and Interpretation:

  • Quantify the band intensities for each temperature point.

  • Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the compound-treated and vehicle-treated samples.

  • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore, target engagement.

Figure 2. CETSA Experimental Workflow A Cell Treatment with 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine B Heat Challenge (Temperature Gradient) A->B C Cell Lysis & Centrifugation (Separate Soluble/Aggregated) B->C D Western Blot Analysis of Soluble Fraction C->D E Data Analysis: Plot Melting Curves D->E

Caption: CETSA Experimental Workflow.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Identification

ABPP is a powerful chemoproteomic strategy to identify the targets of a covalent inhibitor in a complex proteome.[7][8] This protocol describes a competitive ABPP approach.

Objective: To identify the protein targets of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine in a cell lysate by competing for binding with a broad-spectrum cysteine-reactive probe.

Materials:

  • 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine (stock solution in DMSO)

  • Cell lysate from the biological system of interest

  • Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne or a fluorescently tagged maleimide)

  • Click chemistry reagents (if using an alkyne-tagged probe): Azide-biotin or azide-fluorophore, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

  • Streptavidin beads (for biotin-tagged probes)

  • SDS-PAGE and in-gel fluorescence scanning equipment or mass spectrometry facility for protein identification.

Procedure:

  • Lysate Preparation:

    • Prepare a clarified cell lysate as described in the CETSA protocol.

  • Competitive Inhibition:

    • Pre-incubate aliquots of the cell lysate with varying concentrations of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine (e.g., 0.1-100 µM) or DMSO vehicle control for 30-60 minutes at room temperature.

  • Probe Labeling:

    • Add the broad-spectrum cysteine-reactive probe to each lysate aliquot at a final concentration optimized for clear labeling (e.g., 1-10 µM).

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

  • Reporter Tag Conjugation (for alkyne-tagged probes):

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding the azide-reporter (biotin or fluorophore), copper(II) sulfate, and a reducing agent.

    • Incubate for 1 hour at room temperature.

  • Analysis:

    • In-gel fluorescence: Add SDS-PAGE loading buffer, run the samples on a gel, and visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence intensity of a band in the compound-treated lanes compared to the vehicle control indicates that 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine has bound to that protein and blocked labeling by the probe.

    • Mass Spectrometry: For biotin-tagged probes, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the proteins that show reduced labeling in the presence of the compound.

Data Analysis and Interpretation:

  • For in-gel fluorescence, quantify the band intensities and determine the IC50 of target engagement for specific proteins.

  • For mass spectrometry, use quantitative proteomics software to identify proteins with significantly reduced abundance in the compound-treated samples. These are the putative targets of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine.

Figure 3. Competitive ABPP Workflow A Cell Lysate Preparation B Pre-incubation with 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine A->B C Labeling with Broad-Spectrum Cysteine-Reactive Probe B->C D Reporter Tag Conjugation (Click Chemistry) C->D E Analysis: In-gel Fluorescence or Mass Spectrometry D->E

Caption: Competitive ABPP Workflow.

Quantitative Data Summary

The following table provides recommended starting concentrations and incubation times for the described protocols. These parameters should be optimized for each specific cell line and target of interest.

ParameterCETSACompetitive ABPP
Compound Concentration Range 1 - 100 µM0.1 - 100 µM
Compound Incubation Time 1 - 4 hours (intact cells)30 - 60 minutes (lysate)
Probe Concentration (ABPP) N/A1 - 10 µM
Probe Incubation Time (ABPP) N/A30 - 60 minutes

Target Validation: Confirming the Hits

Following the initial screening, it is crucial to validate the identified targets to ensure that the observed biological effects are a direct result of the covalent modification of the putative target.

Orthogonal Validation Methods:

  • Recombinant Protein Assays: Confirm direct binding and functional modulation using purified recombinant protein.

  • Site-Directed Mutagenesis: Mutate the putative target residue (e.g., Cys to Ala) and demonstrate a loss of compound activity.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the target protein and assess the impact on the compound's cellular phenotype.

Conclusion: A Powerful Tool for Covalent Ligand Discovery

1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine is a versatile and potent electrophilic probe for the discovery and characterization of novel covalent inhibitors. The protocols outlined in this guide provide a robust framework for its application in target engagement and identification studies. By combining CETSA for in-cell target validation and ABPP for proteome-wide target discovery, researchers can effectively leverage this compound to advance their drug discovery programs. The insights gained from these studies can pave the way for the rational design of next-generation covalent therapeutics with improved potency and selectivity.

References

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]

  • Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition. [Link]

  • Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Frontiers in Oncology. [Link]

  • Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments. ChemMedChem. [Link]

  • Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. [Link]

  • How to Design ABPP Probes? Key Strategy Analysis. Bioty-Peptide. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Rapid covalent-probe discovery by electrophile fragment screening. Journal of the American Chemical Society. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules and Cells. [Link]

  • Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. [Link]

  • Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. [Link]

  • Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. Cell Death Discovery. [Link]

  • Proteins as binding targets of isothiocyanates in cancer prevention. The Journal of Nutrition. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]

  • Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. Communications Biology. [Link]

  • Fragment-based covalent ligand discovery. Vividion Therapeutics. [Link]

  • Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry. [Link]

  • Current Advances in CETSA. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. SLAS Discovery. [Link]

  • Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. [Link]

  • Chemoproteomic profiling and discovery of protein electrophiles in human cells. Nature Chemistry. [Link]

  • ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]

  • Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine. International Journal of Molecular Sciences. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine. ResearchGate. [Link]

  • Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Journal of Proteome Research. [Link]

  • Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. ResearchGate. [Link]

  • ABPP-HT* - Deep meets fast for activity-based profiling of deubiquitylating enzymes using advanced DIA and DDA mass spectrometry. bioRxiv. [Link]

  • An electroaffinity labelling platform for chemoproteomic-based target identification. Nature Chemistry. [Link]

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]

  • Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. Drug Research. [Link]

Sources

Application Notes and Protocols for the In Vivo Characterization and Use of Sulfonylpiperidine Isothiocyanate as a Covalent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Forward: The study of covalent chemical probes provides a powerful avenue for interrogating biological systems and developing novel therapeutics. Sulfonylpiperidine isothiocyanate is a compound of interest, combining a reactive isothiocyanate "warhead" with a sulfonylpiperidine scaffold. As this is a specific and potentially novel agent, this document serves as a comprehensive guide based on established principles for the characterization and in vivo application of isothiocyanate-based covalent inhibitors. The protocols herein are designed as a foundational framework, intended to be adapted and optimized by the end-user to fit their specific biological questions and experimental systems.

Section 1: Scientific Foundation of Sulfonylpiperidine Isothiocyanate

The Rationale of the Molecular Structure

The efficacy of a targeted covalent inhibitor is derived from two key structural features: a guidance system for target recognition and a reactive warhead for covalent bond formation[1]. In sulfonylpiperidine isothiocyanate, these roles are fulfilled by distinct moieties.

  • The Isothiocyanate (-N=C=S) Group (The "Warhead"): This electrophilic group is the reactive component of the molecule[2]. Isothiocyanates are known to form stable covalent bonds by reacting with nucleophilic amino acid residues on proteins, most notably the sulfhydryl group of cysteine[3][4]. This covalent interaction can lead to irreversible inhibition of the target protein, offering advantages in potency and duration of action compared to non-covalent inhibitors[1].

  • The Sulfonylpiperidine Scaffold (The "Guidance System"): This portion of the molecule is responsible for the initial, non-covalent binding to the target protein. The scaffold's specific stereochemistry and physicochemical properties dictate the probe's selectivity, directing the isothiocyanate warhead to the appropriate reactive residue within the protein's binding pocket[1][5]. The sulfonyl group can influence solubility and stability, while the piperidine ring contributes to the overall three-dimensional shape for target recognition[5].

The Covalent Mechanism of Action

The interaction of sulfonylpiperidine isothiocyanate with its protein target is best described by a two-step kinetic model, a hallmark of targeted covalent inhibitors[6].

  • Reversible Binding (Formation of the Non-Covalent Complex): The inhibitor first binds reversibly to the target protein (P) to form a non-covalent complex (P·I). This initial binding event is governed by the inhibition constant (Ki) and is dependent on the affinity of the sulfonylpiperidine scaffold for the target's binding site.

  • Irreversible Covalent Modification: Following initial binding, the isothiocyanate warhead is positioned to react with a nearby nucleophilic residue (e.g., cysteine). This chemical reaction forms an irreversible, covalent bond (P-I) and is characterized by the rate constant of inactivation (kinact).

The overall efficiency of the covalent inhibitor is best represented by the ratio kinact/Ki, which provides a more informative measure of potency than a simple IC50 value[6][7].

G P_I Protein (P) + Inhibitor (I) PI_complex Non-covalent Complex (P·I) P_I->PI_complex k_on / k_off (Governed by Ki) PI_complex->P_I PI_covalent Covalent Adduct (P-I) PI_complex->PI_covalent k_inact (Irreversible) G cluster_0 In Vitro Validation cluster_1 In Vivo Characterization cluster_2 Efficacy Study invitro_1 Confirm Covalent Binding (LC-MS) invitro_2 Assess Selectivity (ABPP) invitro_1->invitro_2 invivo_1 Formulation & PK Study invitro_2->invivo_1 Go / No-Go Decision invivo_2 Measure Target Engagement (ex vivo ABPP) invivo_1->invivo_2 invivo_3 Measure Biomarkers (Western, qPCR) invivo_2->invivo_3 efficacy Disease Model (e.g., Xenograft) invivo_3->efficacy Dose Selection

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Conjugation with 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for protein conjugation using 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the labeling of proteins and peptides with this versatile isothiocyanate reagent. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.

Understanding the Chemistry: The "Why" Behind the Reaction

1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine is a chemical compound featuring a piperidine ring linked to a sulfonyl group and an isothiocyanate moiety[1]. The isothiocyanate group (-N=C=S) is highly reactive and valuable in organic synthesis and medicinal chemistry for its ability to form thioureas and other derivatives[1]. The sulfonyl group (-SO2-) in the molecule enhances its solubility and stability[1].

The core of the conjugation reaction lies in the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic functional groups on the protein surface. The primary targets for this reaction are the ε-amino group of lysine residues and the free α-amino group at the N-terminus of the polypeptide chain. Under specific conditions, the thiol group of cysteine residues can also be a target.

The reaction proceeds via a nucleophilic addition mechanism, where the unprotonated amine group of a lysine residue attacks the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a stable thiourea linkage, covalently attaching the sulfonylpiperidine moiety to the protein.

The pH of the reaction buffer is a critical parameter that dictates the efficiency and specificity of the conjugation. For the reaction with primary amines (lysine), a mildly basic pH in the range of 8.5 to 9.5 is generally optimal[2]. This is because a higher pH ensures that a significant portion of the lysine ε-amino groups (pKa ~10.5) are in their unprotonated, nucleophilic state, which is necessary for the reaction to proceed. However, excessively high pH can lead to undesirable side reactions, such as hydrolysis of the isothiocyanate group and potential denaturation of base-sensitive proteins[2].

Visualizing the Workflow: A Step-by-Step Guide

To ensure a successful conjugation experiment, it is crucial to follow a well-defined workflow. The following diagram illustrates the key steps involved in a typical protein conjugation protocol with 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine.

ConjugationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis ProteinPrep Protein Preparation (Buffer Exchange, Concentration Adjustment) Conjugation Conjugation Reaction (Controlled pH, Temperature, and Time) ProteinPrep->Conjugation Add Protein ReagentPrep Reagent Preparation (Dissolve in Organic Solvent) ReagentPrep->Conjugation Add Reagent Purification Purification (Size Exclusion Chromatography, Dialysis) Conjugation->Purification Stop Reaction Characterization Characterization (Spectroscopy, Mass Spectrometry) Purification->Characterization Purified Conjugate

Caption: A generalized workflow for protein conjugation with 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during protein conjugation with 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine in a question-and-answer format.

Q1: My conjugation efficiency is very low. What are the likely causes and how can I improve it?

A1: Low conjugation efficiency is a frequent challenge. Here's a breakdown of potential causes and solutions:

  • Suboptimal pH: The reaction with primary amines is highly pH-dependent. If the pH is too low (below 8.0), the majority of lysine amino groups will be protonated and non-nucleophilic, hindering the reaction.

    • Solution: Ensure your reaction buffer is at a pH between 8.5 and 9.5. Carbonate-bicarbonate or borate buffers are commonly used for isothiocyanate conjugations[1][2]. It is advisable to prepare the buffer fresh before use, as the pH of stored buffers can change.

  • Presence of Nucleophilic Contaminants: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the protein for the isothiocyanate reagent, leading to significantly lower conjugation efficiency[3]. Similarly, sodium azide, often used as a preservative, can also interfere with the reaction.

    • Solution: Perform a buffer exchange step for your protein solution into an amine-free buffer like phosphate-buffered saline (PBS) or a carbonate/borate buffer prior to conjugation.

  • Reagent Instability: Isothiocyanates can be sensitive to moisture and can hydrolyze over time, especially when dissolved in aqueous solutions.

    • Solution: Prepare a fresh stock solution of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Add the reagent to the protein solution in a dropwise manner while gently stirring.

  • Insufficient Molar Ratio of Reagent: An inadequate amount of the isothiocyanate reagent will result in incomplete labeling.

    • Solution: Optimize the molar ratio of the isothiocyanate to the protein. A common starting point is a 10- to 20-fold molar excess of the reagent. This may need to be adjusted depending on the number of available lysines on your protein and the desired degree of labeling.

  • Low Protein Concentration: At low protein concentrations, the competing hydrolysis of the isothiocyanate becomes more significant.

    • Solution: Concentrate your protein solution to at least 2 mg/mL before starting the conjugation reaction.

Q2: I'm observing protein precipitation during or after the conjugation reaction. What's causing this and how can I prevent it?

A2: Protein precipitation is a sign of instability, which can be induced by several factors during the conjugation process:

  • High Degree of Labeling: Excessive modification of lysine residues can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation[3].

    • Solution: Reduce the molar excess of the isothiocyanate reagent in the reaction. Perform a titration experiment with varying molar ratios to find the optimal balance between labeling efficiency and protein stability.

  • Organic Solvent Concentration: While the isothiocyanate reagent is dissolved in an organic solvent, adding a large volume of this solvent to the aqueous protein solution can cause denaturation and precipitation.

    • Solution: Keep the volume of the added organic solvent to a minimum, typically less than 10% of the total reaction volume.

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability.

    • Solution: Ensure the chosen buffer and pH are suitable for your specific protein. Some proteins may be less stable at the higher pH required for isothiocyanate conjugation. If precipitation persists at the optimal labeling pH, you may need to screen for stabilizing additives such as glycerol or polyethylene glycol (PEG)[4].

Q3: How can I confirm that the conjugation was successful and determine the degree of labeling?

A3: Characterizing the conjugate is a critical final step. Here are some common methods:

  • UV-Vis Spectroscopy: If the 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine moiety has a distinct UV absorbance from the protein, you can estimate the degree of labeling by measuring the absorbance of the purified conjugate at two wavelengths (e.g., 280 nm for the protein and the λmax of the label).

  • Mass Spectrometry: This is a highly accurate method to determine the degree of labeling. By comparing the mass of the unconjugated protein with the mass of the conjugated protein, you can determine the number of attached labels. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the conjugated protein from the unconjugated protein and free label. The peak areas can provide a quantitative measure of the conjugation efficiency.

Q4: How do I remove the unreacted 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine after the reaction?

A4: It is essential to remove the excess, unreacted reagent and any byproducts from the conjugated protein.

  • Size Exclusion Chromatography (SEC): This is a gentle and effective method for separating the larger protein conjugate from the smaller, unreacted labeling reagent.

  • Dialysis or Buffer Exchange: Dialysis against an appropriate buffer can effectively remove small molecules. Multiple buffer changes are recommended for complete removal.

  • Quenching the Reaction: Before purification, you can add a small molecule with a primary amine, such as Tris or glycine, to the reaction mixture to react with and "quench" any remaining active isothiocyanate groups[3].

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Reaction pH 8.5 - 9.5Ensures deprotonation of lysine ε-amino groups for nucleophilic attack.[2]
Buffer Carbonate-bicarbonate, Borate (amine-free)Avoids competition with the labeling reagent.[1][3]
Molar Ratio (Reagent:Protein) 10:1 to 20:1 (starting point)Provides sufficient excess for efficient labeling, but may need optimization.
Protein Concentration ≥ 2 mg/mLMinimizes the competing hydrolysis of the isothiocyanate.
Reaction Temperature 4°C to 25°CLower temperatures can help maintain protein stability.
Reaction Time 2 to 18 hoursDependent on the reactivity of the protein and the desired degree of labeling. An 18-hour incubation at 25°C has been reported for a similar compound.[5]
Reagent Solvent Anhydrous DMF or DMSOEnsures the stability of the moisture-sensitive isothiocyanate.

Experimental Protocol: A General Guideline

This protocol provides a starting point for the conjugation of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine to a generic IgG antibody. Note: This is a general guideline and may require optimization for your specific protein.

Materials:

  • Protein (e.g., IgG) at ≥ 2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)

  • 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Calculate the required volume of the isothiocyanate stock solution to achieve the desired molar excess (e.g., 20-fold).

    • While gently stirring the protein solution, slowly add the calculated volume of the isothiocyanate stock solution in a dropwise manner.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring, protected from light.

  • Quenching the Reaction (Optional):

    • Add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 1-2 hours at room temperature.

  • Purification:

    • Purify the protein conjugate from unreacted reagent and byproducts using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the fractions containing the protein conjugate.

  • Characterization:

    • Determine the protein concentration and the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

Visualizing the Troubleshooting Logic

When faced with a failed or suboptimal conjugation, a logical approach to troubleshooting is essential. The following decision tree can guide you through the process of identifying and resolving the issue.

TroubleshootingLogic cluster_efficiency Low Efficiency cluster_precipitation Protein Precipitation Start Conjugation Unsuccessful CheckpH Is pH 8.5-9.5? Start->CheckpH CheckLabeling Over-labeling? Start->CheckLabeling CheckBuffer Amine-free buffer? CheckpH->CheckBuffer Yes AdjustpH Adjust pH CheckpH->AdjustpH No CheckReagent Fresh reagent stock? CheckBuffer->CheckReagent Yes BufferExchange Buffer exchange protein CheckBuffer->BufferExchange No CheckRatio Sufficient molar ratio? CheckReagent->CheckRatio Yes PrepareFresh Prepare fresh reagent CheckReagent->PrepareFresh No IncreaseRatio Increase molar ratio CheckRatio->IncreaseRatio No CheckSolvent High organic solvent? CheckLabeling->CheckSolvent No DecreaseRatio Decrease molar ratio CheckLabeling->DecreaseRatio Yes ReduceSolvent Reduce solvent volume CheckSolvent->ReduceSolvent Yes

Caption: A decision tree for troubleshooting common issues in protein conjugation.

References

  • Kawauchi, H., et al. (2016). Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. ResearchGate. [Link]

  • Karp, D. R., et al. (1981). p-Isothiocyanatophenyl 6-phospho-alpha-D-mannopyranoside coupled to albumin. A model compound recognized by the fibroblast lysosomal enzyme uptake system. 1. Chemical synthesis and characterization. PubMed. [Link]

  • Karaman, R. (2016). Optimum conditions to know the interaction of peptide/protein and Isothiocyanates..? ResearchGate. [Link]

  • Platz, S., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. MDPI. [Link]

  • Zimmerman, P. M., et al. (2019). DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. PMC - NIH. [Link]

  • Williamson, T. P., et al. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. PubMed. [Link]

  • Majumdar, R., et al. (2015). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. NIH. [Link]

  • Bajagur, K. M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]

  • Miura, Y., et al. (2013). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. PMC - NIH. [Link]

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. [Link]

Sources

Common issues with isothiocyanate cross-linking experiments

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Structuring the Information

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Refining Research Strategies

I'm now refining my research strategies. I'm focusing on Google searches for common isothiocyanate cross-linking problems. Concurrently, I'm finding established protocols, reaction mechanisms, and properties for a strong foundation. I'm prioritizing a logical structure with troubleshooting sections, a Q&A format, and a DOT script for the reaction mechanism.

Technical Support Center: 4-(Piperidinosulfonyl)phenyl Isothiocyanate (PSPITC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Piperidinosulfonyl)phenyl isothiocyanate (PSPITC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of PSPITC in labeling experiments. Our goal is to help you minimize non-specific binding and achieve reliable, reproducible results.

Understanding the Challenge: The Duality of PSPITC

4-(Piperidinosulfonyl)phenyl isothiocyanate (PSPITC) is a potent amine-reactive labeling reagent. Its utility stems from the highly reactive isothiocyanate (-N=C=S) group, which efficiently forms stable thiourea bonds with primary amines, such as the N-terminus of a protein or the ε-amino group of lysine residues.[1] The sulfonyl group in the PSPITC molecule acts as an electron-withdrawing group, which is expected to enhance the electrophilicity and reactivity of the isothiocyanate moiety.[2]

However, the structural features of PSPITC, specifically the phenyl and piperidine rings, confer a significant hydrophobic character to the molecule. This hydrophobicity is a primary driver of non-specific binding, where PSPITC associates with proteins through hydrophobic interactions rather than the intended covalent reaction.[3][4] This can lead to high background signals, reduced labeling specificity, and potentially misleading experimental outcomes.

This guide will provide a systematic approach to understanding and mitigating these non-specific interactions, ensuring that the powerful reactivity of PSPITC is precisely targeted.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background when using PSPITC?

A1: The most common cause of high background is non-specific binding driven by hydrophobic interactions.[4][5] The aromatic phenyl ring and the piperidine group in PSPITC can interact with hydrophobic pockets on the surface of proteins, leading to adsorption that is independent of the covalent labeling reaction. Another contributing factor can be an excessively high PSPITC-to-protein molar ratio, leading to off-target reactions.

Q2: My protein precipitates after adding PSPITC. What is happening?

A2: Protein precipitation upon addition of a labeling reagent is often a sign of aggregation induced by the reagent. The hydrophobic nature of PSPITC can cause protein unfolding or aggregation, especially if the protein is marginally stable.[6] Additionally, excessive labeling can alter the protein's surface charge and solubility, leading to precipitation. Consider reducing the molar excess of PSPITC, optimizing the buffer conditions for protein stability, or introducing stabilizing additives.

Q3: Can I use Tris or glycine buffers for my labeling reaction?

A3: No. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target protein for reaction with the isothiocyanate group, significantly reducing labeling efficiency.[1] Always use amine-free buffers like carbonate-bicarbonate, borate, or phosphate-buffered saline (PBS), ensuring the pH is optimized for the reaction.

Q4: What is the optimal pH for labeling with PSPITC?

A4: The optimal pH for isothiocyanate labeling is typically between 8.5 and 9.5.[1] In this pH range, the target primary amino groups (like lysine) are sufficiently deprotonated and thus more nucleophilic, facilitating the reaction with the isothiocyanate. However, be mindful that high pH can also accelerate the hydrolysis of the isothiocyanate group, so a balance must be struck.[7]

Q5: How can I remove unreacted PSPITC after the labeling reaction?

A5: Unreacted PSPITC and its hydrolysis byproducts can be efficiently removed by size-based separation methods. Gel filtration chromatography (desalting columns) is the most common and effective technique.[1] Dialysis is another option, though it may be slower and less complete for removing small hydrophobic molecules that can associate with the dialysis membrane.

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Non-Specific Binding

This section provides a more detailed, protocol-driven approach to troubleshooting and preventing non-specific binding of PSPITC.

Issue 1: High Background Signal in Labeled Protein Samples

High background is the most frequent issue and directly points to non-specific binding. Here’s a systematic workflow to diagnose and resolve the problem.

G cluster_0 Diagnosis & Optimization A Start: High Background Observed B Step 1: Verify Buffer Composition - Amine-free? (e.g., Carbonate, Borate) - Correct pH (8.5-9.5)? A->B Check C Step 2: Optimize PSPITC:Protein Molar Ratio - Start with a lower ratio (e.g., 5:1 or 10:1) - Titrate upwards to find optimal signal-to-noise. B->C If buffer is correct D Step 3: Introduce Blocking Agents - Add BSA or Casein (0.1% - 1%) to the reaction buffer. C->D If background persists E Step 4: Add Non-ionic Detergent - Include a low concentration (0.01% - 0.1%) of Tween-20 or Triton X-100. D->E If still high F Step 5: Enhance Post-Reaction Quenching & Purification - Quench with a primary amine (e.g., Tris, hydroxylamine). - Use size-exclusion chromatography for purification. E->F Final optimization G End: Optimized Protocol F->G Result

Caption: A decision-making workflow for troubleshooting high background signals.

Protocol 1: Optimizing the Labeling Reaction Buffer

  • Buffer Selection: Prepare a 0.1 M sodium carbonate-bicarbonate buffer. Do not use buffers containing primary or secondary amines like Tris or glycine.[1]

  • pH Adjustment: Adjust the pH of the buffer to a range of 8.5 to 9.5. Start with pH 9.0. The optimal pH ensures the target amino groups are deprotonated and reactive.

  • Protein Preparation: Dissolve or dialyze your protein into the prepared labeling buffer. Ensure the protein concentration is at least 2 mg/mL to favor the labeling reaction over hydrolysis.

Protocol 2: Incorporating Blocking Agents and Detergents

  • Blocking Agent Addition: To your protein solution in the appropriate buffer, add a stock solution of Bovine Serum Albumin (BSA) or casein to a final concentration of 0.1% to 1% (w/v).[8][9] These proteins will occupy non-specific hydrophobic binding sites, reducing the chances of PSPITC adsorption.

  • Detergent Addition: If hydrophobic interactions are strongly suspected, add a non-ionic detergent such as Tween-20 or Triton X-100 to a final concentration of 0.01% to 0.1% (v/v).[8][10] Detergents help to solubilize the hydrophobic PSPITC and disrupt non-specific hydrophobic interactions with your target protein.[11][12]

  • Incubation: Gently mix and incubate for 15-30 minutes at room temperature before adding PSPITC.

Table 1: Recommended Buffer Additives for Reducing Non-Specific Binding

AdditiveTypeWorking ConcentrationMechanism of Action
Bovine Serum Albumin (BSA) Protein Blocker0.1 - 1% (w/v)Saturates non-specific hydrophobic binding sites on the target protein and reaction vessel.[8][9]
Casein (from non-fat dry milk) Protein Blocker0.5 - 2% (w/v)Similar to BSA, provides a source of protein to block non-specific interactions.
Tween-20 Non-ionic Detergent0.01 - 0.1% (v/v)Disrupts hydrophobic interactions and helps to keep hydrophobic reagents in solution.[8]
Triton X-100 Non-ionic Detergent0.01 - 0.1% (v/v)A mild detergent effective at solubilizing membrane proteins and reducing non-specific binding.[11][12]
Issue 2: Low Labeling Efficiency

Low or no labeling can be equally frustrating. The following steps address the common culprits.

G cluster_1 PSPITC Labeling Reaction cluster_2 Critical Factors Protein Protein-NH2 (Deprotonated Amine) Product Labeled Protein (Thiourea Bond) Protein->Product PSPITC PSPITC (R-N=C=S) Hydrolysis PSPITC Hydrolysis (Side Reaction) PSPITC->Hydrolysis Competes with labeling PSPITC->Product pH Optimal pH (8.5-9.5) pH->Protein Ensures reactivity Buffer Amine-Free Buffer Buffer->Protein Prevents competition

Caption: Key factors influencing the efficiency of the PSPITC labeling reaction.

Protocol 3: Preparing and Handling PSPITC

  • Solubilization: PSPITC is hydrophobic and should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[1] Prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Fresh Preparation: Isothiocyanates are susceptible to hydrolysis in aqueous environments.[7] Always prepare the stock solution fresh for each experiment. Do not store PSPITC in solution.

  • Addition to Reaction: Add the PSPITC stock solution dropwise to the protein solution while gently stirring. Avoid adding the entire volume at once, as this can cause local high concentrations and protein precipitation.

Protocol 4: Quenching and Purifying the Labeled Protein

  • Reaction Quenching: After the desired incubation time (typically 1-2 hours at room temperature or overnight at 4°C), quench the reaction by adding an amine-containing buffer, such as Tris, to a final concentration of 20-50 mM. This will react with any remaining PSPITC.

  • Purification: Separate the labeled protein from unreacted PSPITC, byproducts, and quenching agent using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[1] The labeled protein will elute in the void volume.

By systematically addressing buffer composition, reagent concentration, blocking strategies, and proper reagent handling, you can effectively troubleshoot and prevent non-specific binding of 4-(Piperidinosulfonyl)phenyl isothiocyanate, leading to cleaner and more reliable experimental data.

References

  • ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]

  • Royal Society of Chemistry. Isothiocyanates (in situ) and sulfonyl chlorides in water for N-functionalization of bicyclic amidines: access to N-alkylated γ-/ω-lactam derivatized thiourea and sulfonamides. [Link]

  • PubChem. Phenyl Isothiocyanate. [Link]

  • PMC. Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation. [Link]

  • G-Biosciences. Uncovering the Role of Detergents in Protein Solubilization. [Link]

  • Royal Society of Chemistry. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. [Link]

  • PMC. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]

  • ResearchGate. Electronic Effects of the Sulfinyl and Sulfonyl Groups. [Link]

  • MDPI. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. [Link]

  • PubChem. 4-Isothiocyanatobenzenesulfonamide. [Link]

  • PubMed. Involvement of the electrophilic isothiocyanate sulforaphane in Arabidopsis local defense responses. [Link]

  • Google Patents.
  • PMC. Precursor Reagent Hydrophobicity Affects Membrane Protein Footprinting. [Link]

  • YouTube. Blocking Agent Options | Fluorescence: Blocking the Membrane. [Link]

  • MDPI. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. [Link]

  • Royal Society of Chemistry. Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]

  • PubMed. Non-ionic hybrid detergents for protein delipidation. [Link]

  • Wikipedia. Phenyl isothiocyanate. [Link]

  • ResearchGate. Fluorescein isothiocyanate stability in different solvents. [Link]

  • BioMed Central. The role of hydrophobic interactions in positioning of peripheral proteins in membranes. [Link]

  • PLOS One. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. [Link]

  • ResearchGate. Interaction of the Isothiocyanate Sulforaphane with Drug Disposition and Metabolism: Pharmacological and Toxicological Implications. [Link]

  • ResearchGate. Studies on the interaction of fluorescein isothiocyanate and its sugar analogues with cetyltrimethylammonium bromide. [Link]

  • YouTube. Hydrophobic Interaction Chromatography Theory and Principle. [Link]

  • ResearchGate. Effects of non-ionic and zwitterionic detergents on soluble proteins during native mass spectrometry experiments. [Link]

  • PubChem. 4-Isothiocyanatophenyl alpha-D-mannopyranoside. [Link]

  • PubMed. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus. [Link]

  • National Center for Biotechnology Information. Conjugation of fluorescein isothiocyanate to antibodies. [Link]

  • MDPI. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health. [Link]

  • PMC. Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. [Link]

  • Organic Chemistry Portal. Isothiocyanate synthesis. [Link]

  • ResearchGate. Fluorescent property of glycol chitosan-fluorescein isothiocyanate conjugate for bio-imaging material. [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • YouTube. How Do Hydrophobic Interactions Stabilize Proteins?. [Link]

Sources

Technical Support Center: Optimizing Reaction Time for 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reaction of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to optimize your experimental workflow. Our goal is to empower you with the scientific rationale behind experimental choices to ensure reliable and reproducible results.

Introduction to the Reaction

The reaction between 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine and a nucleophilic amine results in the formation of a substituted thiourea. This reaction is a cornerstone of bioconjugation and medicinal chemistry, enabling the linkage of the sulfonylpiperidine moiety to various molecules of interest. The isothiocyanate group (-N=C=S) is a highly reactive electrophile that readily undergoes nucleophilic attack by primary and secondary amines.[1] Understanding and controlling the reaction kinetics are paramount for achieving high yields, minimizing side products, and ensuring the desired reaction time.

The core reaction mechanism proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group, forming a transient zwitterionic intermediate. This is followed by a proton transfer to yield the stable thiourea product.

Frequently Asked Questions (FAQs)

Here, we address common questions encountered during the use of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine in conjugation reactions.

Q1: My reaction is proceeding very slowly. What are the primary factors I should investigate?

A1: Several factors can contribute to a slow reaction rate. The most critical to consider are:

  • Nucleophilicity of the Amine: The reactivity of the amine is paramount. Primary aliphatic amines are generally more nucleophilic and react faster than secondary amines or aromatic amines.[2] Steric hindrance around the amine will also significantly slow down the reaction.

  • Temperature: Like most chemical reactions, increasing the temperature will generally increase the reaction rate. However, this must be balanced with the potential for degradation of your starting materials or product.[3]

  • Solvent: The choice of solvent can have a significant impact on reaction kinetics. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often good choices as they can solvate the reactants and facilitate the reaction.[4]

  • pH (for aqueous reactions): For reactions in aqueous buffers, the pH should be maintained in the range of 8.5-9.5 for optimal reaction with aliphatic amines.[5] Below this range, the concentration of the free, unprotonated amine (the reactive species) is low, and above this range, hydrolysis of the isothiocyanate can become a significant side reaction.

Q2: What are the common side reactions, and how can I minimize them?

A2: The primary side reaction of concern is the hydrolysis of the isothiocyanate group in the presence of water, especially at high pH, to form an unstable carbamic acid derivative which then decomposes. To minimize this:

  • Work under anhydrous conditions: When using organic solvents, ensure they are anhydrous.

  • Control pH: In aqueous media, avoid excessively high pH.

  • Use a slight excess of the amine: This can help to ensure the isothiocyanate reacts preferentially with the intended nucleophile.

Another potential side reaction, though less common with secondary amines like piperidine, is the formation of byproducts from the reaction of the isothiocyanate with other nucleophiles present in the reaction mixture.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the disappearance of the starting materials and the appearance of the product. Staining with potassium permanganate or iodine can help visualize UV-inactive compounds.[6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is an excellent method. You can monitor the decrease in the peak area of the isothiocyanate and the increase in the peak area of the thiourea product over time.[7][8]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the product and monitor its formation.

Q4: What is the recommended storage condition for 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine?

A4: Isothiocyanates are sensitive to moisture and can degrade over time. It is recommended to store 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is advised.[5]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Degraded Isothiocyanate: The starting material may have hydrolyzed due to improper storage.- Use a fresh batch of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine. - Confirm the purity of the starting material by NMR or LC-MS.
Low Nucleophilicity of Amine: The amine is sterically hindered or electronically poor.- Increase the reaction temperature. - Increase the reaction time. - Consider using a more nucleophilic amine if the application allows.
Incorrect Solvent: The solvent may not be suitable for the reaction.- Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. - Ensure the solvent is anhydrous.
Low Temperature: The reaction is being run at too low a temperature.- Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and degradation.
Multiple Products Observed Side Reactions: Hydrolysis of the isothiocyanate or reaction with other nucleophiles.- Ensure anhydrous conditions. - In aqueous media, maintain the pH between 8.5 and 9.5. - Use a slight excess of the amine to favor the desired reaction.
Impure Starting Materials: Contaminants in the isothiocyanate or amine.- Purify the starting materials before the reaction. - Verify the purity of all reagents.
Reaction Stalls Before Completion Equilibrium Reached: The reaction may be reversible under the current conditions.- Consider using a slight excess of one of the reactants to drive the reaction to completion.
Reagent Degradation: One of the reactants may be degrading over the course of the reaction.- Monitor the stability of the starting materials under the reaction conditions independently. - If degradation is observed, consider a lower reaction temperature or a shorter reaction time with a higher concentration of reactants.

Experimental Protocols

General Protocol for Reaction Time Optimization

This protocol provides a framework for systematically optimizing the reaction time.

1. Materials:

  • 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine

  • Amine of interest

  • Anhydrous solvent (e.g., DMF, acetonitrile, or THF)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials

  • Stirring apparatus

  • Temperature control system (e.g., oil bath)

  • TLC plates and developing chamber

  • HPLC system for quantitative analysis

2. Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Prepare stock solutions of 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine and the amine in the chosen anhydrous solvent.

  • Reaction Setup:

    • In a reaction vial under an inert atmosphere, add the desired volume of the amine stock solution.

    • Add the desired volume of the 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine stock solution to initiate the reaction (a typical starting point is a 1:1 or 1:1.2 molar ratio of isothiocyanate to amine).

    • Set the reaction temperature. Start with room temperature and explore higher temperatures if the reaction is slow.

  • Monitoring:

    • At regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by diluting with a suitable solvent).

    • Analyze the aliquot by TLC and HPLC to determine the extent of the reaction.

  • Data Analysis:

    • Plot the concentration of the product (or consumption of the starting material) as a function of time.

    • Determine the time required to reach the desired conversion (e.g., >95%).

    • Repeat the experiment at different temperatures, solvent conditions, or reactant ratios to identify the optimal conditions.

Visualizing the Optimization Workflow

ReactionOptimization cluster_prep Preparation cluster_setup Reaction Setup cluster_monitoring Monitoring & Analysis cluster_decision Optimization Prep Prepare Anhydrous Reagents & Solvents Setup Combine Reactants (Vary Temp, Solvent, Ratio) Prep->Setup Monitor Aliquot Sampling Over Time Setup->Monitor TLC TLC Analysis (Qualitative) Monitor->TLC HPLC HPLC Analysis (Quantitative) Monitor->HPLC Analyze Analyze Kinetic Data HPLC->Analyze Optimize Identify Optimal Reaction Time & Conditions Analyze->Optimize

Caption: Workflow for Reaction Time Optimization.

Key Factors Influencing Reaction Time: A Deeper Dive

The interplay of several factors dictates the kinetics of the reaction. Understanding these relationships is crucial for effective optimization.

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative impact of key parameters on the reaction rate. Specific rate constants will be system-dependent.

Parameter Condition Effect on Reaction Rate Rationale
Temperature IncreaseIncreasesProvides more kinetic energy for molecules to overcome the activation energy barrier.[3]
Solvent Polarity Polar Aprotic > NonpolarGenerally FasterPolar aprotic solvents can stabilize the charged transition state, accelerating the reaction.[4]
Amine Nucleophilicity Primary > Secondary > AromaticFasterHigher electron density on the nitrogen atom and less steric hindrance lead to a faster nucleophilic attack.[2]
Stoichiometry Excess AmineIncreases Rate (initially)Increases the probability of a collision between the isothiocyanate and the amine.
Catalyst Tertiary Amine (e.g., TEA)Can Increase RateA non-nucleophilic base can deprotonate any protonated amine, increasing the concentration of the reactive nucleophile.[2]
Visualizing Influential Factors

InfluencingFactors cluster_reactants Reactants cluster_conditions Reaction Conditions Isothiocyanate 1-[(4-Isothiocyanatophenyl) sulfonyl]piperidine (Electrophile) Product Thiourea Product Isothiocyanate->Product Electrophilicity Amine Amine (Nucleophile) Amine->Product Nucleophilicity Steric Hindrance Temperature Temperature Temperature->Product Collision Frequency & Energy Solvent Solvent Solvent->Product Transition State Stabilization Stoichiometry Stoichiometry Stoichiometry->Product Reactant Concentration Catalyst Catalyst Catalyst->Product Increases Nucleophile Concentration

Caption: Key Factors Influencing Thiourea Formation.

Conclusion

Optimizing the reaction time for 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine is a multifactorial process that requires a systematic approach. By carefully considering the nature of the amine, the reaction conditions, and employing appropriate monitoring techniques, researchers can achieve efficient and reproducible results. This guide provides a foundational framework for troubleshooting and optimization, empowering you to confidently navigate your experimental challenges.

References

  • ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]

  • Reddit. How anyone have experience with reacting amines with phenyl isothiocyanate?. [Link]

  • SAGE Journals. Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. [Link]

  • National Center for Biotechnology Information. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]

  • MDPI. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. [Link]

  • Organic Chemistry Portal. Isothiocyanate synthesis. [Link]

  • ResearchGate. A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. [Link]

  • ResearchGate. Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]

  • PubMed. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

  • ThaiScience. Stability studies of isothiocyanates and nitriles in aqueous media. [Link]

  • ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]

  • RSC Publishing. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. [Link]

  • PubMed. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. [Link]

  • ResearchGate. Optimization of reaction conditions. [a]. [Link]

  • ACS Publications. Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. [Link]

  • American Chemical Society. Solvent selection tool. [Link]

  • National Center for Biotechnology Information. The rapid generation of isothiocyanates in flow. [Link]

  • ResearchGate. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. [Link]

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Validation & Comparative

Navigating the Amine-Reactive Landscape: A Comparative Guide to 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine and Other Crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the precise and stable linkage of molecules is paramount. Amine-reactive crosslinkers are indispensable tools for covalently connecting proteins, peptides, and other biomolecules, primarily by targeting the abundant primary amines found on lysine residues and N-termini.[1] This guide provides an in-depth, objective comparison of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine with other prevalent amine-reactive crosslinkers, offering insights into their chemical mechanisms, performance characteristics, and practical applications, supported by experimental considerations.

The Contenders: A Spectrum of Amine Reactivity

The effectiveness of an amine-reactive crosslinker is dictated by the chemistry of its reactive group. This guide focuses on three major classes:

  • Isothiocyanates , represented by our featured compound, 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine.

  • N-Hydroxysuccinimide (NHS) Esters , the most widely used class of amine-reactive reagents.

  • Imidoesters , a class known for preserving the native charge of the modified amine.

Each of these functional groups engages with primary amines through distinct mechanisms, resulting in different bond types with varying stability and reactivity profiles.

In Focus: 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine

1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine is a heterobifunctional crosslinker featuring a sulfonyl group and a piperidine ring, which can influence its solubility and stability.[2] Its key reactive moiety is the isothiocyanate group (-N=C=S).

Mechanism of Action: The isothiocyanate group reacts with a primary amine via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a highly stable thiourea bond .[3] This reaction is typically efficient under slightly alkaline conditions.

Isothiocyanate Reaction reagent R-N=C=S (Isothiocyanate) product R-NH-C(=S)-NH-Protein (Thiourea Linkage) reagent->product Nucleophilic Addition amine H₂N-Protein (Primary Amine) amine->product

Caption: Reaction of an isothiocyanate with a primary amine to form a stable thiourea linkage.

Head-to-Head Comparison: Isothiocyanates vs. NHS Esters vs. Imidoesters

The choice of a crosslinker is a critical experimental decision. The following sections and tables provide a comparative analysis of these three classes to guide your selection.

Chemical Reactivity and Reaction Conditions
Feature1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine (Isothiocyanate)NHS Esters (e.g., DSS, BS³)Imidoesters (e.g., DMP)
Reactive Group Isothiocyanate (-N=C=S)N-Hydroxysuccinimide EsterImidoester
Target Primary aminesPrimary aminesPrimary amines
Resulting Bond ThioureaAmideAmidine
Optimal pH >9.0[4]7.2 - 8.5[5]8.0 - 10.0[6]
Reaction Speed Moderate to FastFast[7]Very Fast[6]
Competing Reaction HydrolysisHydrolysis (significant in aqueous solution)[5]Hydrolysis (rapid)[6]

Causality Behind Experimental Choices: The optimal pH for each crosslinker is a crucial consideration. For NHS esters, a pH range of 7.2-8.5 provides a good balance between amine reactivity and minimizing hydrolysis of the ester.[5] Isothiocyanates generally require a higher pH for optimal reaction with aliphatic amines, which may be a concern for base-sensitive proteins.[4] Imidoesters also react rapidly at alkaline pH, but their short half-lives necessitate precise control of reaction times.[6]

Stability of the Formed Linkage

The stability of the covalent bond formed between the crosslinker and the target molecule is critical for the integrity of the resulting conjugate, especially for applications like antibody-drug conjugates (ADCs) where stability in circulation is paramount.[8]

Linkage TypeStabilityNotes
Thiourea Very High Considered extremely stable for in vivo applications, potentially more stable than carbamate linkages.[3][9]
Amide High Generally stable under physiological conditions, but can be susceptible to enzymatic cleavage.
Amidine Moderate Can be reversible at high pH.[10]

Expert Insight: The exceptional stability of the thiourea bond makes isothiocyanate-based crosslinkers like 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine an excellent choice for applications requiring long-term stability of the conjugate. However, recent studies suggest that the in vivo stability of thiourea bonds might be influenced by factors such as radiolysis or enzymatic degradation, warranting careful evaluation for specific applications.[11]

Potential for Side Reactions

While highly specific for primary amines, side reactions can occur, particularly under non-optimal conditions.

  • Isothiocyanates: Can react with thiol groups on cysteine residues, although the reaction with amines is generally favored.[4]

  • NHS Esters: Have been reported to react with the hydroxyl groups of tyrosine and serine residues, especially at higher pH.[12]

  • Imidoesters: Can exhibit side reactions at pH conditions below 10.[6]

Experimental Design: A Protocol for Comparative Analysis

To objectively compare the performance of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine with other amine-reactive crosslinkers, a well-controlled experimental workflow is essential. The following protocol outlines a general approach for comparing crosslinking efficiency.

Comparative Crosslinking Workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis Protein_Prep Prepare Protein Solution (e.g., BSA in amine-free buffer) Incubate Incubate Protein with each Crosslinker (Varying concentrations and times) Protein_Prep->Incubate Crosslinker_Prep Prepare Crosslinker Stock Solutions (Isothiocyanate, NHS Ester, Imidoester) Crosslinker_Prep->Incubate Quench Quench Reaction (e.g., with Tris buffer) Incubate->Quench SDS_PAGE SDS-PAGE Analysis (Visualize crosslinked products) Quench->SDS_PAGE Mass_Spec Mass Spectrometry (Identify crosslinked sites and side reactions) Quench->Mass_Spec Densitometry Densitometry (Quantify crosslinking efficiency) SDS_PAGE->Densitometry

Caption: A general workflow for the comparative analysis of amine-reactive crosslinkers.

Protocol 1: Comparative Protein Crosslinking Efficiency

Objective: To compare the efficiency of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine, an NHS ester (e.g., BS³), and an imidoester (e.g., DMP) in crosslinking a model protein.

Materials:

  • Model Protein (e.g., Bovine Serum Albumin, BSA) at 1-5 mg/mL in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

  • 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine.

  • Bis(sulfosuccinimidyl) suberate (BS³).

  • Dimethyl pimelimidate (DMP).

  • Anhydrous DMSO (for dissolving water-insoluble crosslinkers).

  • Reaction Buffers:

    • PBS, pH 8.5 (for NHS ester and initial isothiocyanate trials).

    • Borate buffer, pH 9.5 (for isothiocyanate).

    • Borate buffer, pH 10.0 (for imidoester).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • SDS-PAGE reagents and equipment.

  • Densitometer for gel analysis.

Procedure:

  • Prepare Protein Aliquots: Dispense equal volumes of the BSA solution into separate microcentrifuge tubes, one for each crosslinker and condition to be tested.

  • Prepare Crosslinker Stock Solutions: Immediately before use, dissolve each crosslinker in the appropriate solvent (DMSO or aqueous buffer) to a concentration of 10-25 mM.

  • Initiate Crosslinking:

    • For each crosslinker, add a calculated volume of the stock solution to the protein aliquots to achieve a range of molar excesses (e.g., 20x, 50x, 100x) over the protein.

    • Gently mix and incubate the reactions for a set time (e.g., 30, 60, 120 minutes) at room temperature. Ensure each crosslinker is reacted in its optimal buffer.

  • Quench the Reaction: Stop the crosslinking by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Analyze by SDS-PAGE:

    • Mix an aliquot of each quenched reaction with SDS-PAGE sample buffer.

    • Run the samples on a polyacrylamide gel.

    • Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

  • Quantify Crosslinking Efficiency:

    • Image the gel and perform densitometry analysis.

    • Calculate the percentage of crosslinked protein (dimers, trimers, etc.) relative to the uncrosslinked monomer for each condition.

Self-Validation: The inclusion of a range of crosslinker concentrations and incubation times allows for the determination of optimal reaction conditions for each crosslinker. The disappearance of the monomeric protein band and the appearance of higher molecular weight bands provide direct evidence of successful crosslinking.

Quantitative Analysis by Mass Spectrometry

For a more in-depth comparison, quantitative mass spectrometry (qXL-MS) can be employed.[13] This powerful technique can identify the specific lysine residues that have been modified and can also reveal the presence of any side-reaction products. By using isotopically labeled crosslinkers (e.g., deuterated and non-deuterated versions), the relative efficiency of crosslinking under different conditions can be precisely quantified.[14]

qXL-MS Workflow Crosslinking Protein Crosslinking (with light and heavy isotope-labeled crosslinkers) Digestion Proteolytic Digestion (e.g., Trypsin) Crosslinking->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identify and quantify crosslinked peptides) LC_MS->Data_Analysis

Caption: A simplified workflow for quantitative crosslinking mass spectrometry (qXL-MS).

Conclusion: Selecting the Right Tool for the Job

The choice between 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine and other amine-reactive crosslinkers is not a matter of one being universally superior, but rather of selecting the most appropriate tool for a specific application.

  • 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine is an excellent candidate for applications demanding high stability of the resulting conjugate, such as in the development of ADCs. Its reactivity profile and the robustness of the thiourea bond are key advantages.

  • NHS Esters remain the workhorse for many bioconjugation applications due to their high reactivity and the formation of stable amide bonds under physiological conditions. However, their susceptibility to hydrolysis requires careful management of reaction conditions.

  • Imidoesters offer the unique advantage of preserving the positive charge of the modified amine, which can be crucial for maintaining the native structure and function of some proteins. Their rapid reactivity and the reversibility of the amidine bond at high pH are important considerations.

By understanding the underlying chemistry and carefully designing comparative experiments, researchers can confidently select the optimal amine-reactive crosslinker to achieve their desired bioconjugation outcomes.

References

  • ResearchGate. (2025). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. [Link]

  • Kao, A., et al. (2011). A comparative cross-linking strategy to probe conformational changes in protein complexes. Methods, 54(2), 249-257. [Link]

  • Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 43(11), 1569-1580. [Link]

  • ACS Publications. (2025). Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. ACS Bio & Med Chem Au. [Link]

  • PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. [Link]

  • Chavez, J. D., et al. (2016). Quantitative interactome analysis with chemical crosslinking and mass spectrometry. Current Opinion in Chemical Biology, 35, 142-149. [Link]

  • MDPI. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Foods, 10(6), 1297. [Link]

  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. [Link]

  • NIH. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Acta Pharmaceutica Sinica B, 12(3), 1474-1485. [Link]

  • NIH. (2016). A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. Scientific Reports, 6, 30122. [Link]

  • MDPI. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 26(21), 6485. [Link]

  • ACS Publications. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. Chemical Reviews, 121(15), 9333-9378. [Link]

  • NIH. (2018). Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. Nature Protocols, 13(12), 2845-2863. [Link]

  • ResearchGate. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. [Link]

  • ACS Publications. (2011). Quantification of Protein−Protein Interactions with Chemical Cross-Linking and Mass Spectrometry. Journal of Proteome Research, 10(4), 1897-1905. [Link]

  • NIH. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. iScience, 27(11), 111088. [Link]

  • MDPI. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Nutrients, 16(6), 757. [Link]

  • ResearchGate. (2025). Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. [Link]

  • eScholarship. (2016). Developing a Multiplexed Quantitative Cross-linking Mass Spectrometry Platform for Comparative Structural Analysis of Protein Complexes. [Link]

  • ResearchGate. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. [Link]

  • NIH. (2014). Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. Methods, 65(3), 329-335. [Link]

  • NIH. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Scientific Reports, 13, 18512. [Link]

  • NIH. (n.d.). Piperidine. PubChem. [Link]

  • NIH. (2013). Sulfonyl 3-alkynyl pantetheinamides as mechanism-based cross-linkers of acyl carrier protein dehydratase. Chemical Science, 4(9), 3647-3652. [Link]

  • ACS Publications. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(12), 4647-4665. [Link]

  • MDPI. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Molecules, 26(7), 1842. [Link]

Sources

A Head-to-Head Comparison for Protein Labeling: NHS Esters vs. Isothiocyanates

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Amine-Reactive Chemistry

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique for elucidating biological function, developing diagnostic assays, and creating targeted therapeutics. Among the various strategies for protein labeling, targeting primary amines on lysine residues and the N-terminus remains a popular and effective approach due to their widespread availability and surface exposure on most proteins. Two of the most common classes of amine-reactive reagents are N-hydroxysuccinimide (NHS) esters and isothiocyanates.

While both effectively target primary amines, the choice between them is not arbitrary. This guide provides an in-depth comparison of NHS esters and isothiocyanates, delving into their reaction mechanisms, the stability of the resulting conjugates, and the practical considerations that should guide your selection. By understanding the causality behind the experimental choices for each chemistry, you can design more robust and reproducible protein labeling strategies.

The Chemistry of Amine-Reactive Labeling

At the heart of this comparison are the distinct chemical reactions that each reagent undergoes with primary amines on a protein.

NHS Esters: Forming a Stable Amide Bond

N-hydroxysuccinimide esters are highly reactive compounds that readily couple with primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2] This reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester.[]

The reaction is highly dependent on pH. For the primary amine to be nucleophilic, it must be in its unprotonated state. Given that the pKa of the ε-amino group of lysine is around 10.5, a slightly alkaline pH is required to ensure a sufficient concentration of the reactive, unprotonated form. However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH.[4][5] This hydrolysis reaction renders the NHS ester inactive. Therefore, the key to successful NHS ester labeling is to find a balance between efficient amine acylation and minimal hydrolysis. The optimal pH for this reaction is typically between 8.3 and 8.5.[6][7]

RCO ||| ON-Succinimidyl

]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; AmideBond [label="Protein-NH-CO-R (Stable Amide Bond)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; NHS [label="N-hydroxysuccinimide", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="R-COOH (Inactive Carboxylate)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; H2O [label="H₂O (Hydrolysis)", shape=ellipse, style=dotted];

Protein -> Intermediate [label="+ NHS Ester", color="#4285F4"]; NHSEster -> Intermediate [color="#4285F4"]; Intermediate -> AmideBond [label=" ", color="#34A853"]; Intermediate -> NHS [label="-", color="#EA4335"]; NHSEster -> Hydrolysis [label=" ", style=dashed, color="#5F6368"]; H2O -> Hydrolysis [style=dashed, color="#5F6368"];

{rank=same; Protein; NHSEster;} {rank=same; AmideBond; NHS;} } Caption: NHS Ester Reaction Mechanism with a Primary Amine.

Isothiocyanates: Creating a Thiourea Linkage

Isothiocyanates react with primary amines to form a stable thiourea linkage.[8][9] Similar to NHS esters, this reaction requires an unprotonated primary amine. However, the optimal pH for isothiocyanate reactions with amines is generally higher, typically around pH 9.0 or even up to 11.0, to ensure the deprotonation of the target amines.[10][11]

A critical distinction from NHS esters is that isothiocyanates can also react with other nucleophiles, notably the thiol groups of cysteine residues, to form a dithiocarbamate linkage.[12] The selectivity between amines and thiols is pH-dependent. Thiol reactivity is more pronounced at a weakly basic pH (around 7.4-9.1), while amine reactivity dominates at higher pH values.[10][11] This presents a potential for side reactions if the protein contains accessible cysteine residues and the pH is not carefully controlled.

Head-to-Head Comparison: Performance Metrics

The choice between NHS esters and isothiocyanates often comes down to a trade-off between reaction conditions, specificity, and the properties of the final conjugate.

FeatureNHS EstersIsothiocyanates
Target Residue Primary amines (Lysine, N-terminus)Primary amines; potential for thiols (Cysteine)
Resulting Bond AmideThiourea
Bond Stability Highly stable, resistant to hydrolysis[13]Very stable in vivo[14]
Optimal pH 8.3 - 8.5[6][7]9.0 - 11.0 for amines[10][11]
Reaction Speed Generally fast (minutes to a few hours)[15]Can be slower than NHS esters
Specificity Highly selective for primary amines[15]pH-dependent selectivity for amines vs. thiols[10]
Side Reactions Hydrolysis of the ester in aqueous solution[4]Reaction with thiols, potential for other nucleophiles[12]
Solubility Varies; Sulfo-NHS esters are water-soluble[4]Often require organic co-solvents (e.g., DMSO)[4]
Charge Alteration Neutralizes the positive charge of lysineNo change to the charge of the lysine residue

Causality Behind Experimental Choices: A Deeper Dive

Why the pH difference is critical: The lower optimal pH for NHS esters (8.3-8.5) is a direct consequence of balancing amine reactivity with the reagent's stability. Pushing the pH higher to deprotonate more lysines leads to a rapid increase in the rate of hydrolysis, which can significantly lower the labeling efficiency.[5] In contrast, isothiocyanates are generally more stable in aqueous solutions, allowing for the use of higher pH (9.0+) to maximize the availability of reactive primary amines.[10]

The impact of the resulting linkage: The amide bond formed by NHS esters is exceptionally stable due to resonance delocalization, making it a desirable linkage for long-term studies.[13] The thiourea bond from isothiocyanates is also very stable for in vivo applications.[14] However, the difference in the linkage can subtly alter the properties of the labeled protein. For instance, one study found that while the coupling efficiency was higher with an NHS ester, the thiourea-linked conjugate exhibited higher reactivity towards a specific antibody.[16] This suggests that the nature of the linker can influence the conformation or presentation of the label, which may affect downstream applications.

Specificity and potential for off-target modification: NHS esters are highly selective for primary amines, with negligible side reactions with other nucleophiles at their optimal pH.[15] This high specificity is a significant advantage. Isothiocyanates, on the other hand, present a risk of modifying cysteine residues, particularly if the pH of the reaction is not carefully controlled.[12] If a protein's function is dependent on key cysteine residues, isothiocyanate labeling could be detrimental.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with key checkpoints and considerations to ensure successful and reproducible protein labeling.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Buffer_Exchange 1. Buffer Exchange (Amine-free buffer) Protein_QC 2. Protein Concentration & Purity Check Buffer_Exchange->Protein_QC Reagent_Prep 3. Prepare Labeling Reagent Stock Protein_QC->Reagent_Prep Reaction_Setup 4. Mix Protein and Reagent Reagent_Prep->Reaction_Setup Incubation 5. Incubate (Time & Temp Dependent) Reaction_Setup->Incubation Purification 6. Purify Conjugate (Size Exclusion Chromatography) Incubation->Purification Analysis 7. Analyze Degree of Labeling (DOL) Purification->Analysis Storage 8. Store Conjugate Analysis->Storage

Protocol 1: Protein Labeling with NHS Esters
  • Protein Preparation:

    • Dialyze or buffer exchange the protein into an amine-free buffer at the optimal pH. A 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3, is recommended.[1] Avoid buffers containing primary amines like Tris or glycine.

    • Adjust the protein concentration to 1-10 mg/mL. Higher protein concentrations generally lead to higher labeling efficiency.[1]

  • NHS Ester Stock Solution:

    • Immediately before use, dissolve the NHS ester in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7]

    • Trustworthiness Check: Using anhydrous solvents is crucial as any moisture will cause hydrolysis of the NHS ester. High-quality, fresh DMF is recommended as it can degrade to form dimethylamine, which will react with the NHS ester.[6]

  • Labeling Reaction:

    • Add the calculated amount of the NHS ester stock solution to the protein solution while gently stirring. The molar excess of NHS ester will depend on the protein and the desired degree of labeling (DOL). A starting point is often a 5- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[5]

  • Purification:

    • Separate the labeled protein from excess, unreacted NHS ester and the NHS byproduct using size-exclusion chromatography (e.g., a desalting column).

  • Analysis:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the label at its specific absorbance maximum.

Protocol 2: Protein Labeling with Isothiocyanates (e.g., FITC)
  • Protein Preparation:

    • Dialyze or buffer exchange the protein into a 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.[4] As with NHS esters, ensure the buffer is free of primary amines.

    • Adjust the protein concentration to at least 2 mg/mL.[4]

  • Isothiocyanate Stock Solution:

    • Prepare a fresh solution of the isothiocyanate (e.g., FITC) in anhydrous DMSO at a concentration of approximately 1 mg/mL.[4] This solution should be prepared immediately before use as isothiocyanates are unstable in aqueous solutions.[8]

  • Labeling Reaction:

    • Slowly add the isothiocyanate stock solution to the protein solution in small aliquots while continuously stirring. A typical starting point is to add 50-100 µg of isothiocyanate per 1 mg of protein.

    • Incubate the reaction in the dark for 2-8 hours at 4°C or room temperature.[4] Isothiocyanates are often light-sensitive.

    • Causality Note: The longer incubation time compared to NHS esters is often necessary to achieve sufficient labeling, especially at lower temperatures.

  • Quenching (Optional but Recommended):

    • To stop the reaction and consume any remaining reactive isothiocyanate, add a final concentration of 50 mM ammonium chloride or another amine-containing buffer and incubate for an additional 1-2 hours.[4]

  • Purification:

    • Purify the labeled protein from unreacted label and byproducts using size-exclusion chromatography.

  • Analysis:

    • Calculate the DOL using absorbance measurements, similar to the NHS ester protocol. For antibodies, a DOL of 2-10 is often considered ideal.[8]

Conclusion: Making an Informed Decision

Both NHS esters and isothiocyanates are powerful tools for protein labeling, and the choice between them should be driven by the specific requirements of your experiment.

  • Choose NHS esters for:

    • High specificity: When you need to be certain that only primary amines are being modified.

    • Rapid reactions: When a shorter reaction time is desirable.

    • Proteins sensitive to high pH: The lower optimal pH of 8.3-8.5 may be better for maintaining the stability and function of some proteins.

  • Choose isothiocyanates for:

    • When a thiourea linkage is preferred: This may be advantageous for specific applications where the properties of this linkage are beneficial.

    • When modifying proteins that are stable at higher pH: The ability to perform the reaction at pH 9.0 or above can maximize the deprotonation of lysine residues.

    • When cysteine residues are absent or protected: If your protein lacks accessible cysteines, the risk of off-target modification is minimized.

Ultimately, the most effective approach is to consider the unique properties of your protein of interest and the downstream applications of the labeled conjugate. By understanding the underlying chemistry and the rationale for the specific reaction conditions, you can optimize your protein labeling strategy for success.

References

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • PubMed. (2019, January 16). Comparative Antigenicity of Thiourea and Adipic Amide Linked Neoglycoconjugates Containing Modified Oligomannose Epitopes for the Carbohydrate-Specific anti-HIV Antibody 2G12. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • NIH. (n.d.). An efficient method for FITC labelling of proteins using tandem affinity purification. Retrieved from [Link]

  • NIH. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Retrieved from [Link]

  • ResearchGate. (2015, February 4). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? Retrieved from [Link]

  • RSC Publishing. (2020, April 16). Cysteine specific bioconjugation with benzyl isothiocyanates. Retrieved from [Link]

  • NIH. (n.d.). Thio-NHS esters are non-innocent protein acylating reagents. Retrieved from [Link]

  • Bhattacharya, B. (n.d.). Protein labelling with FITC. Retrieved from [Link]

  • NIH. (n.d.). A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. Retrieved from [Link]

  • NIH. (n.d.). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Retrieved from [Link]

  • Raines Lab. (n.d.). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS by Jeet Kalia. Retrieved from [Link]

  • RSC Publishing. (2020, April 16). Cysteine specific bioconjugation with benzyl isothiocyanates. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Retrieved from [Link]

  • NIH. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Retrieved from [Link]

  • TdB Labs. (n.d.). FITC Labeling and Conjugation. Retrieved from [Link]

  • SciSpace. (n.d.). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Retrieved from [Link]

  • PubMed. (n.d.). Fluorescein conjugates as indicators of subcellular pH. A critical evaluation. Retrieved from [Link]

  • Oxford Academic. (n.d.). Chemical and Physical Variables Affecting the Properties of Fluorescein Isothiocyanate and Its Protein Conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. Retrieved from [Link]

  • MDPI. (2018, September 18). Surface Hydrophobicity and Functional Properties of Citric Acid Cross-Linked Whey Protein Isolate: The Impact of pH and Concentration of Citric Acid. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Retrieved from [Link]

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A Comparative Analysis of the Antibacterial Efficacy of Sulfonylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is paramount. Among the promising avenues of research, sulfonylpiperidine derivatives have emerged as a versatile class of compounds with significant antibacterial potential. This guide provides a comprehensive comparative analysis of the efficacy of these derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

Introduction: The Therapeutic Promise of the Sulfonylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs due to its favorable physicochemical properties that enhance drug-like characteristics.[1][2] The incorporation of a sulfonamide or sulfonyl group onto the piperidine core introduces a key pharmacophore that has been historically successful in the realm of antibacterial agents. This combination gives rise to a diverse chemical space with the potential to target both classical and novel bacterial pathways. This guide will focus on two primary mechanisms through which sulfonylpiperidine derivatives exert their antibacterial effects: the inhibition of dihydropteroate synthase (DHPS) and the more recently explored inhibition of thymidylate kinase (TMK).

Mechanisms of Action: A Tale of Two Targets

The antibacterial efficacy of sulfonylpiperidine derivatives can be largely attributed to their ability to interfere with essential bacterial metabolic pathways. Two key enzymes have been identified as primary targets:

Dihydropteroate Synthase (DHPS) Inhibition: The Classic Sulfonamide Pathway

Sulfonamides have long been known to act as competitive inhibitors of DHPS, a crucial enzyme in the bacterial folate biosynthesis pathway.[3][4][5] This pathway is essential for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamide-containing compounds bind to the enzyme's active site, thereby blocking the production of dihydropteroic acid and halting bacterial growth.[6] This bacteriostatic action has been a cornerstone of antibacterial therapy for decades.[7]

Below is a diagram illustrating the mechanism of DHPS inhibition by sulfonamide-based drugs.

DHPS_Inhibition cluster_reaction Normal Bacterial Folate Synthesis cluster_inhibition Inhibition by Sulfonylpiperidine PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes Folate_Pathway Folate Biosynthesis DHF->Folate_Pathway Sulfonamide Sulfonylpiperidine Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: DHPS Inhibition by Sulfonylpiperidine Derivatives.

Thymidylate Kinase (TMK) Inhibition: A Novel Antibacterial Strategy

More recently, sulfonylpiperidine derivatives have been identified as potent inhibitors of thymidylate kinase (TMK), an essential enzyme in the bacterial DNA synthesis pathway.[1][8] TMK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[8] Inhibition of this enzyme depletes the pool of dTTP, a necessary precursor for DNA replication, ultimately leading to bacterial cell death. A significant advantage of targeting TMK is the potential to overcome existing resistance mechanisms associated with traditional antibiotics.

The following diagram illustrates the role of TMK in DNA synthesis and its inhibition by sulfonylpiperidine derivatives.

TMK_Inhibition cluster_pathway Thymidylate Phosphorylation Pathway cluster_inhibition_tmk Inhibition of TMK dTMP dTMP TMK Thymidylate Kinase (TMK) dTMP->TMK ATP ATP ATP->TMK dTDP dTDP TMK->dTDP Phosphorylates ADP ADP TMK->ADP DNA_Synthesis DNA Synthesis dTDP->DNA_Synthesis Inhibitor Sulfonylpiperidine TMK Inhibitor Inhibitor->TMK Inhibits

Caption: TMK Inhibition by Sulfonylpiperidine Derivatives.

Comparative In Vitro Efficacy

The in vitro efficacy of antibacterial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.[9] The following table summarizes the MIC values for a selection of sulfonylpiperidine and related sulfonamide derivatives against various Gram-positive and Gram-negative bacteria.

Compound IDTargetBacterial StrainMIC (µg/mL)Reference
DHPS Inhibitors
Sulfonamide IDHPSStaphylococcus aureus (MRSA)32-512[1]
Sulfonamide IIDHPSStaphylococcus aureus (MSSA)64-512[1]
Compound 1aDHPSPseudomonas aeruginosa128[2]
Compound 3bDHPSEscherichia coli256[2]
Compound C4DHPSXanthomonas oryzae pv. oryzae2.02 (EC50)[3]
TMK Inhibitors
Compound 11TMKStaphylococcus aureus-[8]
Compound 39TMKStaphylococcus aureus (MRSA)2[7][10]
Sulfonylpiperidine AnalogTMKStreptococcus pneumoniae-[11]

Analysis of In Vitro Data:

The data clearly indicates that the antibacterial activity of sulfonylpiperidine derivatives is highly dependent on their specific chemical structure and the targeted bacterial species.

  • DHPS Inhibitors: The traditional sulfonamide derivatives show variable efficacy against S. aureus, with some compounds exhibiting potent activity against methicillin-resistant strains (MRSA).[1] However, higher concentrations are often required for Gram-negative bacteria like P. aeruginosa and E. coli, which may be attributed to differences in cell wall permeability.[3]

  • TMK Inhibitors: The novel sulfonylpiperidine TMK inhibitors demonstrate particularly promising activity against Gram-positive pathogens, including MRSA and S. pneumoniae.[7][8][10][11] The low MIC value of Compound 39 against MRSA highlights the potential of this class of compounds to address challenging resistant infections.[7][10]

Structure-Activity Relationship (SAR) Insights

The efficacy of sulfonylpiperidine derivatives is intimately linked to their molecular structure. Key SAR insights include:

  • For DHPS Inhibitors: The nature and position of substituents on the aromatic ring of the sulfonamide moiety significantly influence activity. Electron-withdrawing groups can enhance antibacterial potency.[1] The overall lipophilicity and electronic properties of the molecule play a crucial role in its ability to penetrate the bacterial cell and bind to the DHPS active site.

  • For TMK Inhibitors: A structure-guided design approach has been instrumental in optimizing the potency of sulfonylpiperidine TMK inhibitors. The formation of specific hydrogen bonds with key amino acid residues, such as Arginine, in the enzyme's active site is critical for high-affinity binding.[8][11] Furthermore, optimizing the lipophilicity (logD) of the compounds is essential for achieving a balance between enzyme inhibition and cell permeability, leading to improved MIC values.[8] The chiral preference for binding has also been identified as a critical factor for some TMK inhibitors.[7][10]

Experimental Protocols for Efficacy Evaluation

The reliable assessment of the antibacterial efficacy of sulfonylpiperidine derivatives relies on standardized and robust experimental protocols.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[9]

Workflow for MIC Determination:

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Sulfonylpiperidine Derivative start->prep_compound inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Turbidity or Measure Absorbance incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Broth Microdilution Workflow for MIC Determination.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: A two-fold serial dilution of the sulfonylpiperidine derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard, is prepared from a fresh bacterial culture. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the compound dilutions is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Enzyme Inhibition Assays

Thymidylate Kinase (TMK) Inhibition Assay:

The activity of TMK inhibitors is assessed by measuring the enzyme's ability to phosphorylate dTMP. A common method is a fluorescence-based assay that quantifies the amount of ADP produced in the kinase reaction.[12]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the TMK enzyme, dTMP, ATP, and a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 3 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, 50 mM NaCl, 0.003% Brij-35).[12]

  • Inhibitor Addition: The sulfonylpiperidine derivative at various concentrations is added to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection of ADP: The amount of ADP produced is measured using a commercially available ADP detection kit, which often involves a coupled enzyme reaction that generates a fluorescent signal.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Dihydropteroate Synthase (DHPS) Inhibition Assay:

The inhibitory activity against DHPS is determined by measuring the formation of the product, dihydropteroate. This can be achieved using various methods, including spectrophotometric or radioisotopic assays.

Step-by-Step Methodology (Spectrophotometric):

  • Reaction Components: The assay mixture includes purified DHPS enzyme, p-aminobenzoic acid (PABA), and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the sulfonylpiperidine derivative.

  • Reaction Initiation: The reaction is initiated by the addition of the substrates.

  • Product Detection: The formation of dihydropteroate is monitored by measuring the increase in absorbance at a specific wavelength.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of enzyme inhibition versus inhibitor concentration.

In Vivo Efficacy Models

Animal models of infection are crucial for evaluating the in vivo efficacy of new antibacterial agents.[13][14][15][16] Murine models are commonly used due to their well-characterized physiology and the availability of various infection models.

General Workflow for a Murine Sepsis Model:

InVivo_Workflow start Start acclimatize Acclimatize Mice start->acclimatize infect Induce Infection (e.g., Intraperitoneal Injection of Bacteria) acclimatize->infect group Randomize into Treatment and Control Groups infect->group treat Administer Sulfonylpiperidine Derivative or Vehicle Control group->treat monitor Monitor Survival, Clinical Signs, and Bacterial Burden in Organs treat->monitor endpoint Determine Efficacy: - Increased Survival Rate - Reduced Bacterial Load monitor->endpoint end End endpoint->end

Caption: Workflow for a Murine Sepsis Model.

Step-by-Step Methodology:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specified period.

  • Infection Induction: A lethal or sub-lethal dose of the bacterial pathogen (e.g., S. aureus) is administered to the mice, typically via intraperitoneal or intravenous injection, to induce a systemic infection.

  • Treatment Administration: The sulfonylpiperidine derivative is administered at various doses and schedules (e.g., oral gavage, subcutaneous injection) starting at a specific time point post-infection. A vehicle control group receives the formulation without the active compound.

  • Monitoring: The animals are monitored for clinical signs of illness and survival over a defined period.

  • Efficacy Assessment: At the end of the study, or at specific time points, organs such as the spleen, liver, and kidneys are harvested to determine the bacterial burden (CFU/organ). The efficacy of the compound is assessed by its ability to reduce bacterial load and improve survival rates compared to the control group.[13][16]

Conclusion and Future Perspectives

Sulfonylpiperidine derivatives represent a highly promising class of antibacterial agents with the potential to address the growing challenge of antimicrobial resistance. Their versatility in targeting both established (DHPS) and novel (TMK) bacterial enzymes provides a strong foundation for the development of new therapeutics. The comparative analysis presented in this guide highlights the potent activity of certain derivatives, particularly the TMK inhibitors, against clinically relevant Gram-positive pathogens.

Future research in this area should focus on:

  • Broadening the Spectrum: Optimizing the chemical structure to enhance activity against a wider range of Gram-negative bacteria.

  • Overcoming Resistance: Investigating the potential for these compounds to be effective against bacterial strains that have developed resistance to current antibiotics.

  • Pharmacokinetic and Safety Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to identify lead candidates with favorable drug-like properties for clinical development.

The continued exploration of the sulfonylpiperidine scaffold, guided by a deep understanding of its mechanism of action and structure-activity relationships, holds significant promise for the discovery of the next generation of antibacterial drugs.

References

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). (2013). Bioorganic & Medicinal Chemistry Letters, 23(1), 169-173.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). Annals of Clinical Microbiology and Antimicrobials, 7, 23.
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A Senior Application Scientist's Guide to Cross-Validation in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of robust cross-validation strategies essential for ensuring the accuracy and reproducibility of proteomics data. It begins by clarifying a common misconception regarding chemical compounds in data validation and proceeds to detail the established statistical and experimental methodologies that underpin rigorous proteomics research. We offer in-depth comparisons, step-by-step protocols for key techniques, and expert insights into the causal relationships behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the scientific integrity of their proteomics workflows.

Introduction: Establishing the Correct Framework for Validation

In the pursuit of scientific rigor, precise terminology and methodology are paramount. The topic of "Cross-validation of proteomics data using CAS 7356-55-0" requires an important initial clarification.

1.1. The Misconception of CAS 7356-55-0 in Proteomics

A search for the chemical identifier CAS 7356-55-0 reveals it to be 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine [1][2]. This compound is a reactive chemical used in organic synthesis and medicinal chemistry, potentially for creating derivatives for drug development[1]. However, it has no established role or application in the cross-validation of proteomics data .

Cross-validation in proteomics is not a chemical process involving a specific reagent like the one mentioned. Instead, it is a framework of statistical procedures and orthogonal experimental methods designed to verify the accuracy of protein identifications and quantifications. This guide will focus on these correct and widely accepted methodologies.

1.2. The True Pillars of Proteomics Validation

  • Statistical Validation: Computational methods used to assess the confidence of peptide and protein identifications from mass spectrometry data.

  • Experimental Validation: Orthogonal, lab-based techniques used to confirm the findings of the mass spectrometry experiment.

This guide will compare and detail the core methodologies within each of these essential pillars.

Statistical Validation: Quantifying Confidence in High-Throughput Data

Statistical validation is the first line of defense against false positives in shotgun proteomics. It provides a statistical measure of confidence for every peptide-spectrum match (PSM) and, by extension, every protein identification.

The Target-Decoy Search Strategy: A Self-Validating System

The cornerstone of statistical validation in proteomics is the Target-Decoy Search Strategy [3][4][5]. This elegant method provides a reliable estimate of the False Discovery Rate (FDR) without prior knowledge of which identifications are correct.

Causality Behind the Method: The fundamental assumption is that incorrect matches (false positives) from the "target" (real) protein database will have similar score distributions to the best matches from a "decoy" (nonsense) database[6]. By counting the number of decoy hits at a given score threshold, we can estimate the number of false positives in our target hits.

Experimental Workflow: Target-Decoy Database Search

The following diagram illustrates the workflow for a concatenated target-decoy search, which is the preferred method[3].

TargetDecoyWorkflow cluster_prep Database Preparation cluster_ms Mass Spectrometry & Search cluster_analysis FDR Calculation db_target Target Protein DB (e.g., Swiss-Prot) db_decoy Decoy Protein DB (Reversed/Shuffled Sequences) db_target->db_decoy Generate db_concat Concatenated DB (Target + Decoy) db_target->db_concat db_decoy->db_concat search_engine Database Search Engine (e.g., Mascot, Sequest, MaxQuant) db_concat->search_engine raw_data MS/MS Raw Data raw_data->search_engine psms Peptide-Spectrum Matches (PSMs) (Scored list of Target & Decoy Hits) search_engine->psms sort_psms Sort all PSMs by Score (High to Low) psms->sort_psms fdr_calc Calculate FDR at each Score Threshold: FDR = (Decoy Hits / Target Hits) sort_psms->fdr_calc filter_psms Filter PSMs (e.g., FDR < 1%) fdr_calc->filter_psms protein_inference Protein Inference & Final List filter_psms->protein_inference

Caption: Workflow of the concatenated target-decoy search strategy.

Step-by-Step Protocol: FDR Estimation

  • Database Creation: Generate a decoy database by reversing the sequences of all entries in your target protein database (e.g., UniProt Human). Concatenate the target and decoy databases into a single file[3].

  • Database Search: Search your experimental MS/MS spectra against this concatenated database using a search engine like Mascot or MaxQuant[3]. The engine will score each PSM without knowing if it came from a target or decoy sequence.

  • Score Sorting: Rank all identified PSMs (both target and decoy) from highest score (best match) to lowest score[4].

  • FDR Calculation: Iterate through the sorted list from top to bottom. At each score threshold, calculate the empirical FDR as:

    • FDR(t) = (Number of decoy PSMs with score ≥ t) / (Number of target PSMs with score ≥ t) [6]

    • Note: A factor of 2 may be used in the numerator if using a separate decoy search, but for a concatenated search of equal size, this simpler formula is common. A more statistically robust estimation is often employed by modern software.

  • Thresholding: Apply a cutoff to accept all PSMs above a score threshold that corresponds to your desired FDR (typically 1% at the peptide and protein level)[7].

Machine Learning and Cross-Validation

In more advanced proteomics informatics, machine learning algorithms like Percolator are used to improve the discrimination between correct and incorrect PSMs[8][9]. These tools use a semi-supervised approach, learning the features of high-scoring decoy PSMs (as confident incorrect hits) and high-scoring target PSMs (as likely correct hits) to re-score all PSMs.

The Role of k-Fold Cross-Validation: To prevent overfitting—where the algorithm learns the specific noise of the training data rather than the general features of a good match—a k-fold cross-validation scheme is essential[8][10].

  • The dataset of PSMs is randomly split into 'k' equal-sized subsets (e.g., k=3 or k=10)[8][11].

  • One subset is held out as the validation set.

  • The remaining k-1 subsets are used to train the machine learning model.

  • The trained model is then used to predict the scores of the PSMs in the validation set.

  • This process is repeated k times, with each subset used exactly once as the validation set[11].

This ensures that the performance of the model is evaluated on data it has never seen during training, providing a more robust and generalizable result[10].

KFoldCV cluster_data Initial PSM Dataset cluster_iter1 Iteration 1 cluster_iterk Iteration k d1 Fold 1 d2 Fold 2 d3 Fold 3 d4 Fold k train1 Train on Folds 2, 3...k test1 Validate on Fold 1 train1->test1 perf Aggregate Performance (Average of all iterations) test1->perf label_dots ... traink Train on Folds 1, 2...k-1 testk Validate on Fold k traink->testk testk->perf

Caption: Diagram of a k-fold cross-validation workflow.

Experimental Validation: Orthogonal Confirmation of Discovery Data

Statistical significance does not always equate to biological truth. Experimental validation using orthogonal methods is a critical step to confirm the results from a discovery proteomics experiment, especially for key proteins of interest[12].

Comparison of Key Experimental Validation Techniques

The choice of validation technique depends on the specific question being asked (e.g., confirming protein presence, quantifying expression changes, or verifying interactions). Below is a comparison of two gold-standard methods: Western Blot and Parallel Reaction Monitoring (PRM).

FeatureWestern Blot (WB)Parallel Reaction Monitoring (PRM)
Principle Immuno-detection of a specific protein based on antibody binding after size-based separation.Targeted mass spectrometry that selectively fragments and detects specific peptides from a protein of interest.
Throughput Low; typically 1-2 proteins per blot.Moderate; can monitor tens to hundreds of target peptides in a single run.
Specificity Dependent on antibody quality; cross-reactivity can be a major issue.Very high; relies on the unique mass-to-charge ratio of a peptide and its fragments.
Sensitivity Moderate, but can be enhanced with sensitive substrates.High; often considered more sensitive and specific than WB, capable of attomole-level detection[13].
Quantification Semi-quantitative; relies on band intensity, which can be non-linear and difficult to normalize.Highly quantitative and reproducible, especially with the use of stable isotope-labeled internal standards[13][14].
Requirement A specific and validated primary antibody for the target protein.A high-resolution mass spectrometer and knowledge of target peptide sequences.
Best For Confirming presence/absence and approximate molecular weight of a single, highly-abundant protein.Validating and accurately quantifying multiple proteins of interest, including low-abundance ones and post-translational modifications[14][15].
Step-by-Step Protocols for Validation

Protocol 1: Western Blot for Proteomics Validation

This protocol provides a general workflow for validating a protein's presence or differential expression identified by mass spectrometry[16][17][18].

  • Sample Preparation:

    • Prepare protein lysates from the same cell or tissue samples used in the MS experiment. Use a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[16][17].

    • Determine the total protein concentration of each sample using a BCA or Bradford assay to ensure equal loading[17][18].

    • Add Laemmli sample buffer to 30-50µg of total protein, mix, and heat at 95-100°C for 5 minutes to denature the proteins[18].

  • SDS-PAGE:

    • Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel[18].

    • Perform electrophoresis to separate proteins based on their molecular weight[16].

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrophoretic transfer system[17].

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 3% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (typically overnight at 4°C)[18].

    • Wash the membrane thoroughly with a wash buffer (e.g., TBST) to remove unbound primary antibody.

    • Incubate with an HRP-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature[18].

    • Wash the membrane again to remove the unbound secondary antibody.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane[18].

    • Image the resulting signal using a digital imager or X-ray film. The band intensity corresponds to the amount of target protein.

Protocol 2: Parallel Reaction Monitoring (PRM) for Targeted Validation

PRM is a powerful mass spectrometry technique for validating and quantifying proteins identified in a discovery experiment[13][14][19].

  • Target Selection:

    • From your discovery data, select 2-3 unique, high-intensity peptides for each protein of interest that you wish to validate.

    • In silico tools can be used to confirm that these peptides are proteotypic (unique to that protein) and likely to be detected well by the mass spectrometer.

  • Sample Preparation:

    • Prepare and digest protein samples as you did for the discovery experiment.

    • For absolute quantification, spike in a known amount of a heavy stable isotope-labeled (SIL) synthetic peptide that corresponds to each of your target peptides. This will serve as an internal standard.

  • Mass Spectrometry Method Development:

    • Create an inclusion list containing the precursor ion m/z (mass-to-charge ratio) for each target peptide (and its SIL counterpart).

    • Set up the mass spectrometer to operate in PRM mode. In this mode, the instrument will specifically isolate the precursor ion for each target peptide as it elutes from the liquid chromatography column.

    • The isolated precursor ion is then fragmented, and a full, high-resolution MS/MS scan of its fragments is acquired[13].

  • Data Acquisition:

    • Inject the prepared peptide samples and run the PRM method on a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Analysis:

    • Extract the chromatograms for the most intense, specific fragment ions for each target peptide.

    • The area under the curve for these fragment ion chromatograms is proportional to the quantity of the peptide in the sample.

    • By comparing the peak area of the endogenous ("light") peptide to the peak area of the spiked-in SIL ("heavy") peptide standard, you can achieve precise relative or absolute quantification[13].

Conclusion: An Integrated Approach to Trustworthy Proteomics

References

  • Geyer, P. E., Holdt, L. M., & Mann, M. (2017). Finding a vocation for validation: taking proteomics beyond association and location. Nature Methods, 14(7), 643–644. [Link]

  • Vizcaíno, J. A., Côté, R. G., Csordas, A., Dianes, J. A., Fabregat, A., Foster, J. M., ... & Hermjakob, H. (2013). A guide to the Proteomics Identifications Database proteomics data repository. Proteomics, 13(21), 3226–3239. [Link]

  • Käll, L., Canterbury, J. D., Weston, J., Noble, W. S., & MacCoss, M. J. (2007). A cross-validation scheme for machine learning algorithms in shotgun proteomics. Journal of proteome research, 6(11), 4496–4503. [Link]

  • Elias, J. E., & Gygi, S. P. (2010). Target-decoy search strategy for mass spectrometry-based proteomics. Methods in molecular biology (Clifton, N.J.), 604, 55–71. [Link]

  • StatOmics. (n.d.). Introduction to TargetDecoy. Retrieved January 27, 2026, from [Link]

  • Simplilearn. (2020, December 21). Cross Validation | Machine Learning Tutorial. YouTube. [Link]

  • Gallien, S., & Domon, B. (2015). A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. Chimia (Aarau), 69(12), 772–780. [Link]

  • MetwareBio. (n.d.). Charting the Proteome: A Comprehensive Guide to Data Analysis in Proteomics. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). A guide to the Proteomics Identifications Databse proteomics data repository. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Target-Decoy Search Strategy for Mass Spectrometry-Based Proteomics. Retrieved January 27, 2026, from [Link]

  • Medium. (2024, September 23). An Intuitive Guide to Understanding Cross-validation in Machine Learning. [Link]

  • ResearchGate. (n.d.). A critical comparison of three MS-based approaches for quantitative proteomics analysis. Retrieved January 27, 2026, from [Link]

  • Peterson, A. C., Russell, J. D., Bailey, D. J., Westphall, M. S., & Coon, J. J. (2012). Parallel reaction monitoring for high resolution and high mass accuracy quantitative, targeted proteomics. Molecular & cellular proteomics : MCP, 11(11), 1475–1488. [Link]

  • Ahtesham, A., & Gupta, S. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls Publishing. [Link]

  • StatQuest with Josh Starmer. (2018, April 24). Cross Validation - Machine Learning Fundamentals. YouTube. [Link]

  • Oakwood Chemical. (n.d.). 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine. Retrieved January 27, 2026, from [Link]

  • MetwareBio. (n.d.). From Sample to Result: Detailed Analysis Process of PRM Quantitative Proteomics. Retrieved January 27, 2026, from [Link]

  • Frontiers. (n.d.). Proteomics approaches: A review regarding an importance of proteome analyses in understanding the pathogens and diseases. Retrieved January 27, 2026, from [Link]

  • He, K., Sun, R., & He, S. (2015). A theoretical foundation of the target-decoy search strategy for false discovery rate control in proteomics. arXiv preprint arXiv:1501.00537. [Link]

  • Käll, L., Canterbury, J. D., Weston, J., Noble, W. S., & MacCoss, M. J. (2007). A cross-validation scheme for machine learning algorithms in shotgun proteomics. Journal of proteome research, 6(11), 4496–4503. [Link]

  • Kim, H. D., & Lee, S. (2020). Comparison of Proteomic Assessment Methods in Multiple Cohort Studies. Genomics & informatics, 18(4), e41. [Link]

  • Debrie, E., Clement, L., & Martens, L. (2022). Quality control for the target decoy approach for peptide identification. bioRxiv. [Link]

  • EMBL-EBI. (2024, May 2). A quick guideline for PRM method development applied to target proteomics in biological fluids. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2019, May 27). Method Validation by CPTAC Guidelines for Multi-protein Marker Assays Using Multiple Reaction Monitoring-mass Spectrometry. [Link]

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A Comparative Guide for Researchers: Evaluating 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine as a Novel Nrf2 Activator Against the Benchmark Sulforaphane

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in cellular biology, the quest for potent and specific modulators of the Keap1-Nrf2 pathway is of paramount importance. This pathway is a master regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of diseases, from cancer to neurodegeneration. For years, sulforaphane (SFN), the naturally occurring isothiocyanate from broccoli, has been the benchmark for Nrf2 activation. However, its inherent limitations in stability and bioavailability have spurred the search for synthetic alternatives.

This guide provides an in-depth comparison of the well-characterized sulforaphane against a structurally distinct, synthetic isothiocyanate: 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine (PISP). It must be stated at the outset that while PISP is commercially available for research, its biological activity as an Nrf2 activator is not yet characterized in peer-reviewed literature. Therefore, this guide will serve as a comparative framework, contrasting the extensive experimental data for SFN with a theoretical, structure-based analysis of PISP's potential advantages, and providing the necessary experimental protocols for researchers to validate these hypotheses.

The Keap1-Nrf2 Signaling Pathway: The Central Mechanism

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic molecules, such as isothiocyanates, can react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, liberating Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription.[1] These genes encode for a wide array of phase II detoxification enzymes and antioxidant proteins.

Keap1-Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_mod Modified Keap1 Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ITC Isothiocyanate (SFN or PISP) ITC->Keap1_Nrf2 Reacts with Keap1 Cysteines ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Initiates Transcription Nrf2_nuc->ARE Binds to Experimental Workflow start Prepare Stock Solutions (SFN & PISP in DMSO) assay1 Nrf2 Luciferase Reporter Assay start->assay1 assay2 MTT Cell Viability Assay start->assay2 data1 Quantify Nrf2 Activation (Luminescence) assay1->data1 data2 Assess Cytotoxicity (Absorbance) assay2->data2 analysis Data Analysis: - Dose-Response Curves - Calculate EC50 (Potency) - Calculate CC50 (Toxicity) data1->analysis data2->analysis conclusion Comparative Assessment: Potency vs. Toxicity analysis->conclusion

Figure 2: Workflow for comparing the bioactivity of Nrf2 activators.

Nrf2 Luciferase Reporter Gene Assay

This assay is the gold standard for quantifying the activation of the Nrf2 pathway. It utilizes a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter. [2]Increased Nrf2 activity leads to higher luciferase expression, which can be measured as a luminescent signal.

Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing an ARE-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of ~20,000 cells per well. Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of SFN (as a positive control) and PISP in cell culture medium. A typical concentration range would be from 0.1 µM to 50 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of test compounds.

  • Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO₂. 5. Lysis and Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a luciferase assay reagent (e.g., ONE-Glo™) to each well according to the manufacturer's instructions. [3] * Incubate for 10-30 minutes in the dark at room temperature to allow for cell lysis and signal stabilization. [3] * Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings of treated cells to the vehicle control to determine the fold-induction of Nrf2 activity. Plot the fold-induction against the compound concentration and use a non-linear regression model to calculate the EC₅₀ (half-maximal effective concentration).

MTT Cell Viability Assay

It is crucial to assess whether the observed Nrf2 activation occurs at non-toxic concentrations of the compound. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability. [4] Methodology:

  • Cell Seeding: Seed a chosen cell line (e.g., HEK293, HepG2) in a 96-well clear plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of SFN and PISP as used in the reporter assay.

  • Incubation: Incubate the cells for 24 hours (or a duration relevant to your Nrf2 activation assay) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).

Conclusion and Future Directions

Sulforaphane remains a cornerstone tool for studying Nrf2 biology due to its well-documented potency and mechanism of action. However, the search for next-generation Nrf2 activators with improved pharmacological properties is a critical endeavor. 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine (PISP) presents a compelling chemical structure that, on a theoretical basis, may offer advantages in metabolic stability over sulforaphane.

This guide provides the rationale and the necessary experimental framework for researchers to undertake a direct, data-driven comparison. By employing the detailed protocols for Nrf2 activation and cell viability, the scientific community can empirically determine if the theoretical advantages of PISP's structure translate into a superior performance profile. Such studies are essential to validate new chemical entities and advance the development of novel therapeutics targeting the Keap1-Nrf2 pathway.

References

  • Santé-Lhoutellier, V., et al. (2016). Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? PMC.[Link]

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  • PubMed. (2012). Design, synthesis and biological evaluation of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles as potent histone deacetylase inhibitors with antitumor activity in vivo. PubMed.[Link]

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  • PubMed. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. PubMed.[Link]

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A Comparative Benchmarking Guide: Evaluating 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is vital for pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[2] The overexpression or aberrant activity of certain CA isoforms has been implicated in a range of pathologies, including glaucoma, epilepsy, and various types of cancer, making them a well-established and highly valuable therapeutic target.[1]

The inhibition of carbonic anhydrase, particularly the cytosolic isoform CA-II and the tumor-associated isoform CA-IX, has led to the development of several clinically successful drugs.[3] These inhibitors typically feature a primary sulfonamide group (SO₂NH₂) that coordinates to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity. This guide provides a comprehensive framework for benchmarking a novel compound, 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine , against a panel of well-characterized and clinically relevant carbonic anhydrase inhibitors: Acetazolamide , Methazolamide , and Dorzolamide .

The structural resemblance of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine to the sulfonamide scaffold, particularly the sulfonylpiperidine core seen in other recently developed CA inhibitors, suggests its potential as a carbonic anhydrase inhibitor.[4] This guide will outline the necessary experimental protocols to rigorously evaluate its inhibitory potency and selectivity, providing a direct comparison with established drugs in the field. The inclusion of an isothiocyanate group, a reactive moiety known for its potential covalent interactions, adds another layer of interest to the inhibitory mechanism of this compound.[5]

The Inhibitors: A Comparative Overview

A successful benchmarking study begins with a thorough understanding of the compounds under investigation. This section details the physicochemical properties of our investigational compound and the selected known inhibitors.

Compound Chemical Structure Molecular Formula Molecular Weight ( g/mol ) Key Physicochemical Properties
1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine [Image of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine structure]C₁₂H₁₄N₂O₂S₂282.39Features a piperidine ring, a sulfonyl group, and a reactive isothiocyanate moiety.[5] The sulfonyl group may enhance solubility and stability.[5]
Acetazolamide [Image of Acetazolamide structure]C₄H₆N₄O₃S₂222.24A white to yellowish-white crystalline powder, slightly soluble in water.[6][7] It is a first-generation carbonic anhydrase inhibitor.
Methazolamide [Image of Methazolamide structure]C₅H₈N₄O₃S₂236.27A sulfonamide derivative that is a white crystalline powder, weakly acidic, and slightly soluble in water, alcohol, and acetone.[8][9] It has greater lipid solubility than acetazolamide, allowing for better tissue penetration.[10]
Dorzolamide [Image of Dorzolamide structure]C₁₀H₁₆N₂O₄S₃324.43A white to off-white crystalline powder that is soluble in water and slightly soluble in methanol and ethanol.[11][12] It is a potent, water-soluble inhibitor of carbonic anhydrase.[13]

Experimental Design for Comparative Inhibition Analysis

To objectively benchmark 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine, a series of well-defined experiments are necessary. The following protocols are designed to provide a robust comparison of its inhibitory activity against that of the known inhibitors.

Primary Target: Human Carbonic Anhydrase II (hCA-II)

Human Carbonic Anhydrase II (hCA-II) is a ubiquitous and highly active isoform, making it an ideal primary target for this benchmarking study. Its inhibition is relevant to the therapeutic effects of many established CA inhibitors.

Experimental Workflow: A Step-by-Step Approach

The following diagram illustrates the proposed workflow for determining and comparing the inhibitory potency of the compounds.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Compound_Prep Compound Stock Solution Preparation Assay_Setup Assay Plate Setup (Compounds, Enzyme, Buffer) Compound_Prep->Assay_Setup Enzyme_Prep hCA-II Enzyme Preparation Enzyme_Prep->Assay_Setup Substrate_Prep Substrate Solution Preparation Reaction_Start Initiate Reaction (Add Substrate) Substrate_Prep->Reaction_Start Incubation Pre-incubation Assay_Setup->Incubation Incubation->Reaction_Start Measurement Kinetic Measurement (Spectrophotometry) Reaction_Start->Measurement Data_Processing Raw Data Processing (Calculate Reaction Rates) Measurement->Data_Processing IC50_Calc IC50 Value Determination Data_Processing->IC50_Calc Comparison Comparative Analysis of IC50 Values IC50_Calc->Comparison caption Experimental Workflow for CA-II Inhibition Assay

Caption: Experimental Workflow for CA-II Inhibition Assay.

Detailed Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is adapted from commercially available colorimetric assay kits that measure the esterase activity of carbonic anhydrase.[14]

Principle: The assay measures the esterase activity of CA-II on a specific substrate, which releases a chromophore that can be quantified by measuring its absorbance. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • Human Carbonic Anhydrase II (hCA-II), purified

  • CA Assay Buffer (e.g., Tris-SO₄ buffer, pH 7.6)

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine

  • Acetazolamide (positive control)

  • Methazolamide

  • Dorzolamide

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of all test compounds and controls in DMSO.

    • Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of each compound dilution to the appropriate wells.

    • Include wells for a no-inhibitor control (DMSO vehicle) and a no-enzyme control (assay buffer only).

    • Add 85 µL of assay buffer to all wells.

    • Add 5 µL of a pre-diluted hCA-II solution to all wells except the no-enzyme control.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 5 µL of the CA substrate to all wells.

    • Immediately begin measuring the absorbance at 405 nm every 30 seconds for 10-15 minutes using a spectrophotometer in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates to the no-inhibitor control (V₀).

    • Plot the percentage of inhibition [(1 - V/V₀) * 100] against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value for each compound by fitting the data to a four-parameter logistic equation.

Anticipated Results and Comparative Analysis

The primary output of this study will be the IC₅₀ values for each compound against hCA-II. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table of Comparative IC₅₀ Values:

Compound Reported hCA-II IC₅₀ (nM) Experimental hCA-II IC₅₀ (nM)
1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine N/ATo be determined
Acetazolamide 30 - 5860[2][3]To be determined (Control)
Methazolamide 8.1[15]To be determined (Control)
Dorzolamide 0.18[3]To be determined (Control)

Interpretation of Results:

  • A lower IC₅₀ value indicates a more potent inhibitor.

  • The IC₅₀ value for 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine will be directly compared to those of the known inhibitors to assess its relative potency.

  • The reactive isothiocyanate group in 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine may lead to time-dependent inhibition, which could be investigated in further studies by varying the pre-incubation time.

Signaling Pathway and Data Analysis Logic

Understanding the broader context of CA inhibition and the logic of data analysis is crucial for a comprehensive evaluation.

Carbonic Anhydrase Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic mechanism of carbonic anhydrase and the mode of action of sulfonamide inhibitors.

signaling_pathway cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition H2O_CO2 H₂O + CO₂ CA_Zn_OH CA-Zn-OH⁻ H2O_CO2->CA_Zn_OH CO₂ Binding H2CO3 H₂CO₃ H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Dissociation CA_Zn_H2O CA-Zn-H₂O H_HCO3->CA_Zn_H2O HCO₃⁻ Release CA_Zn_OH->H2CO3 Nucleophilic Attack Inhibited_Complex CA-Zn-Inhibitor Complex CA_Zn_H2O->CA_Zn_OH Proton Shuttle Sulfonamide Sulfonamide Inhibitor (R-SO₂NH₂) Sulfonamide->CA_Zn_OH Binding to Zinc caption Carbonic Anhydrase Catalysis and Inhibition

Caption: Carbonic Anhydrase Catalysis and Inhibition.

Data Analysis Pipeline

data_analysis_pipeline Raw_Data Raw Kinetic Data (Absorbance vs. Time) Reaction_Rates Calculate Reaction Rates (Slopes) Raw_Data->Reaction_Rates Percent_Inhibition Calculate Percent Inhibition Reaction_Rates->Percent_Inhibition Dose_Response Generate Dose-Response Curves Percent_Inhibition->Dose_Response IC50_Determination Determine IC50 Values (Curve Fitting) Dose_Response->IC50_Determination Comparative_Analysis Compare IC50 Values IC50_Determination->Comparative_Analysis Conclusion Draw Conclusions on Relative Potency Comparative_Analysis->Conclusion caption Data Analysis Pipeline for IC50 Determination

Caption: Data Analysis Pipeline for IC50 Determination.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine as a potential carbonic anhydrase inhibitor. By systematically comparing its in vitro inhibitory activity against hCA-II with that of the well-established drugs acetazolamide, methazolamide, and dorzolamide, researchers can gain valuable insights into its potency and potential as a novel therapeutic agent.

Should the initial results prove promising, further investigations would be warranted. These could include:

  • Isoform Selectivity Profiling: Assessing the inhibitory activity of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine against a broader panel of carbonic anhydrase isoforms (e.g., CA-I, CA-IV, CA-IX, CA-XII) to determine its selectivity profile.

  • Mechanism of Inhibition Studies: Investigating whether the isothiocyanate moiety engages in covalent modification of the enzyme, leading to irreversible inhibition.

  • Cell-Based Assays: Evaluating the compound's efficacy in a cellular context to assess its membrane permeability and activity in a more physiologically relevant environment.

  • In Vivo Studies: If in vitro and cell-based data are compelling, progressing to in vivo models of diseases such as glaucoma or cancer to evaluate its therapeutic potential.

By following the structured approach outlined in this guide, researchers can generate high-quality, reproducible data to effectively evaluate the potential of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine and contribute to the ongoing development of novel carbonic anhydrase inhibitors.

References

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  • Sugrue, M. F., et al. (1995). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. PubMed. Retrieved from [Link]

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A Researcher's Guide to Specificity Analysis of N-(4-Isothiocyanatobenzenesulfonyl)piperidine Interactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and drug discovery, the precise characterization of molecular interactions is paramount. Covalent probes, which form permanent bonds with their protein targets, offer powerful tools for identifying and validating novel therapeutic targets. Among these, N-(4-Isothiocyanatobenzenesulfonyl)piperidine stands out as a potentially valuable research tool due to its reactive isothiocyanate group. This guide provides an in-depth analysis of the experimental methodologies required to rigorously assess the specificity of its interactions, offering a comparative perspective against other covalent modifiers. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge to design and execute self-validating experimental workflows.

Understanding the Probe: N-(4-Isothiocyanatobenzenesulfonyl)piperidine

N-(4-Isothiocyanatobenzenesulfonyl)piperidine is a chemical compound featuring a piperidine ring linked to a benzenesulfonyl group, which in turn is substituted with a highly reactive isothiocyanate (-N=C=S) functional group.[1] It is this electrophilic isothiocyanate moiety that enables the molecule to form covalent bonds with nucleophilic residues on proteins, primarily the thiol group of cysteine and the amine group of lysine.[2] The sulfonyl group can influence the compound's solubility and stability, while the overall structure dictates its potential binding affinities for specific protein pockets.[1]

The Core of Specificity Analysis: A Multi-pronged Approach

A robust assessment of binding specificity relies on a combination of orthogonal experimental strategies. No single method is sufficient to definitively characterize the interaction profile of a covalent probe. Here, we outline a comprehensive workflow, from initial screening in complex biological mixtures to in-depth biochemical characterization.

Global Target Profiling in a Cellular Context: Chemoproteomics

The initial and most critical step is to identify the full spectrum of proteins that interact with N-(4-Isothiocyanatobenzenesulfonyl)piperidine in a native cellular environment. Mass spectrometry-based chemoproteomics is the state-of-the-art technique for this purpose.[3]

Experimental Workflow: Competitive Chemoproteomics

This workflow aims to identify the authentic targets of N-(4-Isothiocyanatobenzenesulfonyl)piperidine by observing how it competes with a broader, more promiscuous cysteine-reactive probe.

G cluster_0 Cell Culture and Treatment cluster_1 Broad-Spectrum Covalent Probe Labeling cluster_2 Sample Preparation and Enrichment cluster_3 Mass Spectrometry and Data Analysis A Live Cells B Treatment with N-(4-Isothiocyanatobenzenesulfonyl)piperidine (Test Compound) A->B C Control (Vehicle Treatment) A->C D Labeling with a Broad-Spectrum Cysteine-Reactive Probe (e.g., Iodoacetamide-alkyne) B->D C->D E Cell Lysis D->E F Click Chemistry with Biotin-Azide E->F G Streptavidin Enrichment of Labeled Proteins F->G H On-Bead Protein Digestion G->H I LC-MS/MS Analysis H->I J Protein Identification and Quantification I->J K Identification of Competed-Off Proteins (Specific Targets) J->K

Figure 1: Competitive chemoproteomics workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells of interest and grow to a suitable confluency. Treat one set of cells with N-(4-Isothiocyanatobenzenesulfonyl)piperidine at various concentrations and for different durations. A vehicle-treated control group is essential.

  • Broad-Spectrum Probe Labeling: Following treatment, incubate all cell samples with a broadly reactive, alkyne-functionalized covalent probe (e.g., iodoacetamide-alkyne). This probe will label all accessible cysteine residues that have not been modified by the test compound.

  • Cell Lysis and Click Chemistry: Lyse the cells to release the proteins. Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag to the alkyne-labeled proteins.

  • Enrichment and Digestion: Use streptavidin-coated beads to enrich for the biotinylated proteins. Wash the beads extensively to remove non-labeled proteins. Perform an on-bead tryptic digestion to release the peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides in each sample. The specific targets of N-(4-Isothiocyanatobenzenesulfonyl)piperidine will be those proteins whose corresponding peptides are significantly less abundant in the test sample compared to the control. This indicates that the test compound "competed" with the broad-spectrum probe for binding to those specific cysteine residues.

Causality Behind Experimental Choices:

  • Live Cells: Performing the initial labeling in live cells ensures that the interactions occur in a physiologically relevant context, with proteins in their native conformation and localization.

  • Competitive Profiling: This approach is more robust than directly tagging the test compound, as it minimizes the risk of artifacts introduced by modifying the compound's structure with a tag.

  • Dose- and Time-Dependence: Varying the concentration and incubation time of the test compound can help distinguish between high-affinity, specific targets and low-affinity, non-specific interactions.

Validating On-Target Engagement: Biochemical Assays

Once a list of potential targets is generated from the chemoproteomics screen, the next step is to validate these interactions using orthogonal biochemical assays. These assays provide quantitative data on the potency and kinetics of the interaction with purified proteins.

Enzyme Inhibition Assays

If the identified target is an enzyme, its inhibition by N-(4-Isothiocyanatobenzenesulfonyl)piperidine can be directly measured.

Step-by-Step Protocol:

  • Protein Expression and Purification: Obtain a pure, active sample of the target enzyme.

  • Assay Development: Establish a reliable assay to measure the enzyme's activity. This could be a fluorescence-based, luminescence-based, or absorbance-based assay.[4][5]

  • IC50 Determination: Incubate the enzyme with a range of concentrations of N-(4-Isothiocyanatobenzenesulfonyl)piperidine for a fixed period. Measure the remaining enzyme activity and plot it against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

  • Kinetic Analysis: To understand the mechanism of inhibition, perform time-dependent inhibition studies. Pre-incubate the enzyme with the inhibitor for varying amounts of time before initiating the enzymatic reaction. This allows for the determination of the rate of inactivation (k_inact) and the inhibitor's binding affinity (K_i).[6][7][8]

Causality Behind Experimental Choices:

  • Purified System: Using a purified protein allows for the direct measurement of the interaction without the confounding variables present in a cellular lysate.

  • IC50 and Kinetic Parameters: These quantitative measures are essential for ranking the potency of the inhibitor against different targets and for comparing it to other compounds. A significantly lower IC50 for the primary target compared to other potential off-targets is a strong indicator of specificity.

G cluster_0 Assay Setup cluster_1 Incubation and Reaction cluster_2 Data Acquisition and Analysis A Purified Target Protein D Pre-incubation of Protein and Inhibitor A->D B Serial Dilutions of N-(4-Isothiocyanatobenzenesulfonyl)piperidine B->D C Substrate and Buffer E Initiation of Enzymatic Reaction with Substrate C->E D->E F Measurement of Reaction Product over Time E->F G Calculation of Reaction Rates F->G H Plotting Rate vs. Inhibitor Concentration G->H I Determination of IC50 and Kinetic Parameters H->I

Figure 2: Workflow for biochemical validation.

Direct Visualization of Target Engagement: Gel-Based Methods

A straightforward method to visualize the covalent modification of a target protein is through gel electrophoresis.

Step-by-Step Protocol:

  • Protein Incubation: Incubate the purified target protein with and without N-(4-Isothiocyanatobenzenesulfonyl)piperidine.

  • Fluorescent Labeling: Treat both samples with a fluorescently tagged broad-spectrum cysteine-reactive probe (e.g., fluorescein-5-maleimide).

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Imaging: Visualize the gel using a fluorescence scanner. A decrease in the fluorescent signal for the protein treated with N-(4-Isothiocyanatobenzenesulfonyl)piperidine indicates that the compound has covalently modified the protein, thereby blocking the binding of the fluorescent probe.

Causality Behind Experimental Choices:

  • Visual Confirmation: This method provides a direct and easily interpretable visualization of covalent modification.

  • Competition Principle: Similar to the chemoproteomics approach, this assay relies on the principle of competition to demonstrate target engagement.

Comparative Analysis: N-(4-Isothiocyanatobenzenesulfonyl)piperidine vs. Other Covalent Warheads

The choice of a covalent probe depends on the specific research question and the nature of the target protein. N-(4-Isothiocyanatobenzenesulfonyl)piperidine, with its isothiocyanate warhead, has a distinct reactivity profile compared to other commonly used covalent modifiers.

Covalent WarheadPrimary Target Residue(s)ReactivityKey Considerations
Isothiocyanate Cysteine, LysineModerateCan react with both thiols and amines, potentially leading to a broader range of off-targets. Reaction with amines is generally slower.[2]
Acrylamide CysteineHighHighly reactive towards thiols via Michael addition. Can be tuned for selectivity.[9]
Chloroacetamide Cysteine, Histidine, LysineHighA strong alkylating agent, can be less selective.
Fluorosulfonyl Tyrosine, Serine, LysineModerateReacts with a different set of nucleophilic residues, offering an alternative targeting strategy.
Maleimide CysteineVery HighExtremely reactive with thiols, but the resulting thioether bond can sometimes be reversible.[2]

Expert Insights:

The "best" covalent warhead is context-dependent. While the high reactivity of maleimides can be advantageous for achieving high labeling efficiency, it may also lead to increased off-target effects. The broader reactivity of isothiocyanates with both cysteines and lysines can be a double-edged sword. While it may allow for the targeting of a wider range of proteins, it also necessitates a more thorough specificity analysis. The choice of N-(4-Isothiocyanatobenzenesulfonyl)piperidine should be guided by a preliminary bioinformatic analysis of the putative target protein to assess the presence and accessibility of reactive cysteine and lysine residues.[10]

Conclusion: A Pathway to Confident Target Identification

The journey from a putative covalent interaction to a validated biological mechanism is paved with rigorous and multi-faceted experimental analysis. N-(4-Isothiocyanatobenzenesulfonyl)piperidine is a promising tool for chemical biology, but its utility is directly proportional to the thoroughness of its specificity characterization. By employing a systematic workflow that integrates global target profiling with quantitative biochemical validation, researchers can confidently identify its true biological targets and unlock its full potential in advancing our understanding of complex biological systems and in the development of novel therapeutics.

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  • Rogers, J. R., & Kelly, J. W. (2022). Protein-protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. Current Opinion in Chemical Biology. [Link]

  • Zhang, X., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology. [Link]

  • Tonge, P. J. (2018). Kinetic mechanisms of covalent inhibition. Methods in Enzymology. [Link]

  • Wang, Y., et al. (2024). Amino-Based Probe for Natural Products with Covalent Binding Ability to Lysine and Mechanism of Action of Medermycin. Organic Letters. [Link]

  • Houghton, C. A., et al. (2013). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Current Pharmacology Reports. [Link]

  • Zhang, Y., et al. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. [Link]

  • MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • ACS Publications. (2024). Computational and Experimental Verification of Cabozantinib Targeting DDX11 to Inhibit DNA Damage Repair in Liver Cancer. [Link]

  • ChemRxiv. (2023). Chemical Proteomics-based Target Prioritization through a Residue Agnostic 1 Ligandability Assessment Platform. [Link]

  • ACS Publications. (2024). Bioorthogonal approach to identify unsuspected drug targets in live cells. [Link]

  • Rogers, J. R., & Kelly, J. W. (2022). Peptide‐based covalent inhibitors of protein–protein interactions. The FEBS Journal. [Link]

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Safety Operating Guide

Standard Operating Procedure: Disposal of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine CAS: 220662-84-4 Primary Hazard Class: Irritant, Lachrymator, Potential Sensitizer (Isothiocyanate moiety). Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Critical Prohibition: DO NOT dispose of via municipal drains or trash. DO NOT mix with oxidizers or strong amines during storage.

Chemical Profile & Hazard Identification

To handle this compound safely, one must understand the reactivity of its two primary functional groups: the isothiocyanate (-N=C=S) and the sulfonamide (


) .
FeatureDescriptionCausality / Safety Implication
Electrophilicity High (Isothiocyanate group)Reacts aggressively with nucleophiles (amines, thiols). Risk: Causes severe skin/eye irritation and protein sensitization upon contact.
Hydrolysis Slow to ModerateIn the presence of water/acid, hydrolyzes to release COS (Carbonyl sulfide) or

. Risk: Gas buildup in sealed waste containers if wet.
Thermal Stability ModerateDecomposes to emit toxic fumes (SOx, NOx) upon heating. Risk: Requires incineration with scrubbers.
Core Hazards (GHS Classification Basis)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Sensitizer).

  • H335: May cause respiratory irritation.[1]

Disposal Decision Matrix

The following workflow dictates the proper logistical path based on the state of the waste.

DisposalWorkflow Start Waste Identification: 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine StateCheck What is the physical state? Start->StateCheck SolidPure Solid / Pure Substance StateCheck->SolidPure Powder/Crystal Solution Dissolved in Solvent StateCheck->Solution Reaction Mix/Stock Spill Uncontrolled Spill StateCheck->Spill Accident SolidPure_Action Pack in glass/HDPE. Label: 'Toxic Solid, Organic'. Segregate from Oxidizers. SolidPure->SolidPure_Action SolventCheck Is solvent Halogenated? Solution->SolventCheck Spill_Action Initiate Quenching Protocol (See Section 5) Spill->Spill_Action Final Final Disposal: High-Temp Incineration SolidPure_Action->Final HaloYes Stream: Halogenated Organic Waste. (e.g., DCM, Chloroform) SolventCheck->HaloYes Yes HaloNo Stream: Non-Halogenated Organic Waste. (e.g., DMSO, Methanol) SolventCheck->HaloNo No HaloYes->Final HaloNo->Final Spill_Action->Final

Figure 1: Decision matrix for the disposal of isothiocyanate-bearing sulfonyl piperidines. Note the strict segregation based on solvent type.

Standard Waste Handling Protocol

A. Segregation (The "Do Not Mix" List)

Isothiocyanates are electrophiles. Mixing them with incompatible waste streams can result in exotherms or toxic gas evolution.

  • Incompatible: Strong Oxidizers (Nitric acid, Peroxides), Strong Bases (Caustic soda), Primary Amines (unless intended for quenching).

  • Compatible: General organic solvents (Acetone, Ethyl Acetate, DMSO), other non-reactive organic solids.

B. Packaging Requirements
  • Primary Container: Screw-cap glass vial or High-Density Polyethylene (HDPE) bottle.

    • Why? Isothiocyanates can permeate low-density plastics over time.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag or a secondary tub to capture leaks.

  • Venting: If the waste contains significant water or acid, use a vented cap (or leave slightly loose in a fume hood) for 24 hours before final sealing to ensure no pressure buildup from hydrolysis (

    
     evolution).
    
C. Labeling

Labels must be legible and solvent-resistant.

  • Chemical Name: 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine

  • Hazard Checkboxes: Irritant, Toxic.[1][3]

  • Generator: [Lab/Researcher Name]

Spill Response & Quenching Protocol

Scope: Use this procedure for spills >100 mg or when decontaminating glassware/equipment. Mechanism: This protocol utilizes a nucleophile (Ammonia or Tris) to convert the reactive isothiocyanate into a stable thiourea derivative, which reduces volatility and irritation potential [1].

Reagents Required[4][5][6][7]
  • Quenching Solution: Mixture of 50% Water, 40% Ethanol (or Isopropanol), and 10% Aqueous Ammonia (conc.) OR 1M Tris-HCl (pH 8.5).

  • Absorbent: Vermiculite, dry sand, or commercial spill pads.

Step-by-Step Decontamination
  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. Ensure Fume Hood is active.

  • Containment: Surround the spill with absorbent material to prevent spreading.

  • Neutralization:

    • Gently cover the spill with the Quenching Solution .

    • Chemistry:

      
       (Thiourea formation).
      
    • Allow to sit for 15–30 minutes.

  • Cleanup:

    • Scoop the wet slurry into a wide-mouth hazardous waste jar.

    • Wipe the surface with soap and water.

    • Dispose of the waste jar as Hazardous Organic Waste (do not drain dispose, as thioureas are still toxic).

Final Disposal (Incineration)

The ultimate fate of this compound must be High-Temperature Incineration .

  • Reasoning: The molecule contains Sulfur (

    
    ) and Nitrogen (
    
    
    
    ). Standard landfilling is prohibited due to groundwater leaching risks. Low-temp burning releases toxic
    
    
    and
    
    
    .
  • Facility Requirement: The waste management contractor must utilize an incinerator equipped with a secondary combustion chamber and gas scrubbers to neutralize acid gases (

    
    ).
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[4]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.[5]

  • Ji, Y., & Peterson, D. G. (2012). Reaction kinetics of isothiocyanates with amino acids/peptides. Journal of Agricultural and Food Chemistry. (Provides mechanistic basis for amine quenching).

Sources

Hazard Assessment: Understanding the Reactivity of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that working with novel compounds like 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine demands a proactive and thorough approach to safety. This guide is structured to provide you with the essential, immediate safety and logistical information needed for handling this compound, ensuring the well-being of your research team and the integrity of your work. We will delve into the rationale behind each recommendation, empowering you to make informed decisions in your laboratory.

  • Piperidine Moiety : Piperidine itself is classified as a toxic and corrosive substance.[1][2][3][4] It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[1][2][3][4]

  • Isothiocyanate Group (-N=C=S) : Isothiocyanates are known to be reactive compounds. They can be lachrymators (tear-inducing) and are often toxic and irritating to the skin, eyes, and respiratory system.[5][6]

  • Sulfonyl Group (-SO2-) : This group is generally stable, but the overall reactivity of the molecule will be dominated by the piperidine and isothiocyanate functionalities.

Based on this analysis, we must treat 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine as a hazardous substance with the potential for toxicity, skin and eye corrosion, and respiratory irritation. The provided GHS hazard statements for this compound confirm this assessment, indicating it causes skin irritation, serious eye damage, and may cause respiratory irritation.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double-gloving with nitrile or butyl rubber glovesThe isothiocyanate group can be reactive, and the piperidine moiety is corrosive. Double-gloving provides an extra layer of protection against potential permeation. Butyl rubber gloves are often recommended for handling solvents and reactive chemicals.[7]
Eyes/Face Chemical safety goggles and a full-face shieldGiven the risk of serious eye damage, standard safety glasses are insufficient.[6] Chemical goggles provide a seal around the eyes, and a face shield protects against splashes to the entire face.
Body Chemical-resistant laboratory coatA lab coat made of a material demonstrated to be resistant to chemicals is necessary to protect against skin contact. Standard cotton lab coats may not offer adequate protection.
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Due to the potential for respiratory irritation and the unknown inhalation toxicity, all handling of the solid compound or any solutions should be performed in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator is mandatory.[8]

Operational Plan: From Receipt to Disposal

A clear and logical workflow is essential for minimizing risk. The following diagram and procedural steps outline the safe handling of 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine throughout its lifecycle in your lab.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect & log Work_Area_Prep Work Area Preparation Storage->Work_Area_Prep Transport in secondary containment Weighing Weighing Work_Area_Prep->Weighing Verify fume hood function Dissolving Dissolving Weighing->Dissolving Use anti-static techniques Reaction Reaction Dissolving->Reaction Decontamination Decontamination Reaction->Decontamination Post-reaction quench Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Disposal Disposal Waste_Segregation->Disposal

Caption: Operational workflow for handling 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine.

Step-by-Step Handling Procedures:
  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Log the compound in your chemical inventory.

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[9][10]

  • Preparation :

    • Always handle this compound within a certified chemical fume hood.

    • Before starting, ensure an eyewash station and safety shower are accessible.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before bringing the compound into the fume hood.

  • Handling :

    • Weighing : Use a dedicated spatula and weigh paper. To minimize static discharge, which can cause the powder to become airborne, an anti-static gun or ionizer is recommended.

    • Dissolving : Add the solid to the solvent slowly and stir to avoid splashing.

    • Reactions : Be aware that isothiocyanates can react vigorously with certain nucleophiles.[11] Plan your reaction accordingly and consider the potential for exothermic reactions.

  • Decontamination :

    • Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water solution.

    • Decontaminate all equipment that came into contact with the compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to ensure safety and environmental protection.

  • Waste Segregation : All waste contaminated with 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine should be collected in a dedicated, labeled hazardous waste container. This includes:

    • Unused compound

    • Contaminated PPE (gloves, bench paper, etc.)

    • Empty containers

    • Reaction residues

  • Disposal Method : Due to its hazardous nature, this compound and its associated waste must be disposed of through a licensed professional waste disposal service.[5] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for such compounds.[5] Do not dispose of this material down the drain or in regular trash.

Emergency Procedures: Be Prepared

Spill Response:

  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Alert : Notify your supervisor and institutional safety office.

  • Contain : If it is safe to do so, contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.

  • Cleanup : Only trained personnel with appropriate PPE should clean up the spill.

Exposure Response:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][2]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these guidelines, you can confidently and safely incorporate 1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine into your research, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Carl ROTH. (2025, March 31).
  • Chemos GmbH & Co. KG.
  • PENTA. (2024, May 7).
  • CDH Fine Chemical.
  • Thermo Fisher Scientific. (2025, September 6).
  • Safety D
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]

  • Fisher Scientific. (2012, March 23).
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • Benchchem. (n.d.).

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine
Reactant of Route 2
Reactant of Route 2
1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine

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